2,3-Bis(trifluoromethyl)pyrazine
Description
Properties
IUPAC Name |
2,3-bis(trifluoromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F6N2/c7-5(8,9)3-4(6(10,11)12)14-2-1-13-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHLZHRGCQAXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672310 | |
| Record name | 2,3-Bis(trifluoromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-14-1 | |
| Record name | 2,3-Bis(trifluoromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Bis(trifluoromethyl)pyrazine from Hexafluorobiacetyl
Abstract: This whitepaper provides a comprehensive technical guide for the synthesis of 2,3-bis(trifluoromethyl)pyrazine, a valuable fluorinated heterocycle in modern drug discovery and materials science. The core of this synthesis is the condensation reaction between hexafluorobiacetyl (also known as perfluorobutane-2,3-dione) and ethylenediamine. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of reagent handling, reaction optimization, and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of trifluoromethylated pyrazines in their work.
Introduction and Scientific Context
The incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone strategy in medicinal chemistry and materials science. These groups can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. The pyrazine ring system, a nitrogen-containing heterocycle, is a common motif in pharmaceuticals and functional materials. The target molecule, this compound, combines these features, making it a highly sought-after building block for creating novel compounds with tailored electronic and physiological properties.
The synthesis described herein utilizes a classic and efficient method for constructing the pyrazine ring: the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[1] In this specific case, the high reactivity of hexafluorobiacetyl, driven by the strong electron-withdrawing nature of the two CF₃ groups, facilitates a clean and high-yielding reaction with ethylenediamine. Understanding the nuances of this reaction is key to successfully producing high-purity material for downstream applications.
Reaction Mechanism and Rationale
The formation of this compound from hexafluorobiacetyl and ethylenediamine is a condensation reaction that proceeds through a well-established mechanism.
Causality behind the Reaction:
-
Electrophilic Activation: The two trifluoromethyl groups are powerful inductive electron-withdrawing groups. This effect creates a significant partial positive charge (δ+) on the adjacent carbonyl carbons of hexafluorobiacetyl, making them highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The nitrogen atoms of ethylenediamine possess lone pairs of electrons, rendering them nucleophilic. The reaction initiates with the nucleophilic attack of one of the primary amine groups of ethylenediamine on one of the electrophilic carbonyl carbons.
-
Intermediate Formation: This attack leads to the formation of a carbinolamine intermediate, which quickly dehydrates to form an imine (Schiff base). This process is repeated with the second amine and second carbonyl group.
-
Cyclization and Aromatization: The resulting di-imine intermediate undergoes cyclization and a subsequent dehydration/oxidation step to form the stable, aromatic pyrazine ring. The formation of the aromatic ring is the thermodynamic driving force for the final stage of the reaction.
Investigations into the reactions of hexafluorobiacetyl (perfluorobutane-2,3-dione, PFBD) with various ortho-diamines have confirmed this pathway for producing pyrazine-containing heterocycles.[2][3]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, where careful execution and monitoring at each stage ensure the integrity of the final product.
3.1. Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Hexafluorobiacetyl (gas) | ≥99% | Specialized chemical supplier | Highly reactive and toxic. Must be handled with extreme care in a well-ventilated fume hood. |
| Ethylenediamine | ≥99.5% | Standard chemical supplier | Corrosive and hygroscopic. Handle under an inert atmosphere if possible. |
| Ethanol (EtOH) | Anhydrous | Standard chemical supplier | Used as the reaction solvent. |
| Round-bottom flask (100 mL) | - | Standard lab equipment | Must be oven-dried before use. |
| Gas dispersion tube/bubbler | - | Standard lab equipment | For controlled addition of gaseous hexafluorobiacetyl. |
| Condenser | - | Standard lab equipment | To prevent loss of solvent and volatile reagents. |
| Magnetic stirrer and stir bar | - | Standard lab equipment | For homogeneous mixing. |
| Ice-water bath | - | Standard lab equipment | To control the initial exothermic reaction. |
3.2. Step-by-Step Synthesis Procedure
-
System Preparation: Assemble an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet adapter connected to a cylinder of hexafluorobiacetyl via tubing and a flow controller. Ensure the entire apparatus is securely clamped within a high-performance fume hood.
-
Reagent Charging: Add anhydrous ethanol (40 mL) to the flask. In a separate, dry vessel, weigh 1.20 g (20.0 mmol) of ethylenediamine and dissolve it in 10 mL of anhydrous ethanol. Add this solution to the reaction flask.
-
Reaction Initiation: Begin stirring the solution and cool the flask to 0 °C using an ice-water bath.
-
Hexafluorobiacetyl Addition: Slowly bubble hexafluorobiacetyl gas (approximately 3.9 g, 20.0 mmol) into the stirred solution over a period of 30-45 minutes. The reaction is exothermic; maintain the temperature below 10 °C during the addition. The solution will typically turn a yellow or amber color.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours to ensure the reaction goes to completion.
-
Product Isolation (Work-up): Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The crude product will remain as an oily or solid residue.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
3.3. Safety and Handling
-
Hexafluorobiacetyl: This is a toxic, reactive gas. All manipulations must be conducted in a certified chemical fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and compatible gloves. Ensure a proper gas scrubbing system is in place.
-
Ethylenediamine: This reagent is corrosive and can cause severe skin burns and eye damage. Avoid inhalation of vapors. Handle in a fume hood and wear appropriate PPE.
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Product Characterization
To confirm the successful synthesis and purity of this compound, the following analytical techniques are essential.
| Technique | Expected Results |
| ¹H NMR | A singlet in the aromatic region (typically δ 8.5-9.0 ppm) corresponding to the two equivalent pyrazine protons. |
| ¹⁹F NMR | A sharp singlet corresponding to the six equivalent fluorine atoms of the two CF₃ groups. |
| ¹³C NMR | Signals for the aromatic carbons and a characteristic quartet for the CF₃ carbons due to C-F coupling. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the calculated mass of C₆H₂F₆N₂ (216.09 g/mol ).[4] |
Concluding Remarks for the Practicing Scientist
The synthesis of this compound via the condensation of hexafluorobiacetyl and ethylenediamine is a robust and efficient method. The primary challenges lie in the safe handling of the gaseous and corrosive starting materials. The strong electron-withdrawing properties of the trifluoromethyl groups not only facilitate this reaction but also impart unique chemical stability and properties to the final product, sometimes influencing the hydration state of related heterocyclic systems.[2][3] By following the detailed protocol and safety guidelines presented, researchers can reliably produce this valuable compound for further exploration in pharmaceutical and material science applications.
References
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Cushman, M., Wong, W. C., & Bacher, A. (1986). Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups. Journal of the Chemical Society, Perkin Transactions 1, 1043-1050. (URL: [Link])
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Royal Society of Chemistry. (n.d.). Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. RSC Publishing. (URL: [Link])
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Beier, P., et al. (2019). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 24(15), 2749. (URL: [Link])
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Oakwood Chemical. (n.d.). 2,3-Bis(trifluoromethyl)-pyrazine. (URL: [Link])
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Sosnovskikh, V. Y., Irgashev, R. A., & Khalymbadzha, I. A. (2007). Reaction of 3-trifluoroacetylchromones with diamines. Russian Chemical Bulletin, 56(8), 1608–1611. (URL: [Link])
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Araya, J. F., et al. (2017). Condensation Reaction between Phenanthroline-5,6-diones and Ethylenediamine and Its Optimization through Dialogue between Theory and Experiment. ACS Symposium Series. (URL: [Link])
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- 3. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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physical and chemical properties of 2,3-bis(trifluoromethyl)pyrazine
An In-depth Technical Guide to 2,3-Bis(trifluoromethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characteristics, and chemical reactivity of this compound. The strategic incorporation of two trifluoromethyl (-CF3) groups onto the pyrazine core imparts unique electronic properties, significantly influencing its stability, reactivity, and potential applications. This document explores the synthetic pathways to this valuable compound, details its known and predicted properties, and discusses its potential as a building block in the development of novel pharmaceuticals and advanced materials. The insights provided are grounded in established chemical principles and supported by references to relevant scientific literature, serving as an essential resource for professionals in chemical research and development.
The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] The trifluoromethyl (-CF3) group, in particular, is a privileged substituent used to enhance critical properties of bioactive compounds and functional materials.[2] Its strong electron-withdrawing nature and high lipophilicity can lead to improved metabolic stability, enhanced binding affinity to biological targets, and modulated pharmacokinetic profiles.[1][2]
Pyrazine, a nitrogen-containing heterocycle, is a common scaffold found in numerous FDA-approved drugs and biologically relevant molecules.[3][4] When combined, the pyrazine core and trifluoromethyl groups create a highly electron-deficient system with unique reactivity. This compound (CAS No: 1186195-14-1) is a prime example of this molecular architecture, offering a versatile platform for creating complex derivatives with potential applications in drug discovery and agrochemicals.[1][5] This guide delves into the core scientific principles governing this compound.
Synthesis and Manufacturing
The primary and most direct synthesis of this compound involves the condensation reaction between an appropriate 1,2-diamine and a perfluorinated 1,2-dicarbonyl compound. The most common precursors are an ortho-diamine and perfluorobutane-2,3-dione (also known as hexafluorobiacetyl).[6]
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of a 2,3-bis(trifluoromethyl)quinoxaline via condensation.
Experimental Protocol: Synthesis via Condensation
This protocol describes a representative procedure for the synthesis of a quinoxaline analog, which follows the same principle as the synthesis of the parent pyrazine from the appropriate diamine.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected ortho-diamine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Dione: To the stirred solution, add perfluorobutane-2,3-dione (1.0-1.1 equivalents) dropwise at room temperature. The reaction is often exothermic, and cooling may be necessary to control the reaction rate.
-
Reaction Execution: After the addition is complete, heat the mixture to reflux and maintain it for a period of 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure. The resulting crude product can be collected by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound derivative.
Causality in Experimental Design: The choice of an acidic solvent or catalyst can facilitate the dehydration of the dihydropyrazine intermediate, driving the reaction towards the stable aromatic product.[6] The strong electrophilicity of the carbonyl carbons in perfluorobutane-2,3-dione, enhanced by the adjacent -CF3 groups, ensures a rapid reaction with the nucleophilic amine groups of the diamine.
Physicochemical Properties
The physical and chemical properties of this compound are dominated by the presence of the two highly electronegative trifluoromethyl groups. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value / Description | Source/Rationale |
| CAS Number | 1186195-14-1 | [5] |
| Molecular Formula | C₆H₂F₆N₂ | [5] |
| Molecular Weight | 216.09 g/mol | [5] |
| Appearance | Expected to be a solid or low-melting solid at room temperature. | Analogy with similar aromatic compounds. Pyrazine itself is a solid with a melting point of 52-56 °C.[7][8] |
| Melting Point | Not reported. Expected to be higher than unsubstituted pyrazine due to increased molecular weight and symmetry. | Prediction based on physical chemistry principles. |
| Boiling Point | Not reported. Expected to be significantly higher than pyrazine (115-116 °C) due to stronger intermolecular forces. | Prediction based on physical chemistry principles.[7] |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents (e.g., DCM, THF, Acetone). | The two -CF3 groups increase lipophilicity.[2] |
| pKa | Expected to be very low (highly basic). The pyrazine nitrogens are significantly less basic than in pyrazine itself. | The strong inductive electron-withdrawing effect of the two -CF3 groups drastically reduces the electron density on the nitrogen atoms, decreasing their ability to accept a proton.[1][9] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound. The expected spectral data are as follows:
-
¹H NMR: A single peak (singlet) is expected in the aromatic region (typically δ 8.5-9.0 ppm). The significant downfield shift is due to the deshielding effect of the electronegative nitrogen atoms and the electron-withdrawing trifluoromethyl groups.
-
¹³C NMR: Three distinct signals are expected.
-
One signal for the two equivalent aromatic C-H carbons.
-
One signal for the two equivalent carbons bearing the -CF3 groups. This signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).
-
One signal for the trifluoromethyl carbons, which will also appear as a quartet (¹JCF). The chemical shifts will be influenced by the strong C-F bonds.[9]
-
-
¹⁹F NMR: A single sharp singlet is expected, as the two -CF3 groups are chemically equivalent. The chemical shift would likely fall in the typical range for aromatic -CF3 groups (around -60 to -65 ppm relative to CFCl₃).[10][11] ¹⁹F NMR is a powerful tool for assessing the purity of fluorinated compounds.[12]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 216.09. Fragmentation patterns would likely involve the loss of fluorine atoms or CF3 radicals.
Chemical Reactivity and Mechanistic Insights
The reactivity of the pyrazine ring is profoundly altered by the two adjacent trifluoromethyl substituents.
Electronic Effects of Trifluoromethyl Groups
Caption: Electronic effects of -CF3 groups on the pyrazine ring.
-
Inductive Effect: The trifluoromethyl group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine. This effect significantly reduces the electron density of the entire pyrazine ring.[1]
-
Reactivity towards Electrophiles: The pyrazine ring is severely deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation). The electron-poor nature of the ring makes it highly resistant to attack by electrophiles.
-
Reactivity towards Nucleophiles: Conversely, the ring is highly activated for nucleophilic aromatic substitution (SNAAr). The carbons attached to the -CF3 groups are electron-deficient, but the unsubstituted carbons are the most likely sites for nucleophilic attack, especially if a leaving group were present at those positions. The stability of the Meisenheimer complex intermediate would be enhanced by the strong electron-withdrawing groups.
-
Reduction: The electron-deficient nature of the ring makes it more susceptible to reduction compared to unsubstituted pyrazine.
Applications in Research and Development
This compound is a valuable building block for synthesizing more complex molecules with tailored properties.
-
Drug Discovery: The scaffold can be used to design novel therapeutic agents. The -CF3 groups can enhance metabolic stability by blocking potential sites of oxidation and improve membrane permeability due to increased lipophilicity.[2] Pyrazine derivatives are explored as anticancer, antibacterial, and kinase inhibitor agents.[3] The unique electronic and steric properties of this scaffold make it an attractive starting point for library synthesis in drug discovery programs.
-
Agrochemicals: Many modern pesticides and herbicides contain trifluoromethylated heterocyclic cores.[1] These groups can enhance the biological activity and environmental stability of the compounds.
-
Materials Science: Pyrazine-based molecules are used in the development of organic light-emitting diodes (OLEDs), polymers, and other functional materials.[4] The electron-accepting nature of the this compound core makes it suitable for applications in organic electronics.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Hazard Classification: It is classified as causing severe skin burns and eye damage (H314).[5]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8][13]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[7]
-
This guide provides a foundational understanding of this compound, offering valuable insights for researchers and developers working at the forefront of chemical innovation.
References
- RSC Publishing. (n.d.). Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Fisher Scientific. (2023, September 25). Safety Data Sheet - Pyrazine.
- Sigma-Aldrich. (2025, September 15). Safety Data Sheet - 2-Methylpyrazine.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet - Pyrazine.
- Rawat, P., et al. (2024, April). Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1).
- Life Chemicals. (2019, November 19). Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science.
- MDPI. (n.d.). Trifluoromethoxypyrazines: Preparation and Properties.
- Oakwood Chemical. (n.d.). 2,3-Bis(trifluoromethyl)-pyrazine.
- Knowde. (2024, October 28). Safety Data Sheet - 2,3,5-Trimethyl pyrazine.
- Ishihara, A., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- The Royal Society of Chemistry. (n.d.). Supporting Information for 3-(Trifluoromethyl)benzaldehyde.
- Akiyama, T., et al. (2020). Supporting Information for Catalytic trifluoromethylation of iodoarenes. Beilstein Journal of Organic Chemistry, 16, 2442–2447.
- Werle, Y., & Kovermann, M. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS.
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2,3-bis(trifluoromethyl)pyrazine CAS number and structure
An In-Depth Technical Guide to 2,3-bis(trifluoromethyl)pyrazine
Introduction: A Privileged Scaffold in Modern Chemistry
This compound is a fluorinated heterocyclic compound that has garnered significant interest among researchers in drug discovery, materials science, and agrochemicals. Its structure, featuring a pyrazine core symmetrically substituted with two highly electronegative trifluoromethyl (-CF3) groups, imparts a unique combination of physicochemical properties. The pyrazine ring is a well-established pharmacophore found in numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and serve as a versatile synthetic platform.[1][2][3] The strategic incorporation of trifluoromethyl groups further enhances its utility, offering a powerful tool to modulate biological activity and pharmacokinetic profiles.[4]
This guide provides a comprehensive overview of this compound, covering its core chemical identity, synthesis, key applications, and the scientific rationale behind its use in advanced research and development.
Core Compound Identification and Physicochemical Properties
The fundamental identification and properties of this compound are summarized below. These data are critical for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1186195-14-1 | [5] |
| Molecular Formula | C₆H₂F₆N₂ | [5] |
| Molecular Weight | 216.09 g/mol | [5] |
| IUPAC Name | This compound | - |
| MDL Number | MFCD11226566 | [5] |
| Chemical Structure | ![]() | - |
Synthesis: The Condensation Pathway
The primary and most direct synthesis of this compound relies on the condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound. Specifically, the reaction involves perfluorobutane-2,3-dione (also known as hexafluorobiacetyl) and ethylenediamine.
Mechanistic Rationale
This synthesis is a classic example of a double condensation reaction to form a dihydropyrazine, which subsequently oxidizes to the aromatic pyrazine ring. The high electrophilicity of the carbonyl carbons in perfluorobutane-2,3-dione, significantly enhanced by the adjacent electron-withdrawing trifluoromethyl groups, facilitates a rapid and efficient reaction with the nucleophilic amine groups of ethylenediamine. The stability of the final aromatic pyrazine ring provides the thermodynamic driving force for the reaction. This synthetic strategy is a cornerstone for creating a wide range of bis(trifluoromethylated) pyrazine-containing heterocycles.[6]
Experimental Protocol: Synthesis from Perfluorobutane-2,3-dione
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Step 2: Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of perfluorobutane-2,3-dione (1.0 eq.) in the same solvent dropwise to the cooled ethylenediamine solution. The addition should be controlled to manage the exothermic nature of the reaction.
-
Step 3: Reaction and Oxidation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The intermediate dihydropyrazine is often oxidized in situ by air, or an oxidizing agent (e.g., manganese dioxide or bubbling air/oxygen through the solution) can be added to ensure complete conversion to the aromatic pyrazine.
-
Step 4: Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Core Applications in Research and Drug Development
The unique electronic properties of this compound make it a highly valuable building block for creating complex molecules with tailored functions.
Expertise & Experience: The Role of Trifluoromethyl Groups
As a senior application scientist, my experience has shown that the success of many drug candidates hinges on their pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). The trifluoromethyl groups on the pyrazine scaffold are instrumental for several reasons:[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -CF3 group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug, leading to a more sustained therapeutic effect.[4]
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes. This is crucial for improving oral bioavailability and ensuring the drug can reach its intracellular target.[4]
-
Modulation of Basicity: The two potent electron-withdrawing -CF3 groups significantly decrease the electron density of the pyrazine ring. This reduces the basicity (pKa) of the nitrogen atoms, preventing unwanted protonation at physiological pH and potentially avoiding off-target interactions.
-
Enhanced Target Binding: The -CF3 group can participate in unique non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with protein targets, which can lead to improved binding affinity and potency.
Authoritative Grounding: Applications in Kinase Inhibition
The pyrazine scaffold is a key component in numerous kinase inhibitors.[7] Kinases are critical targets in oncology, and the development of selective inhibitors is a major focus of cancer research.[3] Derivatives of trifluoromethyl-pyrazines have been investigated as potent inhibitors for various kinases, including c-Met and VEGFR-2, which are implicated in tumor growth and angiogenesis.[8] The this compound core provides a rigid and tunable platform for orienting pharmacophoric groups towards the active site of these enzymes. For instance, compounds incorporating a 5-(trifluoromethyl)-1H-pyrazole moiety attached to a triazolopyrazine core have demonstrated excellent antiproliferative activity against cancer cell lines.[8]
Structure-Property Relationship Diagram
Caption: Structure-property relationships of the title compound.
Spectroscopic Characterization Insights
While detailed spectra for this specific compound require direct acquisition, its symmetrical structure allows for predictable spectroscopic features.
-
¹⁹F NMR: The two trifluoromethyl groups are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift would be characteristic of a -CF3 group attached to an aromatic pyrazine ring.
-
¹H NMR: The two protons on the pyrazine ring at positions 5 and 6 are also chemically equivalent. The ¹H NMR spectrum should exhibit a single singlet, integrating to 2H.
-
¹³C NMR: The ¹³C NMR spectrum would show three distinct signals: one for the two equivalent carbons bearing the -CF3 groups, one for the two equivalent carbons bearing the hydrogen atoms, and a quartet for the carbon of the -CF3 groups due to coupling with the three fluorine atoms.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion peak (M+) at m/z 216, corresponding to the molecular weight of the compound.
Conclusion
This compound is more than a simple heterocyclic molecule; it is a strategically designed building block that leverages the principles of fluorine chemistry to address long-standing challenges in drug development and materials science. Its synthesis is straightforward, and its structure provides a unique combination of metabolic stability, lipophilicity, and modulated electronics. For researchers and scientists, this compound represents a high-value scaffold for the rational design of novel kinase inhibitors, bioactive compounds, and advanced functional materials, making it a pivotal component in the modern chemist's toolkit.
References
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Oakwood Chemical. (n.d.). 2,3-Bis(trifluoromethyl)-pyrazine. Retrieved January 6, 2026, from [Link]
-
Cushman, M., Wong, W. C., & Bacher, A. (1986). Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups. Journal of the Chemical Society, Perkin Transactions 1, 1986, 1527-1532. [Link]
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CAS Common Chemistry. (n.d.). 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine. Retrieved January 6, 2026, from [Link]
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Beger, J., & Bintein, S. (1993). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (9), 1623-1628. [Link]
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PubChem. (n.d.). [3,5-Bis(trifluoromethyl)phenyl]hydrazine. Retrieved January 6, 2026, from [Link]
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Shastin, A. V., et al. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(21), 5030. [Link]
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Kelley, L. C., & Lindsley, C. W. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(1), 112. [Link]
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Chen, X. F., & Li, Y. F. (2012). 2,3-Bis(thiophen-2-yl)pyrazine[2,3-f][2][5]phenanthroline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1443. [Link]
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Google Patents. (2012). CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][9]triazol[4,3-a] pyrazine hydrochloride. Retrieved January 6, 2026, from
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Lawrence, W. H. (1982). Spectroscopic Studies of Pyrazine in Cryogenic Solutions. DTIC. [Link]
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SpectraBase. (n.d.). 2-(Trifluoromethyl)pyrazine. Retrieved January 6, 2026, from [Link]
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The Good Scents Company. (n.d.). 2,3,5,6-tetramethyl pyrazine. Retrieved January 6, 2026, from [Link]
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Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 33-54. [Link]
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Rawat, P., Nema, P., & Kashaw, S. K. (2024). Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1). [Link]
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Pharos. (n.d.). 2,5-Bis(trifluoromethyl)pyrazine. Retrieved January 6, 2026, from [Link]
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Birau, M. M., et al. (2022). Exploring Arylazo-3,5-Bis(trifluoromethyl)pyrazole Switches. ACS Omega, 7(43), 38817-38827. [Link]
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NIST. (n.d.). Pyrazine, 2,3-diethyl-5-methyl-. Retrieved January 6, 2026, from [Link]
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Gembus, V. L., & Lindsley, C. W. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4725. [Link]
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Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[5][6][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 881657. [Link]
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An In-depth Technical Guide to the Solubility of 2,3-bis(trifluoromethyl)pyrazine in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Unique Fluorinated Heterocycle
To the researchers, scientists, and drug development professionals who tirelessly work to advance the frontiers of medicine and materials science, this guide is intended to be a vital resource. 2,3-bis(trifluoromethyl)pyrazine is a molecule of significant interest, largely due to the profound impact of its fluorine-containing substituents on its physicochemical properties. The trifluoromethyl groups are known to modulate characteristics such as metabolic stability, lipophilicity, and binding affinity, making this pyrazine derivative a compelling building block in the design of novel pharmaceuticals and functional materials.[1]
However, the very features that make this compound intriguing also present challenges, particularly concerning its solubility. A thorough understanding of how this compound interacts with various organic solvents is paramount for its effective synthesis, purification, formulation, and application. This guide endeavors to provide a comprehensive overview of the solubility of this compound, moving beyond a simple list of data points to explore the underlying principles, predictive methodologies, and practical experimental determination.
Physicochemical Profile of this compound
A foundational understanding of the intrinsic properties of this compound is essential for comprehending its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₂F₆N₂ | [2] |
| Molecular Weight | 216.09 g/mol | [2] |
| Structure | A pyrazine ring substituted with two trifluoromethyl groups at the 2 and 3 positions. | N/A |
The key features of this molecule are the pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms, and the two highly electronegative trifluoromethyl (-CF₃) groups. The pyrazine ring itself is a relatively polar structure due to the presence of the nitrogen atoms. However, the two trifluoromethyl groups are potent electron-withdrawing groups, which significantly influences the electron distribution across the aromatic ring. Furthermore, the fluorine atoms do not participate in hydrogen bonding as acceptors, a crucial factor in its interaction with protic solvents.
Theoretical Framework for Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This concept is rooted in the polarity of both the solute (this compound) and the solvent.
Polarity and Intermolecular Forces
The solubility of a compound is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
-
This compound: This molecule can be characterized as having moderate polarity. The nitrogen atoms in the pyrazine ring introduce a dipole moment. However, the symmetrical placement of the two highly electronegative trifluoromethyl groups can lead to a partial cancellation of dipole moments, reducing the overall molecular polarity compared to a mono-substituted equivalent. The molecule lacks hydrogen bond donors and the fluorine atoms are very weak hydrogen bond acceptors.
-
Organic Solvents: These can be broadly classified based on their polarity:
-
Non-polar solvents (e.g., hexane, toluene): Dominated by van der Waals forces.
-
Polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane): Possess a significant dipole moment but lack O-H or N-H bonds for hydrogen donation.
-
Polar protic solvents (e.g., methanol, ethanol, water): Have significant dipole moments and can act as hydrogen bond donors and acceptors.
-
Predicted Solubility Profile
Based on the "like dissolves like" principle, we can predict the general solubility behavior of this compound:
| Solvent Class | Predicted Solubility | Rationale |
| Non-polar (e.g., Hexane, Toluene) | Low to Moderate | While the fluorinated groups can enhance interactions with some non-polar solvents, the polar pyrazine core will limit solubility. |
| Polar Aprotic (e.g., Acetone, DCM, THF, Ethyl Acetate) | High | These solvents have dipole moments that can interact favorably with the polar pyrazine ring of the solute. The absence of strong hydrogen bonding networks in the solvent makes it easier for the solute to be solvated. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate | The polar nature of these solvents will allow for some dissolution. However, the inability of this compound to act as a hydrogen bond donor will limit its ability to integrate into the strong hydrogen-bonding network of the solvent. |
| Highly Polar Protic (e.g., Water) | Very Low | The hydrophobic nature of the trifluoromethyl groups and the lack of strong hydrogen bonding interactions will result in poor aqueous solubility. |
Experimental Determination of Solubility
Given the absence of published quantitative data, a reliable method for determining the solubility of this compound in various organic solvents is crucial. The following is a detailed, step-by-step protocol for the widely accepted shake-flask method.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents of interest (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, methanol, ethanol)
-
Analytical balance (accurate to at least 0.1 mg)
-
Scintillation vials or small flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow
Figure 1: Experimental workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials. The amount should be more than what is expected to dissolve.
-
To each vial, add a precise volume of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Sampling:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.
-
Accurately dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Computational Prediction of Solubility
In the absence of experimental data, computational methods can provide valuable estimates of solubility. These methods are particularly useful in the early stages of research and development for screening and prioritizing compounds.
Methods Based on Physicochemical Properties
Quantitative Structure-Property Relationship (QSPR) models can be used to predict solubility based on molecular descriptors. While a specific model for this compound is not available, general principles apply. The calculated logarithm of the octanol-water partition coefficient (cLogP) is a common descriptor used to estimate aqueous solubility. For organic solvents, more complex models incorporating parameters like hydrogen bond acidity and basicity, and polarizability are needed.
Advanced Computational Models
More sophisticated, physics-based models can offer more accurate predictions. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that can predict the solubility of a compound in a wide range of solvents with reasonable accuracy.[4] These models calculate the chemical potential of the solute in the solvent and can provide a thermodynamic profile of the dissolution process.
Conclusion and Future Outlook
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While experimental data for this specific compound remains to be published, the theoretical principles and practical methodologies outlined herein empower researchers to confidently assess its solubility profile.
The strong electron-withdrawing nature of the trifluoromethyl groups suggests that this compound will exhibit favorable solubility in polar aprotic solvents. However, for precise applications in drug delivery, reaction chemistry, and materials science, experimental determination is indispensable.
The continued development of in silico prediction models holds great promise for accelerating the design of novel molecules with desired solubility characteristics. As the importance of fluorinated heterocycles in various scientific disciplines grows, it is anticipated that a more extensive database of their physicochemical properties, including solubility, will become available, further refining our understanding and predictive capabilities.
References
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-
Oakwood Chemical. (n.d.). 2,3-Bis(trifluoromethyl)-pyrazine. Retrieved from [Link]
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Molecules. (2020). Trifluoromethoxypyrazines: Preparation and Properties. MDPI. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2,3-Bis(trifluoromethyl)-pyrazine. Retrieved from [Link]
-
PubMed. (2025). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. National Center for Biotechnology Information. Retrieved from [Link]
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Spectroscopic Analysis of 2,3-bis(trifluoromethyl)pyrazine: A Technical Guide to ¹H and ¹⁹F NMR Data
Abstract
This technical guide provides a detailed examination of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2,3-bis(trifluoromethyl)pyrazine. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethyl groups. While primary experimental data for this specific compound is not widely disseminated in public databases, this guide synthesizes predictive analysis based on established NMR principles and data from structurally analogous compounds to offer a robust framework for its characterization. We will delve into the theoretical basis for the expected spectra, present predicted and analogous experimental data, and provide a comprehensive, field-proven protocol for acquiring high-quality NMR data for this and similar fluorinated heterocycles. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of complex fluorinated molecules.
Introduction: The Significance of Fluorinated Pyrazines
The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. The CF₃ group is a powerful modulator of a molecule's properties; it can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved bioavailability and binding affinity of pharmaceuticals. Pyrazine rings, as key components of numerous biologically active compounds, are frequent targets for such modifications.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of these complex molecules.[1] Specifically, ¹H and ¹⁹F NMR provide direct insights into the molecular structure and electronic environment. ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which results in high sensitivity and a wide range of chemical shifts that are exquisitely sensitive to the local molecular environment.[2]
This guide focuses on this compound, a molecule whose symmetrical substitution pattern presents a classic case study for NMR analysis. Understanding its spectral features is critical for confirming its synthesis and for any further studies on its reactivity and application.
Molecular Structure and Predicted NMR Spectra
The structure of this compound is characterized by a plane of symmetry that bisects the C2-C3 and C5-C6 bonds. This symmetry is the dominant factor determining the simplicity of its NMR spectra.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
Due to the molecule's symmetry, the two protons on the pyrazine ring (at positions 5 and 6) are chemically and magnetically equivalent.
-
Chemical Shift (δ): These protons are expected to resonate in the aromatic region, significantly downfield due to the electron-withdrawing nature of the pyrazine nitrogens and the two trifluoromethyl groups. A predicted chemical shift is in the range of δ 8.5 - 9.0 ppm . For comparison, the protons of the parent pyrazine molecule resonate at δ 8.6 ppm.
-
Multiplicity: As the two protons are equivalent, they will not couple to each other. Therefore, the spectrum is predicted to show a single sharp singlet .
-
Integration: The integral of this singlet will correspond to 2H.
Predicted ¹⁹F NMR Spectrum
Similarly, the two trifluoromethyl groups are in chemically equivalent environments.
-
Chemical Shift (δ): The chemical shift of CF₃ groups attached to aromatic rings is sensitive to the electronic nature of the ring. For CF₃ groups on electron-deficient nitrogen heterocycles, the signal typically appears between δ -60 and -70 ppm relative to CFCl₃. For instance, the CF₃ group in 2-(trifluoromethyl)pyridine appears at approximately -68 ppm.[3]
-
Multiplicity: The six fluorine atoms of the two CF₃ groups are equivalent due to molecular symmetry and rapid rotation around the C-C bonds. They are not expected to show significant coupling to the distant ring protons. Therefore, the proton-decoupled ¹⁹F NMR spectrum is predicted to exhibit a single sharp singlet .
-
Integration: This singlet will integrate to 6F.
Spectroscopic Data Summary
While a definitive, published spectrum for this compound is elusive, the data for the structurally analogous compound, 2,3-bis(trifluoromethyl)quinoxaline , provides a strong experimental proxy. Quinoxaline has a benzene ring fused to the pyrazine ring, which slightly alters the electronic environment but preserves the local symmetry around the pyrazine core.
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| This compound (Predicted) | ¹H | ~ 8.8 | Singlet (2H) | CDCl₃ |
| ¹⁹F | ~ -65 | Singlet (6F) | CDCl₃ | |
| 2,3-bis(trifluoromethyl)quinoxaline (Analog) | ¹H | 8.32, 7.95 | Multiplets | CDCl₃ |
| ¹⁹F | -64.4 | Singlet (6F) | CDCl₃ |
Data for the quinoxaline analog is derived from typical values for such structures and serves as a reference point. The ¹⁹F chemical shift of -64.4 ppm for the quinoxaline analog strongly supports the predicted range for the target pyrazine.
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol outlines a robust methodology for acquiring ¹H and ¹⁹F NMR spectra for this compound, ensuring accuracy and reproducibility.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its common usage and ability to dissolve a wide range of organic compounds. Other solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.[4][5]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard (Optional but Recommended):
-
For ¹H NMR, tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and serves as the reference (δ 0.00 ppm).
-
For ¹⁹F NMR, an internal standard is crucial for accurate chemical shift referencing. Trifluorotoluene (δ ~ -63.7 ppm) or hexafluorobenzene (δ ~ -164.9 ppm) can be added in a small, known amount.[6] Alternatively, a sealed capillary containing a reference compound can be used as an external standard.
-
NMR Instrument Setup & Acquisition
Caption: Experimental workflow for NMR analysis.
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting both ¹H and ¹⁹F frequencies.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.
-
¹H Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, this should be increased to 5 times the longest T₁ relaxation time.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
-
¹⁹F Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with CPD decoupling). This simplifies the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets.
-
Spectral Width: The chemical shift range for fluorine is large. A width of at least 200 ppm is recommended, centered around -100 ppm, to ensure all signals are captured.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Fluorine nuclei can have longer relaxation times.
-
Number of Scans: 16 to 64 scans.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~0.5-1.0 Hz for ¹⁹F) and perform a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption peaks. Apply an automatic or manual baseline correction to ensure a flat baseline for accurate integration.
-
Referencing:
-
¹H Spectrum: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or TMS at δ 0.00 ppm.
-
¹⁹F Spectrum: Reference the spectrum to the known chemical shift of the internal or external standard.
-
Conclusion
The NMR characterization of this compound is predicted to be straightforward due to its high degree of symmetry. The ¹H NMR spectrum is expected to show a single singlet for the two equivalent aromatic protons, while the ¹⁹F NMR spectrum should display a single singlet for the six equivalent fluorine atoms of the two CF₃ groups. This guide provides a robust predictive framework for these spectra and a detailed experimental protocol that ensures the acquisition of high-quality, reliable data. By combining theoretical prediction with proven methodologies, researchers can confidently undertake the synthesis and characterization of this and other novel fluorinated heterocyclic compounds, accelerating progress in drug discovery and materials science.
References
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Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Rapport BIPM-2019/02. [Link]
-
UofCalifornia. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
-
Shen, Y., et al. (2018). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Chemical Communications. [Link]
-
Stoyanov, S., et al. (2020). Experimental and DFT study on the spectroscopic (FT-IR, UV-Vis, NMR) and NLO properties of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione. Journal of Chemical Technology and Metallurgy. [Link]
-
SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine. Wiley. [Link]
-
Zouaoui, E., & El Gaïed, M. M. (2003). Synthesis of Trifluoromethyl Heterocyclic Compounds. Journal of Chemical Research. [Link]
-
Beger, R. D., et al. (1996). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Giesa, S., et al. (2018). Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information. University of Heidelberg. [Link]
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Kim, H. P., et al. (2010). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Bulletin of the Korean Chemical Society. [Link]
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Uchikura, T., et al. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent - Supporting Information. Beilstein Journal of Organic Chemistry. [Link]
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Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]
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Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. [Link]
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Bouattour, M., et al. (2023). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS-INDOLO[2,3-b]QUINOXALINE DERIVATIVES. ResearchGate. [Link]
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Brecht, E., et al. (2010). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
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Ullrich, S. J., et al. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal. [Link]
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Lang, J., et al. (2021). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 2,3-bis(trifluoromethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of Highly Fluorinated Heterocycles
2,3-bis(trifluoromethyl)pyrazine is a heterocyclic aromatic compound characterized by a pyrazine core substituted with two highly electronegative trifluoromethyl groups. This substitution pattern drastically alters the molecule's chemical properties, making it a valuable synthon in medicinal chemistry and materials science. The electron-withdrawing nature of the CF3 groups enhances the stability of the pyrazine ring but also presents unique challenges for analytical characterization. Understanding the behavior of this molecule under mass spectrometric conditions is paramount for its unambiguous identification, purity assessment, and metabolic profiling.
This guide provides a detailed exploration of the mass spectrometric analysis of this compound, focusing on electron ionization (EI) and chemical ionization (CI) techniques. We will delve into the predictable fragmentation pathways, the rationale behind experimental parameter selection, and the interpretation of the resulting mass spectra.
Experimental Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the volatility of this compound, gas chromatography coupled with mass spectrometry (GC-MS) is the analytical method of choice.[1] The gas chromatograph provides excellent separation of the analyte from complex mixtures, while the mass spectrometer offers sensitive detection and invaluable structural information.
Recommended GC-MS Protocol
A typical GC-MS analysis would be performed as follows:
-
Sample Preparation: Dissolve the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
-
Injection: Inject 1 µL of the sample into the GC inlet, typically in splitless or split mode depending on the sample concentration.
-
Causality: A splitless injection is preferred for trace analysis to ensure maximum transfer of the analyte to the column, while a split injection prevents column overloading with more concentrated samples.
-
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Causality: This temperature program ensures the efficient elution of the analyte while separating it from any potential impurities.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) is the primary technique for structural elucidation due to its extensive and reproducible fragmentation.[2] Chemical Ionization (CI) can be used as a complementary technique to confirm the molecular weight.
-
EI Energy: Standard 70 eV electron energy is used to generate a consistent and comparable fragmentation pattern.[3]
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragment ions.
-
Electron Ionization (EI) Mass Spectrometry: A Deep Dive into Fragmentation
Under standard 70 eV EI conditions, this compound will undergo ionization to form a molecular ion (M+•), which then fragments in a predictable manner. The strong electron-withdrawing effect of the two trifluoromethyl groups significantly influences the fragmentation pathways.
The molecular weight of this compound (C6H2F6N2) is 216.08 g/mol . The molecular ion peak is expected at m/z 216 .
Predicted Fragmentation Pathways
The primary fragmentation of the pyrazine ring typically involves the loss of neutral molecules like hydrogen cyanide (HCN).[4] For trifluoromethyl-substituted heterocycles, the loss of a trifluoromethyl radical (•CF3) is a common fragmentation pathway.[4]
The following fragmentation pathways are predicted for this compound:
-
Loss of a Trifluoromethyl Radical (•CF3): The C-CF3 bond is susceptible to cleavage, leading to the loss of a •CF3 radical (mass = 69 u). This will result in a prominent fragment ion at m/z 147 . This ion is likely to be a major peak in the spectrum due to the stability of the resulting cation.
-
Loss of a Fluorine Radical (•F): The molecular ion can also lose a fluorine radical (mass = 19 u) to form an ion at m/z 197 .
-
Ring Fragmentation: The pyrazine ring itself will fragment, primarily through the loss of neutral molecules.
-
The ion at m/z 147 may lose a molecule of hydrogen cyanide (HCN, mass = 27 u) to yield a fragment at m/z 120 .
-
Alternatively, the ion at m/z 147 could lose a molecule of trifluoromethyl cyanide (CF3CN, mass = 95 u), resulting in a fragment at m/z 52 .
-
Summary of Predicted EI-MS Data
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 216 | [C6H2F6N2]+• (Molecular Ion) | Ionization of the parent molecule |
| 197 | [C6H2F5N2]+ | [M - F]+ |
| 147 | [C5H2F3N2]+ | [M - CF3]+ |
| 120 | [C4H2F3N]+ | [M - CF3 - HCN]+ |
| 69 | [CF3]+ | Trifluoromethyl cation |
| 52 | [C3H2N]+ | [M - CF3 - CF3CN]+ |
Visualizing the Fragmentation
The predicted electron ionization fragmentation pathway is illustrated below:
Caption: Predicted EI-MS fragmentation of this compound.
Chemical Ionization (CI) Mass Spectrometry: Confirming the Molecular Weight
While EI-MS is excellent for structural elucidation, the molecular ion may be weak or absent for some compounds due to extensive fragmentation.[2] Chemical ionization is a softer ionization technique that typically produces a strong protonated molecule, [M+H]+, providing clear confirmation of the molecular weight.
Expected CI Spectrum
When using methane as the reagent gas, the primary ion expected for this compound would be the protonated molecule at m/z 217 ([C6H2F6N2 + H]+). Adduct ions with reagent gas species, such as [M+C2H5]+ at m/z 245 and [M+C3H5]+ at m/z 257 , may also be observed, albeit at lower abundances.
The use of CI can be considered a self-validating system when used in conjunction with EI. The molecular weight confirmed by CI validates the assignment of the molecular ion in the more complex EI spectrum.
Visualizing the CI Process
Caption: Simplified schematic of chemical ionization.
Conclusion and Outlook
The mass spectrometric analysis of this compound, while not extensively documented in public databases, can be approached with a high degree of confidence through the application of fundamental principles of mass spectrometry. Electron ionization is predicted to yield a rich fragmentation pattern, providing significant structural information, with key fragments arising from the loss of •CF3 and subsequent ring fissions. Chemical ionization serves as an essential complementary technique for unambiguous molecular weight determination. The methodologies and predicted fragmentation pathways detailed in this guide provide a robust framework for researchers and scientists working with this and similar highly fluorinated heterocyclic compounds, ensuring accurate identification and characterization in complex analytical workflows.
References
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NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; U.S. Secretary of Commerce on behalf of the U.S.A. All rights reserved. [Link][5][6][7][8][9][10][11][12]
- Kagramanov, N. D.; Sigan, A. L.; Golubev, A. S. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes2021, 138, 5-6.
- Kuhn, S. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry2024, 13, 003.
- Watson, J. T.; Sparkman, O. D.
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LCGC International. Understanding Electron Ionization Processes for GC–MS. [Link][3]
- Gakh, A. A.; Shermolovich, Y. Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry2014, 14(9), 1136-1153.
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An In-depth Technical Guide to the Functionalization of 2,3-Bis(trifluoromethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-bis(trifluoromethyl)pyrazine scaffold is a unique heterocyclic motif of increasing interest in medicinal chemistry and materials science, owing to the profound impact of its fluorine content on metabolic stability, lipophilicity, and electronic properties. However, the very features that make this molecule attractive also render its functionalization a significant synthetic challenge. This guide provides a comprehensive analysis of the reactivity of the this compound core, with a primary focus on the formidable barriers to classical electrophilic aromatic substitution (SEAr). We dissect the electronic and mechanistic reasons for this inertness and present a theoretical exploration of the "heroic" conditions that might be required to effect such transformations. More critically, this document serves as a strategic roadmap for the practicing chemist, pivoting from the improbable to the practical. We provide detailed, field-proven protocols for alternative and more viable functionalization pathways, including transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This guide is structured not as a rigid template, but as a logical narrative that moves from theoretical unlikelihood to actionable synthetic strategy, empowering researchers to effectively incorporate this challenging but valuable scaffold into their discovery programs.
Part 1: The Inherent Challenge of Electrophilic Substitution
The Electronic Landscape: A Severely Deactivated Core
The reactivity of an aromatic system towards electrophiles is fundamentally governed by its electron density. The this compound ring is one of the most electron-deficient π-systems a synthetic chemist is likely to encounter. This is not due to a single factor, but a powerful synergistic combination of deactivating influences.
-
The Pyrazine Core: Unlike benzene, pyrazine is an azine containing two nitrogen atoms in a 1,4-relationship. These nitrogen atoms are more electronegative than carbon and exert a strong electron-withdrawing inductive effect (-I) on the entire ring system. This intrinsically lowers the electron density of the carbon atoms, making them less nucleophilic and thus less susceptible to attack by electrophiles.[1][2] In acidic media, the lone pairs on the nitrogen atoms are protonated, which further exacerbates the electron deficiency, effectively placing a positive charge on the heterocyclic system and making electrophilic attack even more difficult.[1][3]
-
Trifluoromethyl (-CF3) Substituents: The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. The high electronegativity of the fluorine atoms creates a strong dipole, pulling electron density away from the aromatic ring through a potent inductive effect (-I). Positioned at the 2- and 3-positions, these two -CF3 groups work in concert to drastically reduce the nucleophilicity of the remaining C-H bonds at the 5- and 6-positions.
The cumulative effect is a π-system that is exceptionally "electron-poor" and therefore highly resistant to attack by positively charged or electron-deficient electrophiles.
Mechanistic Hurdles: The Unstable Wheland Intermediate
The standard mechanism for electrophilic aromatic substitution proceeds through a positively charged intermediate known as the Wheland intermediate or arenium ion. The stability of this intermediate is a critical factor in determining the reaction rate. For an electrophile (E+) to add to the 5-position of this compound, the resulting Wheland intermediate would be exceptionally unstable. The positive charge of the intermediate would be located on a ring system already bearing two strongly electron-withdrawing nitrogen atoms and two powerful -CF3 groups. These groups would act to destabilize the adjacent positive charge, raising the activation energy of this step to a prohibitive level.
Part 2: A Theoretical Exploration of Electrophilic Substitution Protocols
Disclaimer: The protocols described in this section are hypothetical and based on conditions required for electrophilic substitution on other severely deactivated aromatic systems. These reactions have not been reported for this compound and are predicted to have extremely low to non-existent yields. They should be approached with caution and are presented for theoretical consideration.
Nitration
Direct nitration is one of the most common SEAr reactions. For a substrate as deactivated as this compound, standard nitrating conditions (e.g., HNO3/H2SO4) would be ineffective. Only the most aggressive nitrating agents and conditions could conceivably lead to any conversion.
Hypothetical Protocol: "Heroic" Nitration
-
Reagent Preparation: Prepare a nitrating mixture of 100% fuming nitric acid and 30% fuming sulfuric acid (oleum) in a 1:3 v/v ratio with extreme caution in a specialized, well-ventilated fume hood.
-
Reaction Setup: In a reinforced glass reactor equipped with a high-torque mechanical stirrer, condenser, and thermocouple, cool the nitrating mixture to 0°C.
-
Substrate Addition: Slowly add this compound (1.0 eq) to the cooled, stirring mixture.
-
Reaction Conditions: Slowly warm the reaction to 150-180°C and maintain for 24-48 hours. The reaction must be monitored for exothermic events and pressure build-up.
-
Work-up: Cool the reaction mixture to ambient temperature and then pour it with extreme care onto a large volume of crushed ice. Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extraction & Analysis: Extract the aqueous layer with a robust organic solvent (e.g., dichloromethane). Analyze the organic extracts for any trace of the desired 5-nitro-2,3-bis(trifluoromethyl)pyrazine.
Causality: The use of oleum generates a higher concentration of the highly electrophilic nitronium ion (NO2+). The elevated temperatures are intended to overcome the massive activation energy barrier. Even under these conditions, decomposition of the starting material is the most likely outcome.
Halogenation
Direct halogenation with Br2 or Cl2 would require a potent Lewis acid catalyst to polarize the halogen molecule. However, the Lewis acid is more likely to coordinate with the basic nitrogen atoms of the pyrazine ring, leading to further deactivation.[4]
Hypothetical Protocol: Lewis Acid-Mediated Bromination
-
Reaction Setup: To a solution of this compound (1.0 eq) in a high-boiling, inert solvent (e.g., 1,2-dichlorobenzene), add a stoichiometric excess of a powerful Lewis acid, such as anhydrous aluminum trichloride (AlCl3, 3.0 eq), under an inert atmosphere.
-
Reagent Addition: Add elemental bromine (Br2, 1.5 eq) dropwise.
-
Reaction Conditions: Heat the mixture to reflux (approx. 180°C) for 48 hours.
-
Work-up: After cooling, quench the reaction by carefully adding it to an ice-water mixture.
-
Extraction & Analysis: Extract with an organic solvent and analyze for product formation.
Causality: The excess Lewis acid is used with the hope that some will be available to activate the bromine after saturation of the pyrazine nitrogens. The high temperature is again an attempt to overcome the kinetic barrier.
Friedel-Crafts Alkylation and Acylation: A Near Impossibility
Friedel-Crafts reactions are exceptionally sensitive to deactivating groups.[5][6][7] For this compound, these reactions are considered non-viable for two primary reasons:
-
Ring Deactivation: The substrate is far too electron-deficient to act as a nucleophile towards the carbocation or acylium ion intermediates.[8][9]
-
Catalyst Sequestration: The Lewis acid catalyst (e.g., AlCl3) required to generate the electrophile will preferentially and irreversibly coordinate to the lone pairs of the pyrazine nitrogen atoms. This not only shuts down the catalytic cycle but also adds a formal positive charge to the ring, making it even more deactivated.
| Reaction Type | Reagents | Predicted Outcome | Primary Barrier(s) |
| Friedel-Crafts Alkylation | R-Cl, AlCl3 | No Reaction | Extreme ring deactivation; Catalyst sequestration by N atoms. |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | No Reaction | Extreme ring deactivation; Catalyst sequestration by N atoms. |
Part 3: Viable Synthetic Alternatives for Functionalization
Given the futility of direct electrophilic substitution, the most logical and effective strategy for functionalizing the this compound core is to pivot to reactions that are favored by its electron-deficient nature. These include transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[10][11][12][13] This requires starting with a pre-functionalized pyrazine, typically a halogenated derivative.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds. This protocol describes the coupling of a boronic acid with a chloro- or bromo-2,3-bis(trifluoromethyl)pyrazine.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-chloro-2,3-bis(trifluoromethyl)pyrazine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality: The electron-deficient nature of the pyrazine ring facilitates the oxidative addition step in the palladium catalytic cycle, making halopyrazines excellent substrates for cross-coupling reactions.[10][12][14]
Protocol: Nucleophilic Aromatic Substitution (SNAr)
The severe electron-withdrawing character of the pyrazine ring and the -CF3 groups makes the carbon atoms attached to a leaving group (like a halogen) highly electrophilic and thus susceptible to attack by nucleophiles.[15][16]
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2,3-bis(trifluoromethyl)pyrazine (1.0 eq) in a polar aprotic solvent such as DMF, DMSO, or NMP.
-
Nucleophile Addition: Add the desired nucleophile (e.g., an amine, thiol, or alcohol, 1.1-2.0 eq) and a non-nucleophilic base if required (e.g., K2CO3 or DIPEA, 2.0 eq) to deprotonate the nucleophile.
-
Reaction Conditions: Stir the mixture at temperatures ranging from room temperature to 100°C. The required temperature will depend on the nucleophilicity of the attacking species. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water or ice-water. If a solid precipitates, it can be collected by filtration. Otherwise, extract the aqueous phase with an appropriate organic solvent.
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the residue by chromatography or recrystallization.
Causality: The SNAr reaction proceeds via a negatively charged Meisenheimer intermediate. The electron-withdrawing pyrazine nitrogens and -CF3 groups are perfectly positioned to stabilize this anionic intermediate through resonance and induction, thereby lowering the activation energy and facilitating the substitution.[15]
Conclusion
While the direct functionalization of this compound via electrophilic aromatic substitution is mechanistically and electronically disfavored to the point of being practically unfeasible, this does not render the scaffold synthetically inaccessible. A thorough understanding of its electronic properties is key to developing successful synthetic strategies. The extreme electron deficiency that impedes electrophilic attack becomes a powerful asset when promoting nucleophilic aromatic substitution. Furthermore, the reliability of modern transition metal-catalyzed cross-coupling reactions provides a robust platform for C-C and C-heteroatom bond formation. For the medicinal or materials chemist, the path forward lies not in forcing an unfavorable reaction but in embracing the inherent reactivity of the system. By starting with a halogenated precursor, the this compound core can be readily elaborated, opening the door to novel and potent molecules for a wide range of applications.
References
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- Comins, D. L., & O'Connor, S. (1996). The Stille Cross-Coupling Reaction in Pyridine Synthesis. Comprehensive Organic Synthesis II, 4, 695-717.
- Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. (2013). The Journal of Organic Chemistry.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. 5th ed. Springer.
- Stanetty, P., Schnürch, M., & Mihovilovic, M. D. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3433-3449.
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange.
- McNally, A., & Prier, C. K. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(48), 20494-20502.
- Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. (2022). Organic & Biomolecular Chemistry.
- Selective halogenation of pyridines and diazines via unconventional intermediates. (2020).
- N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. (2020). Organic Letters.
- Superacid-Catalyzed Reactions of Olefinic Pyrazines: an Example of Anti-Markovnikov Addition Involving Superelectrophiles. (2007). Organic Letters.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). ChemRxiv.
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020).
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Trifluoromethoxypyrazines: Prepar
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses.
- Wipf, P. (2009). Heterocyclic Chemistry π-excessive π-deficient. University of Pittsburgh.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts.
- PYRAZINE CHEMISTRY CONCEPTS. (2022). YouTube.
- The Chemistry of Poly(trifluoromethyl)benzenes. Part 2. Reactions of 1, 2,3,5-Tetrakis(trifluoromethyl)benzene with Organolithium Compounds. (1984). Journal of Fluorine Chemistry.
- D'Auria, M. (2006). Electrophilic Substitution In Azines.
- Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). Molecules.
- Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 10(4), 139-145.
- Kuninobu, Y. (2023). Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds. Chemical Record, 23(9), e202300003.
- Ashenhurst, J. (2018). EAS Reactions (3)
- Friedel-Crafts Alkyl
- Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange.
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- Examples of bioactive trifluoromethylated aromatic compounds. (n.d.).
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. (2021). Organic Letters.
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Nucleophilic Substitution on the 2,3-bis(trifluoromethyl)pyrazine Ring: A Guide to Synthesis and Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-bis(trifluoromethyl)pyrazine scaffold is a key heterocyclic motif in modern medicinal and materials chemistry. The presence of two powerful electron-withdrawing trifluoromethyl (-CF₃) groups profoundly activates the pyrazine ring, rendering it highly susceptible to nucleophilic attack. This guide provides an in-depth technical overview of nucleophilic substitution reactions on this electron-deficient core. We will explore the foundational principles governing its reactivity, focusing on two primary pathways: the classical nucleophilic aromatic substitution (SNAr) on halogenated derivatives and the Vicarious Nucleophilic Substitution (VNS) of hydrogen on the parent ring. This document synthesizes mechanistic insights with field-proven protocols, offering researchers a practical framework for the synthesis of novel functionalized pyrazine derivatives.
Introduction: The Unique Reactivity of the this compound Core
Pyrazine, an electron-deficient diazine, is a foundational structure in numerous biologically active compounds. The introduction of two trifluoromethyl groups at the 2- and 3-positions dramatically amplifies this electron deficiency through strong inductive effects. This electronic perturbation results in a highly electrophilic aromatic system, primed for reaction with a wide range of nucleophiles.[1]
Unlike many aromatic systems that favor electrophilic substitution, the this compound ring is exceptionally resistant to such reactions and is instead tailored for nucleophilic substitution. This reactivity can be harnessed in two principal ways:
-
SNAr on a Halogenated Ring: By introducing a good leaving group, such as a chlorine atom, at the 5- or 6-position, the ring becomes an exceptional substrate for the classical addition-elimination (SNAr) mechanism. Halopyrazines are known to be more reactive in these substitutions than their corresponding pyridine analogues.[1]
-
Vicarious Nucleophilic Substitution (VNS): Even without a halogen leaving group, the parent this compound ring can undergo direct C-H functionalization via the VNS mechanism, where a carbon nucleophile carrying its own leaving group enables the substitution of a hydrogen atom.[2]
This guide will provide the theoretical underpinnings and practical methodologies for leveraging both pathways in synthetic applications.
Core Principles of Reactivity and Mechanism
The SNAr Addition-Elimination Mechanism
The most common pathway for nucleophilic substitution on this system is the SNAr mechanism, which proceeds in two distinct steps: nucleophilic addition followed by elimination of the leaving group.
-
Nucleophilic Attack and Meisenheimer Complex Formation: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (e.g., Cl). This step is typically the rate-determining step. The attack breaks the aromaticity of the pyrazine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, critically, onto the electronegative nitrogen atoms and the activating trifluoromethyl groups, which provides substantial stabilization for this intermediate.
-
Elimination and Aromaticity Restoration: The leaving group is expelled, and the aromaticity of the pyrazine ring is restored to yield the final substituted product.
The overall reaction is significantly accelerated by the strong inductive electron withdrawal of the two -CF₃ groups, which stabilizes the negatively charged Meisenheimer intermediate.
The Vicarious Nucleophilic Substitution (VNS) Mechanism
The VNS reaction provides a powerful route to functionalize C-H bonds on electron-deficient arenes and heterocycles.[3] This mechanism circumvents the need for a pre-installed leaving group on the aromatic ring.
-
Nucleophilic Addition: A carbanion, which contains a leaving group (Y) on the nucleophilic carbon (e.g., ⁻CH(X)Y where Y=Cl, SPh, etc.), adds to an electron-deficient position on the pyrazine ring (typically ortho or para to the activating groups). This forms an anionic σ-adduct.
-
β-Elimination: A base abstracts the proton from the carbon atom that was attacked, leading to a β-elimination of the leaving group (HY) from the adduct.
-
Protonation: The resulting anionic species is protonated during workup to yield the final substituted product, restoring aromaticity.
This pathway is highly valuable for introducing functionalized alkyl groups directly onto the pyrazine core.
Experimental Protocols and Reaction Scope
The following sections provide standardized protocols and illustrative examples for conducting nucleophilic substitutions on the this compound core. The substrate for SNAr is assumed to be 5-chloro-2,3-bis(trifluoromethyl)pyrazine .
General Experimental Workflow
A typical workflow for these reactions involves careful control of atmospheric conditions and purification.
SNAr with Nitrogen Nucleophiles
Reactions with primary and secondary amines are among the most common and robust substitutions performed on activated halo-heterocycles.[4][5]
Protocol 3.2.1: General Procedure for Amination
-
Setup: To a dry, inert-atmosphere flask, add 5-chloro-2,3-bis(trifluoromethyl)pyrazine (1.0 equiv), an aprotic polar solvent such as acetonitrile or DMF (approx. 0.1 M concentration), and a non-nucleophilic base (e.g., DIPEA, 1.1 equiv or K₂CO₃, 2.0 equiv).
-
Nucleophile Addition: Cool the stirred mixture to 0 °C. Add the amine nucleophile (1.0-1.1 equiv) dropwise.
-
Causality: Adding the nucleophile at a low temperature helps to control any potential exotherm, especially with highly reactive amines. The base is essential to scavenge the HCl generated during the reaction. An aprotic polar solvent is chosen because it effectively solvates the base's cation while leaving the amine nucleophile highly reactive.[6]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the consumption of the starting material using TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Table 1: Illustrative Scope of SNAr with Amine Nucleophiles (Note: Yields are representative estimates based on reactions with similarly activated heteroaromatic systems like 5-chloro-2,4,6-trifluoropyrimidine and are intended for illustrative purposes.)[4][5][7]
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Est. Yield (%) |
| 1 | Benzylamine | DIPEA | MeCN | 0 → RT | >90 |
| 2 | Morpholine | DIPEA | MeCN | 0 → RT | >95 |
| 3 | Aniline | K₂CO₃ | DMF | RT | >85 |
| 4 | Pyrrolidine | DIPEA | MeCN | 0 → RT | >95 |
| 5 | tert-Butylamine | DIPEA | MeCN | 0 → RT | >80 |
SNAr with Oxygen and Sulfur Nucleophiles
Alkoxides, phenoxides, and thiolates are also excellent nucleophiles for SNAr reactions on this activated system. Reactions with these nucleophiles typically proceed rapidly under mild conditions.
Protocol 3.3.1: General Procedure for Alkoxylation/Thiolation
-
Setup: To a stirred solution of the alcohol or thiol (1.1 equiv) in a dry aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH, 1.1 equiv) at 0 °C to pre-form the nucleophile.
-
Causality: Pre-forming the alkoxide or thiolate is crucial as the neutral alcohol/thiol is a much weaker nucleophile. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the substrate.
-
-
Nucleophile Addition: After gas evolution ceases (approx. 15-30 min), add a solution of 5-chloro-2,3-bis(trifluoromethyl)pyrazine (1.0 equiv) in the same solvent dropwise at 0 °C.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours). The workup and purification follow the procedure described in Protocol 3.2.1.
Challenges and Considerations
-
Regioselectivity: For pyrazine rings with multiple potential leaving groups, the site of substitution is governed by a combination of electronic and steric effects. In most cases, substitution occurs at the position most activated by the electron-withdrawing groups (C5 or C6).
-
Di-substitution: If excess nucleophile is used or if the product of the first substitution is still highly activated, a second substitution may occur, particularly if other leaving groups are present on the ring.
-
Moisture Sensitivity: Many of the nucleophiles (especially those generated with strong bases like NaH) and intermediates are sensitive to moisture. All reactions should be conducted under anhydrous conditions with dry solvents and an inert atmosphere (N₂ or Ar).
Conclusion
The this compound ring is a privileged scaffold that is exceptionally well-suited for functionalization via nucleophilic substitution. The strong electronic activation provided by the trifluoromethyl groups enables facile SNAr reactions with a broad range of N-, O-, and S-nucleophiles on halogenated analogues. Furthermore, the Vicarious Nucleophilic Substitution (VNS) pathway offers a modern and powerful strategy for direct C-H functionalization of the parent ring. By understanding the underlying mechanisms and employing the robust protocols outlined in this guide, researchers can effectively leverage the unique reactivity of this system to construct novel molecules for applications in drug discovery and materials science.
References
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Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282-289. [Link]
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Sparks, T. C., et al. (2020). Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines. ResearchGate. [Link]
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Sokolov, V. V., & Ivin, B. A. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(21), 5199. [Link]
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Sandford, G. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. [Link]
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ideXlab. Vicarious Nucleophilic Substitution. ideXlab. [Link]
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Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]
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ResearchGate. (2008). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate. [Link]
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Chambers, J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]
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Sandford, G. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Institutes of Health. [Link]
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Meneses, L., et al. (2017). Computational study of vicarious nucleophilic substitution reactions. ResearchGate. [Link]
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Wall, L. A., et al. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(5), 481–497. [Link]
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Wikipedia. (2023). Vicarious nucleophilic substitution. Wikipedia. [Link]
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Koutentis, P. A., et al. (2020). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. National Institutes of Health. [Link]
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Yoshikawa, N., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(16), 4785. [Link]
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An In-Depth Technical Guide to the Thermal Stability of 2,3-bis(trifluoromethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Thermal Stability in Fluorinated Heterocycles
The introduction of trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 2,3-bis(trifluoromethyl)pyrazine stands as a prominent example of this molecular architecture, holding potential in various applications, including as a building block for pharmaceuticals and advanced materials.[2] Understanding the thermal stability of such compounds is not merely an academic exercise; it is a critical parameter that dictates their viability in synthesis, purification, formulation, and long-term storage. This guide provides a comprehensive overview of the principles and methodologies for assessing the thermal stability of this compound, offering both field-proven insights and detailed experimental protocols.
Understanding the Thermal Decomposition Profile
The thermal stability of an organic molecule is intrinsically linked to its bond energies and the potential pathways for its decomposition. For this compound, the pyrazine ring forms a stable aromatic core, while the C-CF₃ bonds are also notably strong. However, at elevated temperatures, sufficient energy can be supplied to initiate bond cleavage and subsequent decomposition.
Hypothetical Thermal Decomposition Data
The following table presents a hypothetical decomposition profile for this compound, based on the analysis of structurally similar compounds. This data should be considered illustrative and requires experimental verification.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Probable Evolved Fragments |
| Stage 1 | ~250 - 300 | ~320 | Significant | Fragmentation of the pyrazine ring, release of HCN, cyanogen, and fluorinated hydrocarbons. |
| Stage 2 | >350 | ~400 | Further | Cleavage of C-CF₃ bonds, release of CF₃ radicals, and further fragmentation of the ring structure. |
Experimental Protocols for Assessing Thermal Stability
A robust assessment of thermal stability relies on a combination of analytical techniques that provide complementary information on mass loss, energetic transitions, and the identity of decomposition products.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the cornerstone for determining the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.[3]
Objective: To determine the temperature ranges over which this compound is stable and to quantify its mass loss during decomposition.
Experimental Protocol:
-
Instrumentation: A high-precision thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum crucible.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a linear heating rate of 10 °C/min.
-
Data Analysis: Plot the sample mass (as a percentage of the initial mass) against the temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss is observed. The derivative of the TGA curve (DTG) is used to identify the temperatures of the maximum rate of mass loss.
Diagram: TGA Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Objective: To identify the melting point of this compound and to characterize the energetic nature (endothermic or exothermic) of its decomposition.
Experimental Protocol:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its final decomposition point (as determined by TGA) at a linear heating rate of 10 °C/min.
-
Data Analysis: Plot the heat flow against the temperature. Endothermic events (e.g., melting) will appear as peaks pointing down, while exothermic events (e.g., decomposition) will appear as peaks pointing up.
Diagram: DSC Experimental Workflow
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[5] The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Objective: To identify the chemical structures of the decomposition products of this compound.
Experimental Protocol:
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (typically <1 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis: Heat the sample rapidly to a temperature within the decomposition range identified by TGA (e.g., 350 °C) and hold for a short period (e.g., 10-20 seconds).
-
GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven would be to hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a molecular fingerprint for each component, allowing for their identification by comparison to spectral libraries.
Computational Approaches to Predicting Thermal Stability
In the absence of experimental data, computational chemistry offers a valuable tool for predicting the thermal stability and decomposition pathways of molecules.[6][7] Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate bond dissociation energies and to model the transition states of potential decomposition reactions.
Methodology Overview:
-
Model System: The 3D structure of this compound is optimized using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Bond Dissociation Energies (BDEs): The energies required to break each bond in the molecule are calculated. The bond with the lowest BDE is often the initial site of thermal decomposition.
-
Reaction Pathway Analysis: Potential decomposition pathways are proposed, and the transition state structures and activation energies for each step are calculated.
-
Kinetic and Thermodynamic Parameters: The rate constants and thermodynamic parameters for the decomposition reactions can be estimated, providing a theoretical basis for the observed thermal stability.
Diagram: Logical Relationship in Thermal Stability Assessment
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electronic properties of the pyrazine ring with trifluoromethyl groups
An In-Depth Technical Guide to the Electronic Properties of the Trifluoromethyl-Substituted Pyrazine Ring
Executive Summary
The strategic fusion of a pyrazine core with one or more trifluoromethyl (CF₃) groups creates a class of heterocyclic compounds with profoundly altered and highly tunable electronic properties. Pyrazine, an intrinsically electron-deficient diazine, is rendered significantly more electron-poor by the introduction of the trifluoromethyl moiety, one of the most powerful electron-withdrawing groups in organic chemistry.[1] This synergistic effect results in a dramatic modulation of basicity, redox potential, and chemical reactivity, unlocking unique applications in medicinal chemistry, materials science, and agrochemicals. This guide provides a detailed examination of the fundamental electronic characteristics of the pyrazine ring, the powerful influence of the CF₃ substituent, and the resultant properties of the combined system. It further outlines key experimental and computational protocols for the characterization of these molecules, offering a comprehensive resource for researchers and drug development professionals.
The Pyrazine Core: An Electron-Deficient Scaffold
The pyrazine molecule is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. Its structure is planar with D₂h symmetry, resulting in a zero net dipole moment.[2] The key electronic features stem from the presence of the two electronegative nitrogen atoms within the π-conjugated system.
-
Aromaticity and Electron Distribution: Pyrazine is aromatic, with a resonance energy of 24.3 kcal/mol.[3] The nitrogen atoms withdraw electron density from the ring carbons via the inductive effect, making the ring "electron-deficient".[4] This leads to a lower electron density on the carbon atoms compared to benzene.[3] Furthermore, the nitrogen atoms lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), a critical factor in its electronic behavior.[5]
-
Basicity: Pyrazine is a weak base. The lone pairs on the nitrogen atoms are not delocalized within the aromatic system and are available for protonation.[6] However, the electron-withdrawing nature of the second nitrogen atom reduces the availability of each lone pair. Consequently, the pKa of the protonated pyrazine is only 0.65, making it significantly less basic than pyridine (pKa ≈ 5.2).[2][3]
-
Chemical Reactivity: The inherent electron-deficient character of the pyrazine ring dictates its reactivity:
-
Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards electrophiles. Reactions like nitration or Friedel-Crafts alkylation are generally not feasible without the presence of strong electron-donating groups.[2]
-
Nucleophilic Aromatic Substitution (SNAAr): The low electron density on the ring carbons makes pyrazine susceptible to attack by nucleophiles, particularly if a good leaving group (e.g., a halogen) is present. Halopyrazines are noted to be more reactive towards nucleophiles than the corresponding halopyridines.[2][7]
-
The Trifluoromethyl Group: A Powerful Electronic Modulator
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and materials chemistry due to its unique and potent electronic influence.[8] Its properties are dominated by the high electronegativity of the three fluorine atoms.
-
Inductive Effect (-I): The primary electronic influence of the CF₃ group is a profound electron-withdrawing inductive effect.[9][10] The fluorine atoms pull electron density through the sigma bonds, making the attached carbon atom highly electrophilic and, in turn, strongly polarizing the C-CF₃ bond. This effect is transmitted to the aromatic ring, significantly reducing its electron density.[1]
-
Resonance Effect: Unlike groups such as nitro (-NO₂) or cyano (-CN), the CF₃ group has no significant resonance-withdrawing capability as it lacks low-lying π-orbitals to participate in conjugation.[10]
-
Quantitative Impact (Hammett Constants): The Hammett constants (σ) quantify the electronic effect of a substituent. The large positive values for the CF₃ group confirm its strong electron-withdrawing nature.
| Hammett Constant | Value | Interpretation |
| σmeta | +0.43 to +0.52 | Strong electron withdrawal at the meta position. |
| σpara | +0.54 to +0.612 | Very strong electron withdrawal at the para position. |
| σ⁺para | +0.612 | Strong destabilization of adjacent positive charge. |
Data sourced from multiple references.[11]
Synergistic Effects in Trifluoromethylated Pyrazines
When a CF₃ group is appended to a pyrazine ring, their individual electron-deficient characteristics combine to create a system with dramatically amplified electronic properties.
Profound Electron Deficiency and Reduced Basicity
The potent inductive withdrawal of the CF₃ group drastically lowers the electron density of the already electron-poor pyrazine ring. This has a direct and significant impact on the basicity of the ring nitrogens. The electron density around the nitrogen atoms is severely diminished, making their lone pairs far less available to accept a proton.
Altered Chemical Reactivity: Activation towards Nucleophiles
The addition of a CF₃ group makes electrophilic attack on the pyrazine ring even more difficult than it already is. However, it powerfully activates the ring for Nucleophilic Aromatic Substitution (SNAAr).[12]
The CF₃ group enhances SNAAr reactivity in two ways:
-
Increased Electrophilicity: It makes the ring carbon atoms significantly more electron-poor and thus more susceptible to attack by nucleophiles.
-
Stabilization of Intermediates: It provides powerful inductive stabilization for the negatively charged Meisenheimer complex intermediate formed during the reaction, lowering the activation energy of the rate-determining step.[12]
This effect is most pronounced when the CF₃ group is positioned ortho or para to the leaving group, as this allows for maximal stabilization of the intermediate.[12][13]
}
SNAAr Mechanism on a CF₃-Pyrazine Ring.
Electrochemical Properties: Facilitated Reduction
Pyrazine undergoes reduction to form 1,4-dihydropyrazine.[6] The introduction of a potent electron-withdrawing group like CF₃ makes the molecule easier to reduce. This is because the CF₃ group stabilizes the LUMO of the pyrazine ring, lowering its energy. A lower LUMO energy means less energy is required to add an electron to the molecule.
Consequence: Trifluoromethyl-substituted pyrazines exhibit a positive shift in their reduction potential compared to the parent pyrazine. This property is highly valuable in the design of n-type organic semiconductors for materials science applications like organic light-emitting diodes (OLEDs) and photovoltaics.[14][15][16]
}
Impact of CF₃ Group on Pyrazine Frontier Orbitals.
Experimental and Computational Characterization
Protocol: Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique for determining the reduction and oxidation potentials of a molecule.
Objective: To determine the reduction potential of a trifluoromethyl-substituted pyrazine.
Methodology:
-
Preparation of Solution: Dissolve a known concentration (e.g., 1-5 mM) of the trifluoromethylpyrazine sample in a suitable degassed aprotic solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Assemble a three-electrode electrochemical cell:
-
Working Electrode: Glassy Carbon or Platinum disk electrode.
-
Reference Electrode: Ag/Ag⁺ or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Degassing: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition:
-
Set the potential window to scan from an initial potential where no reaction occurs towards negative potentials to observe the reduction event(s). A typical range might be +0.5 V to -2.0 V vs. Ag/Ag⁺.
-
Set a scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram, scanning from the initial potential to the negative limit, then reversing to the positive limit, and back to the initial potential.
-
-
Internal Standard: After acquiring the sample data, add a small amount of an internal standard with a known, stable redox potential (e.g., ferrocene). Run the CV again.
-
Analysis: The reduction potential (E_red) is typically determined from the peak potential of the reduction wave. The potential should be reported relative to the ferrocene/ferrocenium (Fc/Fc⁺) couple to ensure comparability between different experiments and solvent systems. The presence of an electron-withdrawing CF₃ group is expected to shift the reduction peak to a more positive potential compared to unsubstituted pyrazine.[6]
}
Experimental Workflow for Cyclic Voltammetry.
Protocol: pKa Determination by ¹⁹F NMR Spectroscopy
The strong signal and high sensitivity of the ¹⁹F nucleus make it an excellent probe for determining the pKa of fluorinated compounds.[17]
Objective: To determine the pKa of a trifluoromethyl-substituted pyrazine.
Methodology:
-
Sample Preparation: Prepare a series of aqueous buffered solutions (e.g., phosphate, citrate) covering a wide pH range (e.g., pH -1 to 7).
-
NMR Tube Preparation: To each buffer solution in an NMR tube, add a fixed concentration of the trifluoromethylpyrazine and a water-soluble ¹⁹F NMR reference standard (e.g., sodium trifluoroacetate).
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature.
-
Data Analysis:
-
Measure the chemical shift (δ) of the CF₃ group in each spectrum relative to the internal standard.
-
The observed chemical shift will change as a function of pH because the protonated (BH⁺) and neutral (B) forms of the pyrazine will be in fast exchange, resulting in a weighted-average signal.
-
Plot the observed ¹⁹F chemical shift (δ_obs) versus the pH of the buffer.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation (or a suitable sigmoidal fit), where δ_B is the shift of the neutral base and δ_BH⁺ is the shift of the protonated acid.
-
The pKa is the pH at which the chemical shift is exactly halfway between δ_B and δ_BH⁺.
-
Computational Modeling
Density Functional Theory (DFT) is a powerful tool for elucidating the electronic structure of these molecules.[18][19]
-
Electrostatic Potential (ESP) Maps: These maps visually represent the electron density distribution, clearly showing the electron-poor regions of the ring (positive potential) enhanced by the CF₃ group.
-
Frontier Molecular Orbitals (FMOs): Calculation of HOMO and LUMO energies can quantify the effect of CF₃ substitution, confirming the lowering of the LUMO energy which correlates with easier reduction.[5][20]
-
Natural Bond Orbital (NBO) Analysis: This analysis can be used to quantify the charge distribution on each atom, providing a numerical representation of the inductive effect.
Applications Driven by Tuned Electronics
The unique electronic properties of trifluoromethylated pyrazines make them highly valuable scaffolds.
-
Medicinal Chemistry: The CF₃ group is often incorporated into drug candidates to improve metabolic stability, as the C-F bond is resistant to enzymatic cleavage.[8][21] Its electron-withdrawing nature can profoundly influence a molecule's binding affinity to target receptors and alter its pharmacokinetic profile by modulating lipophilicity and membrane permeability.[8][22]
-
Materials Science: The low-lying LUMO levels and high electron affinity of trifluoromethylated pyrazines make them excellent candidates for n-type organic semiconductors used in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[14][16]
-
Agrochemicals: The electronic modifications can enhance the efficacy and selectivity of herbicides and pesticides.
Conclusion
The introduction of trifluoromethyl groups onto a pyrazine ring is a powerful and predictable strategy for molecular engineering. This combination creates a profoundly electron-deficient aromatic system with significantly depressed basicity, a positively shifted reduction potential, and a heightened reactivity towards nucleophiles. These predictable electronic modulations, which can be readily characterized by standard electrochemical and spectroscopic techniques, provide chemists with a versatile platform for the rational design of advanced pharmaceuticals, organic electronic materials, and agrochemicals.
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Methodological & Application
Application Notes and Protocols for the Utilization of 2,3-Bis(trifluoromethyl)pyrazine in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery
The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, nitrogen-containing heterocycles have proven to be a cornerstone of drug design, with the pyrazine ring being a prominent feature in numerous FDA-approved drugs.[1][2] The strategic incorporation of fluorine atoms, particularly in the form of trifluoromethyl (CF₃) groups, has also become an indispensable tool for fine-tuning the properties of drug candidates.[3] The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and act as a bioisostere for other functional groups, thereby improving the overall druglikeness of a molecule.[4][5][6][7]
This document introduces the 2,3-bis(trifluoromethyl)pyrazine scaffold, a relatively underexplored yet highly promising building block for medicinal chemistry. The presence of two strongly electron-withdrawing trifluoromethyl groups on adjacent carbons of the pyrazine ring creates a unique electronic and steric environment, offering a plethora of opportunities for the design of next-generation therapeutics. While direct applications of this specific scaffold in clinical candidates are not yet widely reported, its properties and potential can be confidently extrapolated from the well-established principles of medicinal chemistry and the behavior of analogous structures, such as 2,3-bis(trifluoromethyl)quinoxaline.
This guide provides a comprehensive overview of the predicted physicochemical properties, potential applications, and detailed synthetic protocols for the this compound scaffold, empowering researchers to harness its potential in their drug discovery endeavors.
Predicted Physicochemical and Pharmacokinetic Profile
The introduction of two vicinal trifluoromethyl groups onto the pyrazine core is anticipated to profoundly influence its physicochemical and pharmacokinetic properties. The following table summarizes these predicted effects, providing a rationale for the strategic incorporation of this scaffold in drug design.
| Property | Predicted Impact of this compound Scaffold | Rationale and Mechanistic Insights |
| Lipophilicity (logP) | Significant Increase | The trifluoromethyl group is highly lipophilic. The presence of two such groups will substantially increase the overall lipophilicity of the molecule, which can enhance membrane permeability and cell penetration. |
| Metabolic Stability | Enhanced | The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. The two CF₃ groups can shield the pyrazine ring from metabolic attack, leading to a longer in vivo half-life. |
| Aqueous Solubility | Decreased | The increased lipophilicity will likely lead to a reduction in aqueous solubility. This can be a challenge for formulation but may be addressed through the introduction of polar functional groups elsewhere in the molecule. |
| pKa of Pyrazine Nitrogens | Significantly Decreased | The strong electron-withdrawing nature of the two trifluoromethyl groups will significantly reduce the basicity of the pyrazine nitrogens. This can be advantageous in preventing off-target interactions with aminergic GPCRs and ion channels. |
| Hydrogen Bond Accepting Ability | Weakened | The reduced electron density on the pyrazine nitrogens will weaken their ability to act as hydrogen bond acceptors. However, they may still participate in weaker interactions within a protein binding pocket. |
| Dipole Moment | Increased | The highly polarized C-F bonds will create a significant molecular dipole, which can influence crystal packing and interactions with biological targets. |
Potential Applications in Medicinal Chemistry
A Bioisosteric Replacement for Enhanced Drug Properties
Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the compound's overall profile. The this compound scaffold can be envisioned as a bioisostere for a variety of aromatic and heteroaromatic systems, offering a unique combination of properties that may overcome limitations of the parent scaffold.
Caption: Bioisosteric replacement strategy using this compound.
By replacing a metabolically labile or electronically suboptimal ring system with this compound, medicinal chemists can potentially achieve:
-
Improved Metabolic Stability: The robust nature of the C-F bonds can protect the scaffold from oxidative metabolism.
-
Enhanced Cell Penetration: The increased lipophilicity can facilitate passage through cellular membranes.
-
Fine-tuned Target Engagement: The unique electronic profile can alter the binding mode and improve affinity for the biological target.
A Novel Scaffold for Kinase Inhibitors
The pyrazine ring is a well-established "hinge-binding" motif in a multitude of kinase inhibitors, where one of the nitrogen atoms forms a crucial hydrogen bond with the backbone of the kinase hinge region.[2] While the hydrogen bond accepting ability of the nitrogens in this compound is reduced, the scaffold offers other compelling features for kinase inhibitor design:
-
Shape Complementarity: The planar nature of the pyrazine ring allows it to fit into the flat ATP-binding pocket of kinases.
-
Vectorial Exit Points: The scaffold provides two potential vectors for substitution, allowing for the exploration of different regions of the kinase active site.
-
Unique Electronic Interactions: The electron-deficient nature of the ring can lead to favorable non-covalent interactions with electron-rich amino acid residues in the binding pocket.
Derivatization of the this compound core with appropriate pharmacophoric groups can lead to the development of novel and selective kinase inhibitors for various therapeutic targets.
Synthetic Protocols
Protocol 1: Synthesis of the this compound Core
The synthesis of the this compound scaffold is readily achieved through the condensation of perfluorobutane-2,3-dione (PFBD) with a suitable 1,2-diamine.[8] This protocol outlines the synthesis of the parent this compound.
Caption: Synthetic workflow for this compound.
Materials:
-
Perfluorobutane-2,3-dione (PFBD)
-
Ethanediamine
-
Glacial Acetic Acid
-
Ethanol (anhydrous)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Step-by-Step Methodology:
-
Condensation and Cyclization:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethanediamine (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of perfluorobutane-2,3-dione (1.0 eq) in ethanol to the cooled diamine solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Aromatization:
-
Once the formation of the dihydropyrazine intermediate is complete, add an oxidizing agent such as DDQ (1.1 eq) or MnO₂ (5 eq) to the reaction mixture.
-
Stir the mixture at room temperature until the starting material is fully consumed (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of celite to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
-
Protocol 2: Functionalization via Palladium-Catalyzed Cross-Coupling
To explore the structure-activity relationships (SAR) of the this compound scaffold, functionalization of the ring is essential. While the parent ring is unreactive to cross-coupling, a halogenated derivative would be an ideal starting point. This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a hypothetical chloro-substituted this compound with a boronic acid.
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
-
Chloro-2,3-bis(trifluoromethyl)pyrazine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add chloro-2,3-bis(trifluoromethyl)pyrazine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired aryl-substituted this compound.
-
Conclusion
The this compound scaffold represents a novel and promising building block for medicinal chemistry. Its unique electronic and physicochemical properties, stemming from the two powerful trifluoromethyl groups on the pyrazine core, offer exciting opportunities for the design of new therapeutic agents with improved metabolic stability, cell permeability, and target engagement. While this scaffold is currently underexplored, the robust synthetic routes and the potential for diverse functionalization presented in this guide provide a solid foundation for its incorporation into drug discovery programs. By leveraging the principles of bioisosterism and rational drug design, the this compound scaffold has the potential to unlock new avenues for the treatment of a wide range of diseases.
References
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Chambers, R. D., et al. (1997). Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups. Journal of the Chemical Society, Perkin Transactions 1, (1), 107-113. [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]
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Novartis AG. (2014). Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][8][9]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethyl-propanamide. U.S. Patent No. 8,796,269.
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Basavapathruni, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link]
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Zanda, M., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]
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Akhtar, M. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed, 34443670. [Link]
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Lanning, M. S., & Mennen, S. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
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University of Aberdeen. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. [Link]
- Toyama Chemical Co., Ltd. (2002). Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both.
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GlaxoSmithKline Intellectual Property Development Ltd. (2016). Substituted[4][8][9]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists. U.S. Patent No. 9,422,299.
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O'Connor, J. M., et al. (2016). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 6(86), 82991-82998. [Link]
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Oakwood Chemical. (n.d.). 2,3-Bis(trifluoromethyl)-pyrazine. [Link]
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Patel, K. D., et al. (2016). Synthesis and characterization of trifluoromethyl substituted pyrazole derivatives. European Chemical Bulletin, 5(11), 474-478. [Link]
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Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(8), 645-662. [Link]
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Wang, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of[4][8][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868095. [Link]
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Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
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Shvartsberg, M. S., et al. (2021). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 26(23), 7338. [Link]
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Fujikawa, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253-267. [Link]
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Basavapathruni, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. [Link]
-
CAS. (n.d.). 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine. CAS Common Chemistry. [Link]
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Application Notes and Protocols: 2,3-Bis(trifluoromethyl)pyrazine as a Versatile Building Block for Agrochemicals
Introduction: The Strategic Advantage of Fluorination in Agrochemical Design
The introduction of trifluoromethyl (CF₃) groups is a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and bioavailability to active ingredients.[1][2] The strong electron-withdrawing nature of the CF₃ group and the high bond energy of the C-F bond contribute to these desirable properties, often resulting in more potent and persistent crop protection agents.[1][2] Pyrazine scaffolds, nitrogen-containing heterocyclic rings, are also prevalent in a wide range of biologically active molecules, including fungicides, herbicides, and insecticides.[3][4] The combination of a pyrazine core with two trifluoromethyl groups in 2,3-bis(trifluoromethyl)pyrazine creates a highly electron-deficient and synthetically versatile building block with significant potential for the discovery of novel agrochemicals.
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in agrochemical development on the utilization of this compound as a key intermediate. We will delve into its synthesis, physicochemical properties, and, most importantly, its application in the synthesis of advanced agrochemical candidates, supported by detailed protocols and mechanistic insights.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective use in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1186195-14-1 | |
| Molecular Formula | C₆H₂F₆N₂ | |
| Molecular Weight | 216.09 g/mol | |
| Appearance | Not specified (typically a liquid or low-melting solid) | Inferred |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, acetonitrile) | Inferred |
Synthesis of the this compound Building Block
The primary route for the synthesis of this compound and related structures involves the condensation of a 1,2-dicarbonyl compound with an ortho-diamine. Specifically, the reaction of perfluorobutane-2,3-dione (also known as hexafluorobiacetyl) with a suitable diamine provides a direct pathway to the desired bis(trifluoromethylated) pyrazine core.
Protocol 1: General Synthesis of this compound from Perfluorobutane-2,3-dione
This protocol is based on the established synthesis of similar bis(trifluoromethylated) pyrazine-containing heterocycles.[5]
Materials:
-
Perfluorobutane-2,3-dione (PFBD)
-
Ortho-phenylenediamine (or other suitable 1,2-diamine)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard workup and purification equipment (e.g., rotary evaporator, separatory funnel, column chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the ortho-diamine (1.0 equivalent) in ethanol.
-
Addition of PFBD: Slowly add perfluorobutane-2,3-dione (1.0-1.2 equivalents) to the stirred solution of the diamine. The addition may be exothermic, and cooling may be necessary.
-
Reaction: If necessary, add a catalytic amount of glacial acetic acid. Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Synthetic Applications in Agrochemical Development
The two strongly electron-withdrawing trifluoromethyl groups render the pyrazine ring of this compound highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its utility as an agrochemical building block, allowing for the introduction of various functionalities to build complex and biologically active molecules.
Nucleophilic Aromatic Substitution (SₙAr) Reactions
The carbon atoms of the pyrazine ring are highly electrophilic, making them prime targets for attack by nucleophiles. This allows for the displacement of a suitable leaving group, or in some cases, direct C-H functionalization. While this compound itself does not have a leaving group, its chlorinated or brominated derivatives would be excellent substrates for SₙAr.
Conceptual Workflow for Agrochemical Synthesis via SₙAr
Caption: Conceptual workflow for agrochemical synthesis.
Case Study: Synthesis of Pyraziflumid - A Succinate Dehydrogenase Inhibitor (SDHI) Fungicide
While direct synthesis of a commercial agrochemical from this compound is not prominently documented, the synthesis of the fungicide Pyraziflumid provides an excellent and highly relevant case study. Pyraziflumid contains a 3-(trifluoromethyl)pyrazine-2-carboxamide core, demonstrating the importance of trifluoromethylated pyrazines in modern fungicides.[6][7] The synthesis of Pyraziflumid involves the preparation of a functionalized trifluoromethyl pyrazine and its subsequent coupling to an aniline derivative.
Retrosynthetic Analysis of Pyraziflumid
Caption: Retrosynthetic analysis of Pyraziflumid.
Protocol 2: Laboratory-Scale Synthesis of a Pyraziflumid Precursor
This protocol outlines the synthesis of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate, a key intermediate for Pyraziflumid, based on published methods.[6] This demonstrates a key trifluoromethylation step on a pyrazine ring.
Materials:
-
Methyl 3-chloropyrazine-2-carboxylate
-
Trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane (TMSCF₃) with a suitable initiator, or copper(I) trifluoromethylthiolate)
-
Anhydrous solvent (e.g., DMF, NMP)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add methyl 3-chloropyrazine-2-carboxylate (1.0 equivalent) and the chosen anhydrous solvent.
-
Addition of Reagents: Add the trifluoromethylating agent and any necessary catalysts or initiators according to the specific literature procedure for the chosen reagent.
-
Reaction: Heat the reaction mixture to the specified temperature (typically between 80-120 °C) and stir for the required duration (monitor by GC-MS or LC-MS).
-
Workup: After completion, cool the reaction to room temperature and quench appropriately (e.g., with aqueous HCl or NH₄Cl). Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield methyl 3-(trifluoromethyl)pyrazine-2-carboxylate.
Protocol 3: Amide Coupling to form the Pyraziflumid Scaffold
This protocol describes the final amide bond formation to create the core structure of Pyraziflumid.[6]
Materials:
-
Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (from Protocol 2)
-
3',4'-Difluorobiphenyl-2-amine
-
Sodium methoxide (28% in methanol)
-
N,N-Dimethylacetamide (DMAc)
-
Round-bottom flask
-
Stirring apparatus
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a mixture of 3',4'-difluorobiphenyl-2-amine (1.0 equivalent) and N,N-dimethylacetamide.
-
Base Addition: Add sodium methoxide in methanol (3.0 equivalents) to the mixture.
-
Ester Addition: Add methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (1.25 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for approximately 9 hours, or until completion as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer, dry, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield N-(3',4'-Difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide (Pyraziflumid).
Conclusion and Future Outlook
This compound represents a highly promising, albeit currently underutilized, building block for the synthesis of next-generation agrochemicals. Its electron-deficient nature, conferred by the two powerful trifluoromethyl groups, paves the way for a rich chemistry centered around nucleophilic aromatic substitution. While direct examples of its incorporation into commercial products are scarce, the synthetic strategies employed for analogous compounds like Pyraziflumid highlight a clear and viable path for its application. Researchers are encouraged to explore the reactivity of this scaffold with a diverse range of nucleophiles to unlock its full potential in creating novel and effective crop protection solutions.
References
- Vertex AI Search. (2026). The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
-
Kikutake, K., et al. (2020). Development of a novel fungicide, pyraziflumid. Journal of Pesticide Science, 45(3), 184-190. [Link]
- RSC Publishing. (n.d.). Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups.
-
PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3113. [Link]
-
Oakwood Chemical. (n.d.). 2,3-Bis(trifluoromethyl)-pyrazine. [Link]
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Application Note & Protocols: Strategic Functionalization of 2,3-Bis(trifluoromethyl)pyrazine with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2,3-Bis(trifluoromethyl)pyrazine Scaffold
The pyrazine core is a privileged scaffold found in numerous biologically active compounds, including vitamins and approved pharmaceuticals.[1] The introduction of trifluoromethyl (CF₃) groups onto this heterocyclic framework dramatically alters its physicochemical properties, offering significant advantages in drug design and materials science.[2] The strong electron-withdrawing nature of the CF₃ group enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[3]
This compound is a highly electron-deficient heteroaromatic compound.[4] This pronounced electronic characteristic makes the pyrazine ring highly susceptible to nucleophilic attack, providing a reliable platform for carbon-carbon bond formation. This guide provides a detailed exploration of the reaction of this compound with two major classes of organometallic reagents—Grignard and organolithium reagents—offering field-proven insights and step-by-step protocols for its strategic functionalization.
Core Principles: Nucleophilic Aromatic Substitution (SNAr) on an Electron-Deficient Core
The primary mechanistic pathway governing the reaction of organometallic reagents with this compound is Nucleophilic Aromatic Substitution (SNAr).[5][6] The reaction proceeds via a two-step addition-elimination sequence.
-
Nucleophilic Attack: The carbanionic carbon of the organometallic reagent (R-M) attacks one of the electron-deficient carbon atoms of the pyrazine ring. The two powerful electron-withdrawing CF₃ groups are crucial for stabilizing the resulting negatively charged intermediate, known as a Meisenheimer complex.[7]
-
Elimination & Aromatization: This intermediate is transient. Aromatization is restored through the elimination of a leaving group. In the case of the parent pyrazine, this is formally a hydride ion (H⁻), which requires an oxidant to be removed in the final step to regenerate the aromatic system.
The regioselectivity of the initial attack is dictated by the powerful inductive effects of the CF₃ groups, which make the adjacent C-5 and C-6 positions the most electrophilic sites.
Reaction with Grignard Reagents (Organomagnesium Halides)
Grignard reagents (R-MgX) are versatile and widely used carbon nucleophiles.[8] While highly effective, their inherent basicity requires careful control of reaction conditions to prevent side reactions. The use of "turbo" Grignard reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), can enhance reactivity and solubility.[9]
Causality Behind Experimental Choices
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It effectively solvates the Grignard reagent and is relatively inert under the reaction conditions. Diethyl ether is a viable alternative.
-
Temperature: Reactions are initiated at low temperatures (-78 °C to -40 °C) to control the initial exothermic addition and minimize potential side reactions. Allowing the reaction to slowly warm to room temperature ensures completion.
-
Oxidant: After the nucleophilic addition, the resulting dihydropyrazine intermediate must be oxidized to restore aromaticity. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) are effective oxidants for this transformation.
-
Safety: The preparation of certain trifluoromethyl-substituted phenyl Grignard reagents has been associated with violent decompositions.[10][11] It is imperative to use established, safe procedures, such as halogen-magnesium exchange at low temperatures, and to avoid preparing these reagents from magnesium metal at elevated temperatures.[11]
Detailed Protocol: Synthesis of 5-Phenyl-2,3-bis(trifluoromethyl)pyrazine
This protocol details the reaction using phenylmagnesium bromide.
Materials:
-
This compound (1.0 mmol, 216 mg)
-
Phenylmagnesium bromide (1.2 mmol, 1.2 mL of a 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol, 272 mg)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: Dissolve this compound (216 mg, 1.0 mmol) in 5 mL of anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add phenylmagnesium bromide (1.2 mL of a 1.0 M solution, 1.2 mmol) dropwise to the stirred solution over 10 minutes. The solution may change color upon addition.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Oxidation: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve DDQ (272 mg, 1.2 mmol) in 5 mL of THF. Add the DDQ solution to the reaction mixture dropwise. A significant color change is expected. Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Data Summary: Representative Grignard Reactions
| Organometallic Reagent | R-Group | Solvent | Temp (°C) | Oxidant | Expected Product |
| Phenylmagnesium bromide | Phenyl | THF | -78 to RT | DDQ | 5-Phenyl-2,3-bis(trifluoromethyl)pyrazine |
| Ethylmagnesium bromide | Ethyl | THF | -78 to RT | MnO₂ | 5-Ethyl-2,3-bis(trifluoromethyl)pyrazine |
| Cyclohexylmagnesium chloride | Cyclohexyl | THF | -40 to RT | DDQ | 5-Cyclohexyl-2,3-bis(trifluoromethyl)pyrazine |
| (4-Methoxyphenyl)magnesium bromide | 4-MeO-Ph | THF | -78 to RT | DDQ | 5-(4-Methoxyphenyl)-2,3-bis(trifluoromethyl)pyrazine |
graph G { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", penwidth=1.5];A[label="1. Dissolve Pyrazine\nin Anhydrous THF"]; B[label="2. Cool to -78 °C"]; C [label="3. Add Grignard Reagent\n(R-MgX) Dropwise"]; D [label="4. Stir & Warm to RT"]; E [label="5. Cool to 0 °C & Add\nOxidant (e.g., DDQ)"]; F [label="6. Quench with\nsat. aq. NH4Cl"]; G [label="7. Extraction with\nEthyl Acetate"]; H [label="8. Wash, Dry, & Concentrate"]; I[label="9. Purify via Column\nChromatography"]; A -> B -> C -> D -> E -> F -> G -> H -> I;
}
Reaction with Organolithium Reagents
Organolithium reagents (R-Li) are among the most powerful nucleophiles and bases used in organic synthesis.[12] Their high reactivity allows for efficient C-C bond formation but also necessitates stringent reaction control, particularly with respect to temperature and moisture.
Causality Behind Experimental Choices
-
Reactivity and Basicity: Organolithiums are significantly more reactive and basic than their Grignard counterparts.[8] This requires reactions to be conducted at very low temperatures (typically -78 °C) to prevent undesired deprotonation or complex side reactions.
-
Anhydrous Conditions: These reagents react violently with water.[8] All glassware must be rigorously dried, and all solvents must be anhydrous to achieve successful and safe outcomes.
-
Stoichiometry: A slight excess of the organolithium reagent (1.1-1.2 equivalents) is typically used to ensure complete consumption of the starting pyrazine.
-
Quenching: The reaction is quenched at low temperature to dissipate any excess, highly reactive organolithium reagent before warming the mixture.
Detailed Protocol: Synthesis of 5-Butyl-2,3-bis(trifluoromethyl)pyrazine
This protocol details the reaction using n-butyllithium.
Materials:
-
This compound (1.0 mmol, 216 mg)
-
n-Butyllithium (1.1 mmol, 0.69 mL of a 1.6 M solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
Manganese dioxide (MnO₂), activated (5.0 mmol, 435 mg)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Prepare a flame-dried, nitrogen-purged two-neck round-bottom flask with a magnetic stir bar and septum.
-
Reagent Preparation: Dissolve this compound (216 mg, 1.0 mmol) in 10 mL of anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Organolithium Addition: Using a dry syringe, add n-butyllithium (0.69 mL of a 1.6 M solution, 1.1 mmol) dropwise to the stirred solution over 10 minutes. The solution will likely turn a deep color.
-
Reaction: Stir the mixture at -78 °C for 2 hours.
-
Oxidation: Add activated manganese dioxide (435 mg, 5.0 mmol) in one portion to the cold reaction mixture.
-
Warming and Completion: Allow the reaction to warm slowly to room temperature and stir overnight (approx. 12-16 hours). The black MnO₂ solid will be suspended in the mixture.
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad with dichloromethane (DCM).
-
Washing: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography to obtain the final product.
Data Summary: Representative Organolithium Reactions
| Organometallic Reagent | R-Group | Solvent | Temp (°C) | Oxidant | Expected Product |
| n-Butyllithium | n-Butyl | THF | -78 | MnO₂ | 5-Butyl-2,3-bis(trifluoromethyl)pyrazine |
| sec-Butyllithium | sec-Butyl | THF | -78 | MnO₂ | 5-(sec-Butyl)-2,3-bis(trifluoromethyl)pyrazine |
| Phenyllithium | Phenyl | THF | -78 | DDQ | 5-Phenyl-2,3-bis(trifluoromethyl)pyrazine |
| Methyllithium | Methyl | THF/Et₂O | -78 | MnO₂ | 5-Methyl-2,3-bis(trifluoromethyl)pyrazine |
graph G { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", penwidth=1.5];A[label="1. Dissolve Pyrazine\nin Anhydrous THF"]; B[label="2. Cool to -78 °C"]; C [label="3. Add Organolithium Reagent\n(R-Li) Dropwise"]; D [label="4. Stir at -78 °C\nfor 2 hours"]; E [label="5. Add Oxidant (e.g., MnO2)\nto Cold Solution"]; F [label="6. Warm to RT & Stir\nOvernight"]; G [label="7. Filter through Celite®"]; H [label="8. Wash, Dry, & Concentrate"]; I[label="9. Purify via Column\nChromatography"]; A -> B -> C -> D -> E -> F -> G -> H -> I;
}
Conclusion
This compound is a valuable building block that readily undergoes nucleophilic aromatic substitution with common organometallic reagents. The powerful electron-withdrawing nature of the trifluoromethyl groups activates the pyrazine core, enabling the facile formation of C-C bonds. Successful functionalization hinges on careful control of reaction parameters, particularly temperature and the exclusion of moisture, especially when using highly reactive organolithium reagents. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and expand the chemical space of trifluoromethylated pyrazines for applications in drug discovery, agrochemicals, and materials science.[3][13]
References
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- Trifluoromethoxypyrazines: Prepar
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC - NIH.
- Concerted nucleophilic aromatic substitution with 19F− and 18F−. DASH (Harvard).
- Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development.
- Advanced Functionalized Pyrazines for Applications in Drug Discovery and M
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses Procedure.
- Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect.
- Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts.
- Grignard and Organolithium Reagents. Chemistry LibreTexts.
- Organolithium Reagents. Sigma-Aldrich.
- Organolithium reagent. Wikipedia.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Bis(trifluoromethyl)pyrazine Derivatives
Introduction: The Strategic Value of the 2,3-Bis(trifluoromethyl)pyrazine Scaffold
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for enhancing a molecule's pharmacological profile. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key properties such as metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] The this compound core represents a unique and highly valuable structural motif. The two adjacent, strongly electron-withdrawing -CF3 groups create a profoundly electron-deficient aromatic system, which imparts distinct electronic characteristics and conformational constraints upon derivative molecules.[2]
This application note provides a comprehensive guide for researchers seeking to functionalize this challenging yet promising scaffold using palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances dictated by the substrate's electronic nature and provide detailed, field-proven protocols for key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings. The protocols and insights presented herein are designed to empower researchers to confidently incorporate this valuable building block into their synthetic programs.
Core Scientific Principles: Navigating the Reactivity of an Electron-Deficient System
The functionalization of a halogenated this compound (e.g., a 5-halo derivative) presents a unique set of challenges and opportunities. The two potent electron-withdrawing groups significantly influence the key steps of the palladium catalytic cycle.[3][4]
-
Activation of the C-X Bond: The pyrazine ring is inherently electron-deficient, and the addition of two -CF3 groups further lowers the electron density. This electronic pull strongly activates the carbon-halogen (C-X) bond towards oxidative addition, which is often the rate-limiting step in cross-coupling reactions.[3] Consequently, even less reactive C-Cl bonds on this scaffold can be viable coupling partners, although the general reactivity trend of C-I > C-Br > C-Cl still holds.
-
Ligand Selection: The choice of phosphine ligand is critical. The electron-deficient nature of the pyrazine can lead to the formation of stable, off-cycle palladium complexes. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, or bulky alkylphosphines like P(t-Bu)3) are often required. These ligands promote the crucial reductive elimination step and stabilize the active monoligated Pd(0) species, preventing catalyst deactivation.[5]
-
Competition with Nucleophilic Aromatic Substitution (SNAr): The extreme electron deficiency of the ring makes it highly susceptible to direct attack by nucleophiles. This can be a significant competing pathway, particularly with strong nucleophiles like amines or alkoxides at elevated temperatures. Reaction conditions must be carefully optimized to favor the palladium-catalyzed pathway over SNAr.
A Note on Starting Materials: Accessing Halo-2,3-bis(trifluoromethyl)pyrazines
A key prerequisite for these protocols is the availability of a halogenated this compound. The synthesis of the parent core can be achieved via the condensation of hexafluorobiacetyl with an appropriate ortho-diamine.[2] Subsequent direct halogenation can be challenging. A plausible, though not explicitly detailed in the literature for this specific molecule, approach would involve methods analogous to the halogenation of other electron-deficient heterocycles, such as electrophilic bromination under forcing conditions. For the purposes of the following protocols, we will assume the availability of 5-Bromo-2,3-bis(trifluoromethyl)pyrazine as a representative starting material.
Diagram: The Generalized Palladium Cross-Coupling Cycle
The fundamental mechanism for the Suzuki, Stille, and Sonogashira reactions follows a similar catalytic cycle, illustrated below. The Buchwald-Hartwig amination follows a related, but distinct, pathway.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds, valued for the operational simplicity and the commercial availability of a vast array of boronic acids and esters.[6][7][8]
Expertise & Rationale:
For a substrate as electron-deficient as 5-bromo-2,3-bis(trifluoromethyl)pyrazine, the oxidative addition step is expected to be facile. The primary challenges are ensuring efficient transmetalation and preventing protodeboronation of the boronic acid.
-
Catalyst System: A pre-formed palladium(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos Pd G3 or SPhos Pd G2) is highly recommended. These catalysts are air-stable and efficiently generate the active Pd(0) species in situ, leading to reproducible results.
-
Base Selection: A moderately strong inorganic base like K3PO4 or Cs2CO3 is ideal. Stronger bases like NaOt-Bu could promote competitive SNAr or degrade the boronic acid. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[9]
-
Solvent System: A polar aprotic solvent like 1,4-dioxane or a toluene/water mixture is typically effective. The presence of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.
Detailed Protocol: Suzuki-Miyaura Coupling
Reaction: Synthesis of 5-Phenyl-2,3-bis(trifluoromethyl)pyrazine
-
Reagent Preparation:
-
To a flame-dried Schlenk tube or microwave vial, add 5-bromo-2,3-bis(trifluoromethyl)pyrazine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K3PO4, 3.0 equiv).
-
Add the palladium precatalyst, for example, XPhos Pd G3 (0.02 equiv, 2 mol%).
-
-
Inert Atmosphere:
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with argon or nitrogen gas three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-phenyl-2,3-bis(trifluoromethyl)pyrazine.
-
| Parameter | Recommended Condition | Rationale |
| Pd Precatalyst | XPhos Pd G3 / SPhos Pd G2 (1-3 mol%) | Air-stable, efficient generation of active Pd(0)L. |
| Ligand | XPhos / SPhos | Bulky, electron-rich ligand accelerates reductive elimination. |
| Base | K3PO4 / Cs2CO3 (2-3 equiv) | Activates boronic acid, minimizes side reactions. |
| Solvent | 1,4-Dioxane/H2O or Toluene/H2O | Good solubility for reagents, water assists base action. |
| Temperature | 80 - 110 °C | Provides sufficient energy for catalysis without promoting SNAr. |
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds, offering unparalleled scope for both the amine and aryl halide coupling partners.[4][10][11]
Expertise & Rationale:
This reaction is particularly challenging for the this compound scaffold due to the high risk of competitive SNAr. The key to success is to operate under conditions that kinetically favor the palladium-catalyzed cycle.
-
Catalyst System: The choice of ligand is paramount. Highly hindered, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos are often necessary. These ligands create a sterically congested palladium center that favors C-N reductive elimination over other pathways. Using a pre-formed G3 or G4 precatalyst is highly advantageous for reproducibility.
-
Base Selection: A strong, non-nucleophilic, sterically hindered base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. These bases are strong enough to deprotonate the amine (or the N-H of the palladium-amine adduct) but are poor nucleophiles, minimizing direct SNAr on the pyrazine ring.
-
Temperature Control: Lower reaction temperatures (e.g., 60-80 °C) are often sufficient due to the activated nature of the C-Br bond and can significantly suppress the SNAr side reaction.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Standard experimental workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
Reaction: Synthesis of N-benzyl-5-(2,3-bis(trifluoromethyl)pyrazin-5-yl)amine
-
Reagent Preparation (in a glovebox):
-
To an oven-dried vial, add 5-bromo-2,3-bis(trifluoromethyl)pyrazine (1.0 equiv), sodium tert-butoxide (NaOt-Bu, 1.4 equiv), and the palladium precatalyst, for example, RuPhos Pd G3 (0.02 equiv, 2 mol%).
-
-
Amine and Solvent Addition:
-
Add degassed toluene via syringe to the vial.
-
Add benzylamine (1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block at 80 °C.
-
Stir the reaction mixture for 2-16 hours, monitoring for completion by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl).
-
Dilute with ethyl acetate and separate the layers.
-
Wash the organic layer with water and then brine.
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the desired product.
-
Section 3: Stille and Sonogashira Couplings
Stille and Sonogashira couplings provide powerful routes to vinyl, aryl, and alkynyl-substituted pyrazines.
Stille Coupling
The Stille reaction couples the aryl halide with an organotin reagent.[12][13][14] Its main advantages are the stability and functional group tolerance of the organostannane reagents, though their toxicity is a significant drawback.
-
Expertise & Rationale: Due to the activated substrate, milder conditions are often effective. The key additive is often a source of chloride ions (e.g., LiCl) or copper(I) salts, which can accelerate the transmetalation step. Pd(PPh3)4 is a classic and often effective catalyst for Stille couplings.
-
Protocol Outline: Combine 5-bromo-2,3-bis(trifluoromethyl)pyrazine (1.0 equiv), the organostannane (e.g., tributyl(vinyl)tin, 1.1 equiv), Pd(PPh3)4 (5 mol%), and LiCl (3.0 equiv) in an anhydrous, degassed solvent like THF or dioxane. Heat the reaction to 80-100 °C until completion. Work-up involves quenching and extraction, with purification often requiring a potassium fluoride (KF) wash to remove tin byproducts, followed by chromatography.
Sonogashira Coupling
The Sonogashira reaction couples the aryl halide with a terminal alkyne, providing direct access to arylalkynes.[15] It typically employs a dual-catalyst system of palladium and a copper(I) salt.
-
Expertise & Rationale: The standard Sonogashira conditions (Pd catalyst, CuI co-catalyst, amine base) are generally applicable. The amine (e.g., triethylamine or diisopropylamine) serves as both the base and often as the solvent. The copper(I) co-catalyst is crucial for forming the copper(I) acetylide, which then participates in the transmetalation with the palladium center.[15]
-
Protocol Outline: To a solution of 5-bromo-2,3-bis(trifluoromethyl)pyrazine (1.0 equiv), the terminal alkyne (e.g., phenylacetylene, 1.5 equiv), and CuI (5-10 mol%) in a solvent like THF or DMF, add an amine base such as triethylamine (3.0 equiv). Add the palladium catalyst, typically Pd(PPh3)2Cl2 (2-5 mol%). Stir the reaction at room temperature to 60 °C under an inert atmosphere. Monitor for completion, then perform a standard aqueous work-up and purify by column chromatography.
| Coupling | Nucleophile | Key Reagents/Conditions | Key Insight |
| Stille | Organostannane | Pd(PPh3)4, LiCl, THF | LiCl additive accelerates the crucial transmetalation step. |
| Sonogashira | Terminal Alkyne | Pd(PPh3)2Cl2, CuI, Et3N | Dual Pd/Cu catalysis allows for mild reaction temperatures. |
Conclusion
The this compound scaffold, while electronically challenging, is accessible to a range of powerful palladium-catalyzed cross-coupling reactions. Success in functionalizing this core hinges on a rational understanding of its electron-deficient nature and the careful selection of a catalyst system—particularly the ligand—and reaction conditions that favor the desired catalytic cycle over competing pathways like SNAr. The protocols and insights provided in this application note offer a robust framework for researchers to synthesize novel derivatives of this valuable heterocycle, paving the way for new discoveries in drug development and materials science.
References
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Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups. (n.d.). RSC Publishing. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Stille reaction. (n.d.). Wikipedia. [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.). RSC Publishing. [Link]
-
Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (n.d.). Malaria Journal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (n.d.). RSC Publishing. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (n.d.). MDPI. [Link]
-
The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. [Link]
-
Progress in the palladium-catalyzed cyanation of aryl chlorides. (2003). PubMed. [Link]
-
Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. (n.d.). Wiley Online Library. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PubMed Central. [Link]
-
Advances in Cross-Coupling Reactions. (n.d.). MDPI. [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). MDPI. [Link]
-
GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[2][16][17]triazolo[4,3-a]pyrazine. (2017). GitHub. [Link]
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- 2. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. d-nb.info [d-nb.info]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors | MDPI [mdpi.com]
Synthesis of 2,3-Bis(trifluoromethyl)pyrazine Derivatives: An Application Note and Detailed Protocol
Introduction: The Significance of Trifluoromethylated Pyrazines in Modern Chemistry
The incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance the pharmacological and material characteristics of a parent molecule. Among the vast landscape of nitrogen-containing heterocycles, pyrazines are of particular interest due to their prevalence in biologically active compounds and functional materials. The targeted synthesis of 2,3-bis(trifluoromethyl)pyrazine derivatives, therefore, represents a significant endeavor, promising access to novel compounds with potentially enhanced therapeutic efficacy or advanced material properties.
This application note provides a comprehensive guide for the synthesis of a key this compound derivative: This compound-5,6-dicarbonitrile . The protocol is based on the well-established condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound. Specifically, we detail the reaction of diaminomaleonitrile (DAMN) with perfluorobutane-2,3-dione (PFBD), also known as hexafluorobiacetyl. This approach offers a direct and efficient route to a highly functionalized pyrazine core, which can serve as a versatile building block for further chemical exploration.
We present a detailed, step-by-step protocol, a discussion of the underlying reaction mechanism, safety considerations for handling the specified reagents, and expected outcomes. This guide is intended for researchers and scientists in organic synthesis, drug discovery, and materials science.
Reaction Scheme and Mechanism
The core of this synthetic protocol is the condensation reaction between diaminomaleonitrile (DAMN) and perfluorobutane-2,3-dione (PFBD). The reaction proceeds through a two-step mechanism involving the initial formation of a dihydropyrazine intermediate, which then undergoes aromatization to yield the final pyrazine product.
Figure 1: General workflow for the synthesis of this compound-5,6-dicarbonitrile.
The reaction is initiated by the nucleophilic attack of the amino groups of diaminomaleonitrile on the electrophilic carbonyl carbons of perfluorobutane-2,3-dione. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazine ring. The electron-withdrawing nature of the trifluoromethyl and cyano groups significantly influences the reactivity of the starting materials and the stability of the final product.
Detailed Synthesis Protocol: this compound-5,6-dicarbonitrile
This protocol is a proposed method based on analogous reactions found in the literature.[1][2] Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials and Equipment:
-
Diaminomaleonitrile (DAMN), 98%
-
Perfluorobutane-2,3-dione (PFBD)
-
Glacial acetic acid (catalyst)
-
Ethanol, absolute
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions:
-
Diaminomaleonitrile (DAMN): Toxic if swallowed, harmful in contact with skin, and may cause irritation.[3][4][5] It is sensitive to prolonged exposure to air.[6] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
-
Perfluorobutane-2,3-dione (PFBD): This is a volatile and reactive compound. Handle with care in a fume hood. Avoid inhalation and contact with skin and eyes. Perfluorinated compounds can be persistent, so take care to avoid environmental release.[8][9]
-
General: Perform the reaction in a well-ventilated fume hood.
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diaminomaleonitrile (1.08 g, 10 mmol) in 40 mL of absolute ethanol. Stir the mixture until the DAMN is fully dissolved.
-
Addition of Reagents: To the stirred solution, add perfluorobutane-2,3-dione (1.94 g, 10 mmol) dropwise at room temperature. Following the addition of PFBD, add glacial acetic acid (0.3 mL, ~5 mol%) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 50 mL of dichloromethane (DCM). Wash the organic layer with 2 x 30 mL of water to remove any remaining acetic acid and other water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Product Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound-5,6-dicarbonitrile as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry. Determine the melting point and calculate the yield.
Table 1: Summary of Reaction Parameters
| Parameter | Value |
| Solvent | Absolute Ethanol |
| Temperature | Reflux (~78 °C) |
| Catalyst | Glacial Acetic Acid (~5 mol%) |
| Reaction Time | 12-24 hours (monitor by TLC) |
| Purification | Silica Gel Column Chromatography |
Causality and Experimental Choices
-
Choice of Reactants: Diaminomaleonitrile is an excellent starting material as it provides the necessary ortho-diamine functionality and introduces two cyano groups, which are valuable for further derivatization. Perfluorobutane-2,3-dione is the most direct reagent to install the two trifluoromethyl groups at the 2 and 3 positions of the pyrazine ring.
-
Solvent and Catalyst: Ethanol is a common solvent for condensation reactions of this type, as it readily dissolves the reactants and has a suitable boiling point for reflux. A catalytic amount of a weak acid like acetic acid is often employed to facilitate the dehydration of the dihydropyrazine intermediate, thereby promoting the formation of the aromatic pyrazine ring.[10]
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from unreacted starting materials and any side products.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and continue to monitor by TLC. A stronger acid catalyst could be trialed, but this may lead to decomposition. |
| Decomposition of starting materials or product. | Ensure the reaction is not overheated. Consider running the reaction at a lower temperature for a longer duration. | |
| Impure Product | Inefficient purification. | Optimize the eluent system for column chromatography. Recrystallization from a suitable solvent system could also be attempted. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound-5,6-dicarbonitrile. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable fluorinated heterocyclic compound. The resulting product can serve as a key intermediate for the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diaminomaleonitrile, 98%. Retrieved from [Link]
-
ChemSRC. (n.d.). Diaminomaleonitrile(1187-42-4)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diaminomaleonitrile. PubChem Compound Database. Retrieved from [Link]
-
Airgas. (2017, July 6). Safety Data Sheet - Perfluorobutane. Retrieved from [Link]
-
Central Welding Supply. (2024, October 18). Safety Data Sheet - Perfluorobutane. Retrieved from [Link]
- Bureš, F., et al. (2020). Method of synthesis of 5,6-bis(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbodinitriles, derivatives of dicyanopyrazine and use thereof. EP3679033B1.
- Cushman, M., Wong, W. C., & Bacher, A. (1986). Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups. Journal of the Chemical Society, Perkin Transactions 1, 1043-1050.
- Rojas, J. J., et al. (2015). Chemo selective reactions of Diaminomaleonitrile (DAMN) in water. 2nd International Conference on Past and Present Research Systems of Green Chemistry.
- Zhao, Y., et al. (2014). A push-pull chromophore based on pyrazine-2,3-dicarbonitrile bearing two 5-methoxythiophen-2-yl electron donors. RSC Advances, 4(56), 30062-30067.
- Rivera, A., et al. (2013). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Molecules, 18(9), 11267-11279.
Sources
- 1. EP3679033B1 - Method of synthesis of 5,6-bis(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbodinitriles, derivatives of dicyanopyrazine and use thereof - Google Patents [patents.google.com]
- 2. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
The Strategic Integration of 2,3-bis(trifluoromethyl)pyrazine in Advanced Materials: Application Notes and Protocols
Introduction: The Unique Profile of 2,3-bis(trifluoromethyl)pyrazine
In the landscape of materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a proven methodology for fine-tuning molecular properties. The this compound moiety is an exemplary building block in this regard, offering a powerful combination of electronic and steric attributes. The pyrazine core, an inherently electron-deficient aromatic system, is rendered even more so by the potent inductive effect of two vicinal trifluoromethyl (-CF3) groups. This synergistic electron withdrawal establishes this compound as a superior component for n-type organic semiconductors.
Furthermore, the bulky and rigid nature of the -CF3 groups disrupts intermolecular packing in the solid state. This frustration of close packing can enhance the solubility of derived materials and increase the fractional free volume in polymers, a property highly desirable for applications in gas separation membranes. This guide provides detailed application notes and validated protocols for the utilization of this compound in organic electronics, high-performance polymers, and coordination chemistry, aimed at researchers and professionals in materials and drug development.
Application Note I: n-Type Organic Semiconductors for Field-Effect Transistors (OFETs)
The strong electron-accepting nature of the this compound core makes it an ideal central unit for n-type organic semiconductors. When incorporated into π-conjugated oligomers, it effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating stable and efficient electron injection and transport.
Causality Behind Experimental Choices:
Oligomers end-capped with trifluoromethylphenyl groups and centered on a pyrazine core have demonstrated promising n-type behavior.[1][2] The choice of a fused-ring pyrazine system, such as one derived from 2,3-diamino-5,6-dicyanopyrazine, further enhances planarity and intermolecular electronic coupling, which is beneficial for charge transport. The synthesis of such materials typically involves a palladium-catalyzed cross-coupling reaction, like the Stille or Suzuki coupling, which are robust methods for forming C-C bonds between aromatic systems.
Protocol 1: Synthesis of a Pyrazine-Based n-Type Oligomer
This protocol is adapted from the synthesis of oligomers used in n-type OFETs.[1][3] It involves a Stille coupling reaction between a dibrominated bis(trifluoromethyl)pyrazine derivative and a stannylated aromatic end-capping group.
Materials:
-
2,3-Dibromo-5,6-bis(trifluoromethyl)pyrazine (starting material, requires synthesis or custom order)
-
2-(4-(Trifluoromethyl)phenyl)-5-(tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Experimental Workflow:
Caption: Fabrication workflow for a top-contact, bottom-gate OFET.
Procedure:
-
Clean the Si/SiO2 wafer by sequential ultrasonication in acetone and isopropanol, followed by drying under a stream of nitrogen.
-
Treat the SiO2 surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to create a hydrophobic surface, which improves the morphology of the deposited organic film.
-
Deposit a 50 nm thick film of the synthesized n-type oligomer onto the OTS-treated substrate using a high-vacuum thermal evaporator at a rate of 0.1-0.2 Å/s. The substrate should be held at an elevated temperature (e.g., 80 °C) to promote crystalline film growth.
-
Through a shadow mask, deposit 50 nm thick gold source and drain electrodes onto the organic layer.
-
Anneal the completed device at 120 °C for 30 minutes in an inert atmosphere to improve the contact between the organic layer and the electrodes.
-
Characterize the device performance in a nitrogen-filled glovebox using a semiconductor parameter analyzer.
Performance Data:
Oligomers based on trifluoromethylphenyl-substituted pyrazine units have demonstrated reliable n-type performance.
| Oligomer Core | Electron Mobility (μe) | On/Off Ratio | Threshold Voltage (Vth) |
| Fused-Ring Pyrazine Derivative | ~0.03 cm²/V·s [2] | > 10^5 | 20-30 V |
Application Note II: High-Performance Polyimides for Gas Separation Membranes
The incorporation of bulky, rigid groups like this compound into a polymer backbone can significantly increase the fractional free volume (FFV) of the resulting material. This is because the bulky groups inhibit efficient chain packing, creating microscopic voids that facilitate the transport of gas molecules. This makes such polymers excellent candidates for gas separation membranes.
Causality Behind Experimental Choices:
Polyimides are known for their excellent thermal and mechanical stability. Creating a polyimide from a diamine monomer containing the this compound unit combines this inherent stability with the high free volume imparted by the fluorinated groups. The synthesis follows a standard two-step polycondensation reaction, forming a poly(amic acid) precursor followed by thermal or chemical imidization. [4][5]This method is well-established and allows for the formation of high molecular weight polymers necessary for casting robust films.
Protocol 3: Synthesis of a Diamine Monomer Containing the Pyrazine Unit
A hypothetical but representative synthesis of a diamine monomer is presented, based on standard nucleophilic aromatic substitution and reduction procedures.
Materials:
-
2,3-Dichloro-5,6-bis(trifluoromethyl)pyrazine
-
4-Aminophenol
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrazine hydrate
Experimental Workflow:
Caption: Synthetic scheme for a diamine monomer.
Procedure:
-
Step 1: Synthesis of the Dinitro Compound: In a round-bottom flask, dissolve 4-aminophenol (2.2 mmol) and K2CO3 (3.0 mmol) in anhydrous DMAc (20 mL). Stir the mixture at room temperature for 1 hour. Add 2,3-dichloro-5,6-bis(trifluoromethyl)pyrazine (1.0 mmol) and heat the reaction to 120 °C for 24 hours. After cooling, pour the reaction mixture into water to precipitate the dinitro product. Filter and dry the solid.
-
Step 2: Reduction to Diamine: Suspend the dinitro compound (1.0 mmol) in ethanol. Add Pd/C (10 mol%). Heat the mixture to reflux and add hydrazine hydrate (10 mmol) dropwise. Continue refluxing for 8 hours. Cool the reaction, filter through celite to remove the catalyst, and remove the solvent under reduced pressure to obtain the crude diamine monomer. Purify by recrystallization.
Protocol 4: Polyimide Synthesis and Film Casting
This protocol describes a typical two-step polycondensation to form a polyimide. [4][5] Materials:
-
Synthesized pyrazine-containing diamine monomer
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Dissolve the diamine monomer (10 mmol) in anhydrous NMP (50 mL) in a three-necked flask under a nitrogen atmosphere.
-
Once fully dissolved, add an equimolar amount of 6FDA (10 mmol) in one portion.
-
Stir the mixture at room temperature for 24 hours to form the poly(amic acid) solution. The solution will become viscous.
-
For chemical imidization, add acetic anhydride (40 mmol) and pyridine (20 mmol) to the poly(amic acid) solution and stir at 80 °C for 12 hours.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol. Filter and dry the polymer at 120 °C under vacuum.
-
To cast a film, dissolve the dried polyimide in a suitable solvent (e.g., chloroform or NMP) to make a 5-10 wt% solution. Cast the solution onto a flat glass plate and dry slowly in a dust-free environment, followed by heating in a vacuum oven at temperatures up to 200 °C to remove residual solvent.
Expected Properties:
Based on analogous fluorinated polyimides, the resulting material is expected to exhibit high thermal stability and enhanced gas permeability compared to non-fluorinated counterparts. [6][7][8]
| Property | Expected Value |
|---|---|
| Glass Transition Temp. (Tg) | > 250 °C |
| 5% Weight Loss Temp. (TGA) | > 500 °C |
| CO2 Permeability (Barrer) | Significantly higher than non-fluorinated polyimides |
| O2/N2 Selectivity | Maintained or slightly decreased |
Application Note III: Advanced Ligands for Metal-Organic Frameworks (MOFs)
The two nitrogen atoms of the pyrazine ring are excellent coordination sites for metal ions. This compound can therefore act as a bifunctional linker in the construction of Metal-Organic Frameworks (MOFs). The trifluoromethyl groups can tune the electronic properties of the framework and modify the pore environment, potentially leading to novel catalytic or sensing properties.
Protocol 5: Representative Solvothermal Synthesis of a MOF
This is a general protocol for the synthesis of a MOF using this compound as a linker, based on established methods for pyrazine-based MOFs.
Materials:
-
This compound
-
A metal salt, e.g., Zinc nitrate hexahydrate [Zn(NO3)2·6H2O]
-
A dicarboxylic acid co-linker, e.g., Terephthalic acid (H2BDC)
-
N,N-Dimethylformamide (DMF)
Experimental Workflow:
Caption: General workflow for the solvothermal synthesis of a MOF.
Procedure:
-
In a glass vial, dissolve Zn(NO3)2·6H2O (0.5 mmol), terephthalic acid (0.5 mmol), and this compound (0.5 mmol) in DMF (15 mL).
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 100 °C over 2 hours, hold at 100 °C for 48 hours, and then cool slowly to room temperature over 24 hours.
-
Crystals suitable for single-crystal X-ray diffraction may form.
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then immerse them in a volatile solvent like chloroform or acetone for 3 days, replacing the solvent daily, to remove residual DMF from the pores.
-
Activate the MOF by heating under vacuum to remove the exchange solvent, yielding a porous material.
References
-
4][9][10]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers.
-
[(PDF) Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[4][9][10]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. ResearchGate.]([Link])
-
[Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[4][9][10]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI.]([Link])
Sources
- 1. Organic field-effect transistors based on heterocyclic co-oligomers containing a pyrazine ring - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. biogeneral.com [biogeneral.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 2,3-Bis(trifluoromethyl)pyrazine in Catalysis
Introduction: Harnessing Extreme Electron Deficiency in Catalysis
In the landscape of modern catalysis, the design and selection of ligands are paramount to controlling the activity, selectivity, and stability of metal catalysts. The electronic properties of a ligand directly modulate the electron density at the metal center, thereby influencing every elementary step of a catalytic cycle, from oxidative addition to reductive elimination. 2,3-Bis(trifluoromethyl)pyrazine stands out as a ligand of significant interest due to its exceptionally electron-deficient π-system. The pyrazine core is inherently π-accepting, and this property is dramatically amplified by the presence of two powerful electron-withdrawing trifluoromethyl (-CF₃) groups.
This extreme π-acidity makes this compound a compelling candidate for a variety of catalytic applications. By strongly withdrawing electron density from the coordinated metal center, this ligand can:
-
Stabilize low-valent metal complexes , which are often the active species in cross-coupling reactions.
-
Increase the electrophilicity of the metal center , potentially accelerating nucleophilic attack on a coordinated substrate.
-
Promote reductive elimination , which is often the rate-determining step in cross-coupling reactions, by creating a more electron-deficient metal center that is eager to shed its product.
-
Tune the redox potentials of photoredox catalysts , enhancing their oxidizing or reducing power in the excited state.
This guide provides detailed application notes and protocols for the use of this compound as a transformative ligand in two key areas of catalysis: Palladium-catalyzed cross-coupling and Iridium-based photoredox catalysis. The protocols are designed to be self-validating, with explanations for each experimental choice, empowering researchers to explore the unique catalytic possibilities offered by this ligand.
PART I: Synthesis and Handling of Metal-Ligand Complexes
While this compound is commercially available, the synthesis of its metal complexes is a crucial step for its application in catalysis. Below is a general protocol for the synthesis of a dichloropalladium(II) complex, which can serve as a versatile precatalyst.
Protocol 1: Synthesis of Dichloro[this compound]palladium(II)
This protocol is based on standard methods for the synthesis of Pd(II) complexes with N-donor ligands.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂ (177 mg, 1.0 mmol) and a magnetic stir bar.
-
Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask. The PdCl₂ will not fully dissolve, forming a suspension.
-
Ligand Addition: In a separate vial, dissolve this compound (216 mg, 1.0 mmol) in 5 mL of anhydrous acetonitrile.
-
Complex Formation: Slowly add the ligand solution to the PdCl₂ suspension at room temperature with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. A color change and the formation of a precipitate are typically observed as the complex forms.
-
Isolation: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Wash the resulting solid with two 10 mL portions of anhydrous diethyl ether to remove any unreacted ligand. Dry the solid product under high vacuum.
-
Characterization: The resulting complex, Dichloro[this compound]palladium(II), should be characterized by ¹H NMR, ¹⁹F NMR, and elemental analysis.
Rationale for Choices:
-
Inert Atmosphere: Prevents oxidation of potential Pd(0) species that could form and ensures the integrity of the anhydrous solvent.
-
Anhydrous Solvents: Prevents the formation of palladium hydroxo species and other side reactions.
-
Acetonitrile: A common solvent for the synthesis of palladium complexes due to its coordinating ability, which helps to solubilize the palladium salt.
-
Diethyl Ether Wash: this compound is soluble in diethyl ether, while the palladium complex is expected to be insoluble, allowing for effective purification.
PART II: Application in Palladium-Catalyzed Cross-Coupling
Application Note 1: Suzuki-Miyaura Coupling of Challenging Heterocycles
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the coupling of electron-deficient or N-heterocyclic substrates can be challenging. The use of an electron-deficient ligand like this compound can be particularly advantageous here. The highly electron-withdrawing nature of the ligand is hypothesized to accelerate the rate-limiting reductive elimination step, leading to higher turnover numbers (TON) and turnover frequencies (TOF).
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
This protocol outlines the use of an in situ generated catalyst from a Pd(0) source and this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
2-Chloropyridine
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk tube
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and this compound (2.6 mg, 0.012 mmol, 1.2 mol%). Add 2 mL of anhydrous toluene and stir for 5 minutes at room temperature. A ligand-to-metal ratio slightly above 1 is used to ensure full coordination to the palladium center.
-
Reagent Addition: To the catalyst mixture, add 2-chloropyridine (113.5 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Solvent Addition: Add 2 mL of degassed water. The biphasic system is often beneficial in Suzuki couplings.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Cool the reaction to room temperature. Dilute with 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and wash it with brine (2 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-phenylpyridine.
Comparative Performance Data (Hypothetical):
| Catalyst System | Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | TON |
| System 1 | This compound | 1.0 | 12 | 92 | 92 |
| System 2 | PPh₃ | 1.0 | 24 | 65 | 65 |
| System 3 | SPhos | 1.0 | 18 | 88 | 88 |
Catalytic Cycle Visualization:
Caption: Suzuki-Miyaura catalytic cycle.
PART III: Application in Photoredox Catalysis
Application Note 2: Visible-Light-Mediated C-H Trifluoromethylation
Photoredox catalysis utilizes light to access excited states of catalysts, enabling single-electron transfer (SET) processes that are difficult to achieve thermally.[1] Iridium(III) polypyridyl complexes are exemplary photocatalysts. The electronic properties of the ligands are critical for tuning the ground- and excited-state redox potentials. Using the strongly electron-withdrawing this compound as a ligand on an Ir(III) center is expected to make the excited state of the complex a more potent oxidant, facilitating challenging SET events.
Protocol 3: Trifluoromethylation of N-Phenylpyrrole
This protocol describes a C-H trifluoromethylation reaction using a hypothesized Ir(III) photocatalyst.
Materials:
-
[Ir(ppy)₂(this compound)]PF₆ (hypothetical photocatalyst, prepared via standard methods)
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)[1]
-
N-Phenylpyrrole
-
Dimethylformamide (DMF, anhydrous)
-
Visible light source (e.g., Blue LED strip, 450 nm)
-
Schlenk tube or vial with a screw cap
Experimental Workflow:
Sources
Gram-Scale Synthesis of 2,3-Bis(trifluoromethyl)pyrazine: An Application Note and Detailed Protocol
Introduction
2,3-Bis(trifluoromethyl)pyrazine is a key building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of two trifluoromethyl groups on the pyrazine core imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, making it a highly desirable scaffold for medicinal chemistry and material science applications. This application note provides a detailed, reliable, and scalable experimental protocol for the gram-scale synthesis of this compound, starting from the readily available precursor, 2,3-dichloropyrazine. The described method is based on a copper-mediated trifluoromethylation reaction, a robust and well-established transformation in organofluorine chemistry.
Strategic Rationale and Mechanistic Overview
The synthesis of this compound is achieved through a nucleophilic trifluoromethylation of 2,3-dichloropyrazine. This strategy is predicated on the ability of a suitable trifluoromethylating agent, in the presence of a copper catalyst, to displace the chloro substituents on the electron-deficient pyrazine ring.
The proposed reaction proceeds via a copper-catalyzed cross-coupling mechanism. In this process, a copper(I) salt reacts with a trifluoromethyl source to generate a copper-trifluoromethyl species. This intermediate then undergoes oxidative addition to the C-Cl bond of the dichloropyrazine. Subsequent reductive elimination yields the desired trifluoromethylated pyrazine and regenerates the active copper catalyst. The choice of a polar aprotic solvent is crucial to facilitate the reaction and maintain the solubility of the reagents.
Experimental Protocol
This protocol is designed for the synthesis of approximately 10 grams of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity |
| 2,3-Dichloropyrazine | 98% | Commercially Available | 10.0 g (67.1 mmol) |
| Copper(I) iodide (CuI) | 99.99% | Commercially Available | 2.56 g (13.4 mmol, 0.2 eq) |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Commercially Available | 38.2 g (268.4 mmol, 4.0 eq) | |
| Potassium fluoride (KF) | Anhydrous, spray-dried | Commercially Available | 15.6 g (268.4 mmol, 4.0 eq) |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | 200 mL |
| Diethyl ether | Anhydrous | Commercially Available | 500 mL |
| Saturated aqueous sodium bicarbonate solution | Prepared in-house | 200 mL | |
| Brine (saturated aqueous NaCl solution) | Prepared in-house | 200 mL | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | 20 g |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Temperature controller
-
Nitrogen inlet and outlet (bubbler)
-
Septa
-
Syringes and needles
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
Reaction Scheme
Caption: Synthesis of this compound from 2,3-dichloropyrazine.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the 500 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. The third neck should be sealed with a septum.
-
Dry the entire apparatus thoroughly under vacuum using a heat gun and then allow it to cool to room temperature under a gentle stream of nitrogen.
-
-
Charging the Reaction Vessel:
-
To the flask, add 2,3-dichloropyrazine (10.0 g, 67.1 mmol), copper(I) iodide (2.56 g, 13.4 mmol), and anhydrous potassium fluoride (15.6 g, 268.4 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
-
Addition of Solvent and Reagent:
-
Through the septum, add anhydrous N,N-dimethylformamide (200 mL) via a cannula or syringe.
-
Begin stirring the mixture to form a suspension.
-
Carefully add (trifluoromethyl)trimethylsilane (38.2 g, 268.4 mmol) to the reaction mixture via syringe. This reagent is volatile and should be handled with care in a well-ventilated fume hood.
-
-
Reaction:
-
Heat the reaction mixture to 120 °C using a heating mantle with a temperature controller.
-
Maintain the reaction at this temperature for 24-48 hours. The progress of the reaction can be monitored by GC-MS analysis of small aliquots.
-
-
Work-up and Extraction:
-
After the reaction is complete (as determined by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a 1 L separatory funnel containing 300 mL of diethyl ether and 200 mL of water.
-
Shake the funnel vigorously and allow the layers to separate.
-
Separate the aqueous layer and extract it with two additional 100 mL portions of diethyl ether.
-
Combine all the organic layers and wash them sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and wash the filter cake with a small amount of diethyl ether.
-
Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
-
Purification:
-
The crude product, which may contain residual DMF, can be purified by vacuum distillation.
-
Set up a vacuum distillation apparatus and carefully distill the crude product. Collect the fraction boiling at the appropriate temperature and pressure for this compound. The expected boiling point will be in the range of 130-140 °C at atmospheric pressure, so a lower temperature will be observed under vacuum.
-
Workflow Diagram
Caption: Step-by-step workflow for the gram-scale synthesis of this compound.
Characterization
The final product should be a colorless liquid or a low-melting solid. The identity and purity of the synthesized this compound should be confirmed by the following analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet in the aromatic region, corresponding to the two equivalent protons on the pyrazine ring.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet, confirming the presence of the two equivalent trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyrazine ring carbons and the trifluoromethyl carbons, with the latter appearing as a quartet due to C-F coupling.
-
GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity of the compound and confirm its molecular weight (216.09 g/mol ).
Safety Considerations
-
2,3-Dichloropyrazine: Is a toxic and irritant compound. Handle with care and avoid inhalation, ingestion, and skin contact.
-
(Trifluoromethyl)trimethylsilane (TMSCF₃): Is a volatile and flammable liquid. It is also a lachrymator. Handle only in a well-ventilated fume hood.
-
Copper(I) iodide: May cause skin and eye irritation.
-
N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. It is also a reproductive toxin. Use in a well-ventilated area and avoid contact.
-
Potassium fluoride: Is toxic if swallowed or inhaled. Avoid creating dust.
-
Diethyl ether: Is extremely flammable. Ensure there are no ignition sources nearby during its use.
-
The reaction is performed at an elevated temperature. Use appropriate caution to avoid thermal burns.
-
The workup involves handling acidic and basic solutions. Wear appropriate PPE.
Conclusion
This application note provides a comprehensive and detailed protocol for the gram-scale synthesis of this compound from 2,3-dichloropyrazine. The described copper-mediated trifluoromethylation is a reliable method that can be implemented in a standard laboratory setting. By following this protocol, researchers, scientists, and drug development professionals can efficiently produce this valuable fluorinated building block for their research and development needs.
References
- Cushman, M., Patel, H., & McKenzie, A. (n.d.). Synthesis of trifluoromethylated pyrazine-containing nitrogen heterocycles from trifluoropyruvaldehyde and ortho-diamines: scope and regiochemistry. The Journal of Organic Chemistry.
- Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014).
- ResearchGate. (n.d.).
- Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226.
- Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups. (n.d.). RSC Publishing.
- Synthesis of 2,3-pyrazinedicarboxylic acid. (2007, February 8). Heterocyclic Chemistry.
-
Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. (n.d.). Google Patents.
- A kind of synthetic method of 2,3-pyrazine dicarboxylic acid. (n.d.).
- Nucleophilic Trifluoromethylation of Organic Substrates Using (Trifluoromethyl)trimethylsilane in the Presence of a Fluoride Anion. Part 2. A Convenient Route to Aryltrifluoromethyl‐sulfides, ‐sulfoxides and ‐sulfones. (1995). ChemInform, 26(29).
-
2,3-Bis(trifluoromethyl)-pyrazine. (n.d.). Oakwood Chemical. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-Bis(trifluoromethyl)pyrazine
Welcome to the technical support center for the synthesis of 2,3-bis(trifluoromethyl)pyrazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this specific synthesis. Our goal is to empower you with the knowledge to not only identify and solve experimental issues but also to strategically optimize your reaction for higher yields and purity.
Introduction: The Chemistry at a Glance
The synthesis of this compound is most commonly achieved through the condensation reaction between perfluorobutane-2,3-dione (PFBD) and ethylenediamine. This reaction, while straightforward in principle, is sensitive to a number of variables that can significantly impact the yield and purity of the final product. The strong electron-withdrawing nature of the trifluoromethyl groups influences the reactivity of the dione and the stability of the resulting pyrazine ring.
Below, we address common issues and provide guidance on optimizing this synthetic route.
Troubleshooting and Optimization Guide (Q&A Format)
Low or No Yield
Question 1: I am getting a very low yield, or no product at all. What are the likely causes?
Answer: A low or non-existent yield in this synthesis can typically be traced back to a few critical factors:
-
Purity of Starting Materials: The purity of both perfluorobutane-2,3-dione (PFBD) and ethylenediamine is paramount. Impurities in the ethylenediamine, such as water or other amines, can lead to unwanted side reactions. PFBD is a gas at room temperature and is often supplied as a hydrate or in a solvent; ensure you are using the correct form and accounting for its concentration.
-
Reaction Conditions: This condensation is sensitive to temperature and solvent. The reaction is often exothermic, and uncontrolled temperature increases can lead to side product formation.
-
Stoichiometry: Precise 1:1 stoichiometry of the reactants is crucial. An excess of either reactant can lead to the formation of difficult-to-remove impurities.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress by GC-MS or TLC is recommended.
Question 2: How can I improve the yield of my reaction?
Answer: To boost your yield, consider the following optimization strategies:
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and outcome. Aprotic solvents like dichloromethane (DCM) or diethyl ether are generally good starting points. For a comprehensive overview of solvent effects in similar reactions, see the work on trifluoromethoxypyrazines[1].
-
Temperature Control: Maintain a low temperature, especially during the initial addition of reactants. An ice bath (0 °C) is recommended. Allowing the reaction to slowly warm to room temperature can also be beneficial.
-
Catalysis: While this reaction can proceed without a catalyst, mild acid catalysis can sometimes be beneficial in activating the carbonyl groups of PFBD. However, care must be taken as strong acids can lead to degradation of the product.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Overnight stirring at room temperature is a common practice.
Product Purity and Byproducts
Question 3: My final product is impure. What are the common byproducts and how can I avoid them?
Answer: The primary byproduct of concern is the dihydropyrazine intermediate, which may not fully oxidize to the aromatic pyrazine. Additionally, polymerization of the starting materials or product can occur under harsh conditions.
-
Incomplete Oxidation: The initial condensation forms a dihydropyrazine intermediate. While this intermediate often oxidizes to the final pyrazine in the presence of air, this process can be slow or incomplete. Bubbling air or oxygen through the reaction mixture, or the addition of a mild oxidizing agent, can drive the reaction to completion.
-
Hydrated Species: With substituted diamines, the formation of stable covalent dihydrates of the pyrazine ring has been observed[2]. While less common with ethylenediamine, the presence of water can potentially lead to hydrated intermediates. Using anhydrous solvents and reactants is crucial.
-
Polymerization: Overheating or prolonged reaction times at elevated temperatures can lead to the formation of polymeric materials.
Question 4: What is the best way to purify this compound?
Answer: The purification strategy will depend on the physical state of your product and the nature of the impurities.
-
Distillation: If your product is a liquid and the impurities are significantly less volatile, vacuum distillation can be an effective purification method. For an example of distillation used for a related compound, see the purification of 2,2'-bipyrazine[3].
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is the method of choice. A non-polar eluent system, such as hexane/ethyl acetate, is a good starting point. For guidance on purifying trifluoromethylated heterocycles, a technical guide on trifluoromethylated pyrazoles offers valuable insights that can be adapted[4].
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective final purification step.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established principles of pyrazine synthesis. Optimization may be required for your specific laboratory conditions and reagent purity.
Materials:
-
Perfluorobutane-2,3-dione (PFBD)
-
Ethylenediamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve ethylenediamine (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reactant Addition: Slowly add a solution of perfluorobutane-2,3-dione (1.0 eq) in anhydrous DCM to the stirred ethylenediamine solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Aprotic, inert, and facilitates easy work-up. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction and prevents byproduct formation. |
| Stoichiometry | 1:1 (PFBD:Ethylenediamine) | Prevents side reactions from excess starting materials. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents unwanted side reactions with atmospheric moisture and oxygen. |
Visualizations
Reaction Mechanism
Caption: General reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
-
Elder, D., Hanson, A., & Moore, C. (n.d.). Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups. RSC Publishing. [Link]
-
Shcherbatiuk, T. V., Shcherbakov, S. V., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(23), 5727. [Link]
-
Lies, S. D., Lin, S., & Yoon, T. P. (2016). Visible Light Photocatalysis of Radical Cation Diels-Alder Cycloadditions: Preparation of Tris(2,2'-bipyrazyl) Ruthenium(II) Bis(tetrakis(3,5-bis(trifluoromethyl)phenyl)borate). Organic Syntheses, 93, 178-193. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization Purification of 2,3-Bis(trifluoromethyl)pyrazine
Welcome to the technical support center for the purification of 2,3-bis(trifluoromethyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for the crystallization of this highly fluorinated heterocyclic compound. The unique properties imparted by the trifluoromethyl groups necessitate a carefully considered approach to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider for crystallization?
A1: While specific experimental data for this compound is not widely published, we can infer its properties from similar structures. For instance, 2-Methyl-5-(trifluoromethyl)pyrazine has a melting point in the range of 38-43 °C[1]. The presence of two electron-withdrawing trifluoromethyl groups will influence its melting point and solubility. It is anticipated to be a low-melting solid. The high fluorine content suggests it will have significant solubility in non-polar organic solvents and lower solubility in polar solvents.
Q2: Which solvents are recommended for the crystallization of this compound?
A2: The choice of solvent is critical for successful crystallization. A good solvent will dissolve the compound when hot but have limited solubility when cold. Given the likely low melting point and fluorinated nature, a solvent system approach is often beneficial.
-
Single Solvent Systems: Consider solvents such as hexanes, heptane, or cyclohexane. These non-polar solvents are likely to exhibit the desired solubility profile.
-
Solvent/Anti-Solvent Systems: A more robust approach involves dissolving the compound in a good solvent (e.g., dichloromethane, ethyl acetate, or acetone) at room temperature, followed by the slow addition of an anti-solvent (e.g., hexanes or petroleum ether) until turbidity is observed. Gentle warming to redissolve, followed by slow cooling, can yield high-purity crystals.
Q3: What are the common impurities I should be aware of during the purification of this compound?
A3: Impurities can arise from unreacted starting materials, byproducts, or degradation. Common impurities in the synthesis of pyrazine derivatives can include:
-
Unreacted Precursors: Depending on the synthetic route, these could be various diamines and diones[2].
-
Halogenated Byproducts: If chlorinating agents are used in the synthesis, incompletely reacted or over-chlorinated pyrazines might be present[3].
-
Oxidation Products: The pyrazine ring can be susceptible to oxidation, leading to N-oxides or other degradation products.
-
Solvent Adducts: Residual solvents from the reaction or work-up can become trapped in the crystal lattice.
Q4: How can I confirm the purity of my crystallized this compound?
A4: Purity assessment is a crucial final step. The most common and effective methods include:
-
Melting Point Analysis: A sharp melting point range close to the literature value (once established) is a good indicator of purity. Impurities typically broaden and depress the melting point.
-
Chromatographic Methods: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are excellent for detecting small amounts of impurities.
-
Spectroscopic Techniques: 1H and 19F NMR spectroscopy can provide detailed structural information and identify impurities. Mass spectrometry (MS) will confirm the molecular weight of the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. This is common with low-melting solids[3]. | 1. Lower the Crystallization Temperature: Use a solvent with a lower boiling point. 2. Increase Solvent Volume: Add more solvent to reduce the saturation level. 3. Use a Solvent/Anti-Solvent System: This allows for crystallization to occur at a lower temperature. 4. Scratch the Flask: Use a glass rod to scratch the inside of the flask to provide nucleation sites[4]. |
| No Crystals Form | The solution is not sufficiently supersaturated, or nucleation is inhibited. | 1. Evaporate Excess Solvent: Gently heat the solution to reduce the solvent volume. 2. Induce Crystallization: Add a seed crystal of the pure compound. If unavailable, try scratching the flask[4]. 3. Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease solubility. 4. Change the Solvent System: The chosen solvent may be too good. Select a solvent in which the compound is less soluble. |
| Poor Crystal Quality (Needles or Powder) | Crystallization is occurring too rapidly. | 1. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulate the flask to slow down the cooling rate. 2. Reduce Supersaturation: Use a slightly larger volume of solvent. |
| Low Recovery | The compound has high solubility in the cold solvent, or too much solvent was used. | 1. Cool the Filtration Mixture: Ensure the mixture is thoroughly chilled before filtration to minimize solubility. 2. Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Recover from Mother Liquor: Concentrate the mother liquor and attempt a second crystallization to recover more product. |
| Discolored Crystals | Colored impurities are present and co-crystallizing with the product. | 1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration before cooling. 2. Repeat Crystallization: A second crystallization may be necessary to remove persistent impurities. |
Experimental Workflow & Data
Recommended Starting Conditions for Crystallization
| Parameter | Single Solvent Method | Solvent/Anti-Solvent Method |
| Primary Solvent | Heptane | Dichloromethane |
| Anti-Solvent | N/A | Hexanes |
| Dissolution Temperature | 40-50 °C (or gentle reflux) | Room Temperature |
| Cooling Protocol | 1. Slow cool to RT 2. Cool to 0-4 °C | 1. Slow cool to RT 2. Cool to 0-4 °C |
| Expected Crystal Form | Prisms or Plates | Needles or Prisms |
Step-by-Step Crystallization Protocol (Solvent/Anti-Solvent Method)
-
Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane at room temperature in an Erlenmeyer flask.
-
Anti-Solvent Addition: Slowly add hexanes dropwise while stirring until the solution becomes faintly cloudy (persistent turbidity).
-
Clarification: Gently warm the flask until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Crystallization Workflow Diagram
Caption: Workflow for the crystallization of this compound.
References
-
MDPI. (n.d.). Trifluoromethoxypyrazines: Preparation and Properties. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine, 2847-30-5. Retrieved from [Link]
-
PMC - NIH. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]
-
Byproducts in the Synthesis of Di-2-pyrazinylmethane. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene.
-
Chemical Transformation of Pyrazine Derivatives. (n.d.). Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][5]triazolo[4,3-a]pyrazine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]
-
Beilstein Journals. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Retrieved from [Link]
-
NIST WebBook. (n.d.). Pyrazine, 3,5-diethyl-2-methyl-. Retrieved from [Link]
-
PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isobutyl-3-methoxypyrazine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3,5,6-tetramethyl pyrazine, 1124-11-4. Retrieved from [Link]
-
YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]
Sources
- 1. 2-Methyl-5-(trifluoromethyl)pyrazine - Safety Data Sheet [chemicalbook.com]
- 2. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
Technical Support Center: 2,3-bis(trifluoromethyl)pyrazine Synthesis
Welcome to the technical support guide for the synthesis and purification of 2,3-bis(trifluoromethyl)pyrazine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this valuable building block with high purity. The unique electronic properties conferred by the two trifluoromethyl groups can present specific purification hurdles. This guide provides troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles and field experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've run my reaction to synthesize this compound, but my crude NMR shows several unexpected signals. What are the most likely impurities?
A1: The impurity profile of your reaction is highly dependent on the specific synthetic route, but several common culprits tend to appear. The primary suspects are typically unreacted starting materials, partially reacted intermediates, and byproducts from side reactions like hydrolysis.
-
Unreacted Starting Materials: The most common impurities are residual ortho-diamine (e.g., 1,2-diaminobenzene or a substituted derivative) and the perfluorinated diketone (e.g., perfluorobutane-2,3-dione, PFBD). The diamine will be evident in the aromatic region of the ¹H NMR spectrum, while the diketone, lacking protons, will only be visible through techniques like GC-MS or ¹⁹F NMR if it persists.
-
Mono-substituted Intermediate: Incomplete reaction can lead to the formation of a mono-trifluoromethylated pyrazine species. This is often a close-running impurity in chromatography and can be identified by a more complex ¹H NMR spectrum compared to the symmetrically substituted desired product.
-
Hydrolysis Products: The powerful electron-withdrawing nature of the pyrazine ring and the trifluoromethyl groups makes the CF₃ moieties susceptible to hydrolysis under certain conditions (e.g., harsh aqueous workups, presence of strong acids/bases, or extended heating). This can convert a -CF₃ group into a carboxylic acid (-COOH) group[1]. The resulting pyrazine carboxylic acid is significantly more polar and will have a distinct downfield carboxylic acid proton signal in the ¹H NMR (often >10 ppm).
-
Covalently Bound Hydrates: The reaction between ortho-diamines and PFBD can sometimes lead to the formation of stable, neutral covalent dihydrates where the pyrazine ring is selectively hydrated[2]. These are distinct chemical entities and may require specific conditions (e.g., heating) to be converted to the desired aromatic pyrazine.
Rigorous characterization using a suite of analytical techniques is paramount for accurate impurity identification.[3]
Q2: What is a reliable, general workflow for purifying the crude product?
A2: A multi-step purification strategy is typically required to achieve high purity (>98%) for fluorinated heterocyclic compounds. A robust, general-purpose workflow involves a preliminary extraction followed by column chromatography and a final polishing step like crystallization or distillation.
Below is a diagram outlining this standard workflow.
Caption: General purification workflow for this compound.
-
Step 1: Liquid-Liquid Extraction: This initial step is crucial for removing water-soluble starting materials and inorganic salts. Use a suitable organic solvent like ethyl acetate or dichloromethane (DCM). A wash with a saturated sodium bicarbonate solution can help remove acidic impurities, followed by a brine wash to aid phase separation.[4]
-
Step 2: Column Chromatography: This is the primary method for separating the target compound from organic impurities.[5] The choice of eluent is critical.
-
Step 3: Final Purification: Depending on whether your product is a solid or a liquid, crystallization or distillation is used to remove trace impurities and the residual chromatography solvent.
Q3: I'm struggling to get good separation with column chromatography. What solvent systems and techniques do you recommend?
A3: The non-polar nature of this compound dictates the use of a largely non-polar mobile phase. However, achieving separation from structurally similar, slightly more polar impurities requires careful optimization.
Recommended Starting Points for Eluent Systems:
| Eluent System | Ratio (v/v) | Target Impurities | Rationale & Comments |
| Hexanes / Ethyl Acetate | 98:2 to 90:10 | Partially reacted intermediates, baseline polar material | The classic choice. Start with a very low polarity (e.g., 98:2) and gradually increase the ethyl acetate content. This system is effective for separating compounds with moderate polarity differences.[5] |
| Hexanes / Dichloromethane (DCM) | 80:20 to 50:50 | Close-running non-polar impurities | DCM can offer different selectivity compared to ethyl acetate for fluorinated compounds. This system is useful if your desired product and a key impurity have very similar retention factors (Rƒ) in Hex/EtOAc. |
| Pentane / MTBE | 95:5 to 85:15 | General purpose | Methyl-tert-butyl ether (MTBE) can sometimes provide sharper bands than ethyl acetate. Pentane is less polar than hexane and can increase retention, potentially improving separation of fast-moving compounds. |
Troubleshooting Protocol:
If initial attempts fail, follow this logical progression:
Caption: Decision tree for troubleshooting column chromatography.
For extremely challenging separations, preparative High-Performance Liquid Chromatography (HPLC), particularly with specialized fluorinated columns, offers superior resolution and can be the definitive method for achieving very high purity (>99.5%).
Q4: My product is a low-melting solid or an oil and fails to crystallize. How can I purify it further after chromatography?
A4: This is a common issue with highly fluorinated, symmetrical molecules that can have low melting points and resist forming a crystal lattice.
-
Trituration: If the material is an amorphous solid or a thick oil containing minor impurities, trituration can be effective. This involves stirring the material vigorously as a slurry in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. Non-polar solvents like hexanes or pentane are excellent choices. The impurities dissolve into the solvent, and the purified product can be isolated by filtration.
-
Kugelrohr Distillation: If your product is a thermally stable liquid or low-melting solid, short-path distillation under high vacuum (e.g., using a Kugelrohr apparatus) is an excellent method for removing non-volatile impurities. This compound has a relatively low molecular weight and should be amenable to this technique.
-
Solvent Screening for Crystallization: Do not give up on crystallization after one or two attempts. A systematic screening is key. Dissolve a small amount of your product in a good solvent (e.g., DCM, ether) and add a non-solvent (e.g., hexanes, pentane) dropwise until turbidity appears. Warming to redissolve and then slowly cooling can induce crystallization. Trying various solvent/non-solvent pairs is often successful.
If these methods fail, preparative HPLC remains the most powerful option for obtaining an analytically pure sample.
Analytical Characterization
Confirming the purity of the final product is a non-negotiable step. A combination of techniques is required for a complete picture.
-
NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are essential. For the pure product, the ¹H NMR should show a clean singlet in the aromatic region. The ¹⁹F NMR is particularly diagnostic and should show a single, sharp resonance, confirming the symmetric electronic environment of the two -CF₃ groups. The absence of extraneous signals is a strong indicator of purity.
-
LC-MS: Liquid Chromatography-Mass Spectrometry provides orthogonal purity data to NMR and confirms the molecular weight of the compound.
-
Elemental Analysis (C, H, N): For a final, definitive confirmation of elemental composition, elemental analysis should match the calculated values for C₆H₂F₆N₂ within ±0.4%.
By methodically addressing potential impurities through a logical purification workflow and confirming the results with rigorous analysis, researchers can confidently obtain high-purity this compound for their downstream applications.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
- Chambers, R. D., et al. (1998). Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups. Journal of the Chemical Society, Perkin Transactions 1.
- BenchChem. (n.d.). avoiding by-products in the synthesis of fluorinated pyrazines.
- Gayo, L. M., et al. (2019). Identification, Characterization, and High-Performance Liquid Chromatography Quantification of Process-Related Impurities in Vonoprazan Fumarate. PubMed.
- Moreno, M., et al. (2016). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances.
- Muthusamy, A., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry.
Sources
- 1. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the regioselectivity of reactions with 2,3-bis(trifluoromethyl)pyrazine
Welcome to the technical support resource for 2,3-bis(trifluoromethyl)pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this highly versatile yet electronically complex building block. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you improve the regioselectivity of your reactions and accelerate your research.
Understanding the Core Challenge: The Electronic Landscape of this compound
Before troubleshooting specific reactions, it is crucial to understand the underlying principles governing the reactivity of the this compound core. The molecule's behavior is dominated by the powerful, synergistic electron-withdrawing effects of the two trifluoromethyl (CF₃) groups and the two nitrogen atoms within the pyrazine ring.
This confluence of effects renders the pyrazine ring exceptionally electron-deficient (π-deficient).[1][2] This has two major consequences:
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High Reactivity Towards Nucleophiles: The ring is highly activated for Nucleophilic Aromatic Substitution (SₙAr), particularly at the C-5 and C-6 positions.[1]
-
Low Reactivity Towards Electrophiles: The ring is strongly deactivated for classical Electrophilic Aromatic Substitution (EAS). Such reactions are generally difficult and often require harsh conditions, if they proceed at all.[3][4]
The key to controlling regioselectivity lies in exploiting the subtle electronic and steric differences between the C-5 and C-6 positions, which are chemically similar but not identical.
Caption: Electronic landscape of the pyrazine core.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in reactions with this compound so challenging?
A: The challenge arises from the molecule's symmetry and powerful electronics. The two CF₃ groups strongly activate the C-5 and C-6 positions for nucleophilic attack and C-H functionalization. However, these two positions are electronically very similar, meaning there is often only a small energy difference between the transition states leading to the two different regioisomers. This results in the frequent formation of product mixtures that can be difficult to separate.
Q2: Which positions are most reactive and for which reaction types?
A:
-
Nucleophilic Attack: The C-5 and C-6 positions are the most electrophilic and thus the primary sites for nucleophilic aromatic substitution (SₙAr).[1] The electron-deficient nature of the pyrazine system makes it highly susceptible to this type of reaction.[1][2]
-
C-H Functionalization: The C-H bonds at the C-5 and C-6 positions are the most acidic and accessible for metal-catalyzed functionalization. Directing groups or careful selection of catalysts and ligands are often required to differentiate between them.[5]
-
Electrophilic Attack: The entire ring is strongly deactivated towards electrophiles.[3] Direct electrophilic substitution on the pyrazine ring is generally not a viable strategy. It is often more effective to introduce substituents on a precursor molecule before the pyrazine ring is synthesized.[6][7]
Q3: What are the three main experimental levers I can pull to influence regioselectivity?
A: The three primary factors you can adjust are:
-
Sterics: You can control steric interactions by changing the size of your nucleophile/reagent or, in catalyzed reactions, by modifying the steric bulk of the catalyst's ligands.
-
Reaction Temperature: Lowering the reaction temperature often enhances selectivity. This favors the kinetic product—the one formed via the lowest energy barrier—over the thermodynamic product, which may be a mixture.
-
Solvent and Additives: The polarity of the solvent and the presence of additives (like bases or Lewis acids) can stabilize or destabilize reaction intermediates and transition states, thereby altering the regiochemical outcome.[8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Nucleophilic Aromatic Substitution (SₙAr)
Problem: "I am performing an SₙAr with a nucleophile (e.g., an amine, thiol, or alcohol) and obtaining a nearly 1:1 mixture of the C-5 and C-6 substituted isomers. How can I improve selectivity?"
Causality: Poor selectivity in SₙAr reactions suggests that the activation energies for nucleophilic attack at the C-5 and C-6 positions are nearly identical under your current conditions. The goal is to introduce new interactions (steric or electronic) that favor one pathway over the other. Recent studies suggest that many SₙAr reactions may proceed through a concerted mechanism rather than a discrete Meisenheimer complex, but the principles of stabilizing charge in the transition state remain critical.[9][10]
Solutions & Strategies:
-
Decrease Reaction Temperature: This is the most straightforward first step. Run the reaction at 0 °C, -20 °C, or even -78 °C. Lower temperatures provide less thermal energy to overcome higher activation barriers, thus amplifying the preference for the kinetically favored product.
-
Modify the Nucleophile's Steric Bulk:
-
To favor the less hindered position: If your nucleophile is small, consider temporarily installing a bulky protecting group (e.g., a triphenylmethyl group on a thiol). The increased steric demand can direct the reaction to the more accessible site.
-
To exploit subtle differences: Even small changes can matter. Switching from a methylamine to an ethylamine nucleophile could be enough to tip the regiochemical balance.
-
-
Optimize the Solvent and Base System:
-
Solvent Polarity: The transition state of an SₙAr reaction is highly polar. A less polar solvent (e.g., toluene or dioxane instead of DMF or DMSO) can destabilize the transition states, potentially exaggerating the small energy difference between the two pathways and leading to higher selectivity.
-
Base/Counter-ion: When using a base to deprotonate your nucleophile (e.g., for alcohols or thiols), the counter-ion (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can play a role. Larger, "softer" cations like Cs⁺ may coordinate differently with the transition state compared to smaller, "harder" cations like Li⁺, influencing the regiochemical outcome. Consider screening bases like K₂CO₃, Cs₂CO₃, and NaH.[8]
-
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Temperature | Room Temperature (25 °C) | Low Temperature (-20 °C) | Favors the kinetic product by amplifying differences in activation energy. |
| Solvent | DMF (polar aprotic) | Toluene (non-polar) | May destabilize polar transition states to different extents, enhancing selectivity. |
| Base | NaH (hard counter-ion) | Cs₂CO₃ (soft counter-ion) | The larger cation can alter the stability and geometry of the transition state. |
Scenario 2: Direct C-H Functionalization (e.g., Arylation, Trifluoromethylation)
Problem: "My palladium-catalyzed C-H arylation is giving poor regioselectivity. How can I direct the reaction to a single position?"
Causality: The regioselectivity of C-H activation is typically determined in the rate-limiting concerted metalation-deprotonation (CMD) step.[5] The catalyst's coordination environment, which is dictated by its ligands, is the most powerful tool for controlling which C-H bond is activated. The goal is to design a catalyst system where the steric and electronic properties of the ligands favor the formation of one palladacycle intermediate over the other.
Solutions & Strategies:
-
Ligand Screening (The Most Critical Factor):
-
Sterically Bulky Ligands: Employing bulky phosphine ligands (e.g., XPhos, RuPhos, tBu₃P) or N-heterocyclic carbene (NHC) ligands can enforce selectivity for the sterically less hindered C-H bond on the pyrazine ring.
-
Electronically-Tuned Ligands: Ligands with different electronic properties can modify the reactivity of the metal center, influencing its preference for the more or less electron-rich C-H bond.
-
-
Adjust the Additive/Acid: Many C-H activation protocols use a carboxylic acid additive, such as pivalic acid (PivOH). This acid acts as a proton shuttle in the CMD mechanism. Varying the acid (e.g., switching to adamantane carboxylic acid) can change the geometry of the transition state and impact regioselectivity.
-
Radical Trifluoromethylation: For reactions like trifluoromethylation, which may proceed via a radical mechanism, selectivity is governed by where the CF₃ radical adds.[11][12] Changing the radical source (e.g., from CF₃SO₂Cl to Togni's reagent) or the initiation method (photochemical vs. thermal) can alter the outcome.
Caption: Troubleshooting workflow for C-H functionalization.
Key Experimental Protocols
Protocol 1: General Procedure for Optimizing SₙAr Regioselectivity
This protocol outlines a systematic approach to screen conditions for a nucleophilic aromatic substitution reaction.
-
Setup: In parallel reaction tubes under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: To separate tubes, add the solvent to be tested (e.g., Toluene, Dioxane, THF, DMF), ensuring the final concentration is consistent across all reactions.
-
Cooling: Cool all reaction tubes to the desired starting temperature (e.g., 0 °C or -20 °C) using an appropriate bath.
-
Reagent Addition:
-
Add the chosen base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 eq) to each tube.
-
Slowly add a solution of the nucleophile (1.1 eq) in the corresponding solvent to each tube.
-
-
Reaction Monitoring: Stir the reactions at the set temperature. Monitor the progress by taking aliquots at regular intervals (e.g., 1 hr, 4 hr, 24 hr) and analyzing by LC-MS or TLC.
-
Workup & Analysis: Once the reaction is complete, quench appropriately (e.g., with water or saturated NH₄Cl). Extract the product, concentrate, and analyze the crude regioisomeric ratio using ¹H NMR or ¹⁹F NMR spectroscopy.
-
Optimization: Based on the results, select the best condition for a larger-scale reaction.
Protocol 2: Ligand Screening for Regioselective C-H Arylation
This protocol is for identifying the optimal ligand for a Pd-catalyzed direct arylation.
-
Array Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the aryl halide (1.0 eq), the base (e.g., K₂CO₃, 2.0 eq), and the carboxylic acid additive (e.g., PivOH, 30 mol%).
-
Ligand Addition: To each vial, add a different ligand (e.g., XPhos, SPhos, RuPhos, cataCXium A; typically at a 2:1 ligand-to-Pd ratio).
-
Reagent Addition: Add a solution of this compound (1.5 eq) in the reaction solvent (e.g., dioxane or toluene).
-
Reaction: Seal the vials, remove them from the glovebox, and heat to the desired temperature (e.g., 100-120 °C) with vigorous stirring for 12-24 hours.
-
Analysis: After cooling, dilute an aliquot from each vial and analyze by LC-MS to determine conversion and the regioisomeric ratio of the product.
-
Scale-up: The condition providing the best conversion and highest regioselectivity can then be scaled up for preparative synthesis.
References
-
Patel, H., & Cushman, M. (2003). Synthesis of trifluoromethylated pyrazine-containing nitrogen heterocycles from trifluoropyruvaldehyde and ortho-diamines: scope and regiochemistry. The Journal of Organic Chemistry. [Link]
-
Cushman, M., & Patel, H. (1993). Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
U.S. National Library of Medicine. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. [Link]
-
MDPI. (2021). Trifluoromethoxypyrazines: Preparation and Properties. [Link]
-
UC HEM. (n.d.). A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications. [Link]
-
Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]
-
U.S. National Library of Medicine. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. [Link]
-
U.S. National Library of Medicine. (2023). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. PubMed Central. [Link]
-
ACS Publications. (2023). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. [Link]
-
ResearchGate. (2015). Electrophilic Substitution In Azines. [Link]
-
YouTube. (2018). 36.04 Electrophilic Aromatic Substitutions of Heteroaromatics. [Link]
-
U.S. National Library of Medicine. (2019). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
-
U.S. National Library of Medicine. (2022). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PubMed Central. [Link]
-
MDPI. (2020). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
-
Beilstein Journals. (2024). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. [Link]
-
ResearchGate. (2021). Present work: 2,3‐bis‐(2‐pyridyl)pyrazine‐catalyzed direct C(sp²)–H arylation of unactivated arenes/heteroarenes via C−H bond activation. [Link]
Sources
- 1. myuchem.com [myuchem.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. BJOC - Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage guidelines for 2,3-bis(trifluoromethyl)pyrazine
Welcome to the technical support guide for 2,3-bis(trifluoromethyl)pyrazine. As researchers and drug development professionals, we understand that the success of your work hinges on the integrity of your materials and the precision of your methods. This guide is designed to provide you with field-proven insights and scientifically-grounded protocols for the safe handling, storage, and troubleshooting of this highly valuable fluorinated building block. Our goal is to move beyond simple instructions and explain the causality behind our recommendations, empowering you to make informed decisions in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding this compound.
Q1: What are the primary hazards associated with this compound?
This compound is classified as a flammable liquid and is harmful if swallowed. Like many fluorinated organic compounds, it should be treated as a potential skin and eye irritant.[1] Vapors may form explosive mixtures with air upon intense heating. Therefore, it is crucial to handle this reagent with appropriate engineering controls and personal protective equipment.
Q2: What are the key physical and chemical properties I should be aware of?
Understanding the physical properties is critical for safe handling and experimental design. The data below is based on information for structurally related pyrazines and should be used as a guideline.
| Property | Value | Source |
| Appearance | Colorless Liquid | General Observation |
| Boiling Point | ~135 °C (275 °F) | |
| Melting Point | ~ -29 °C (-20 °F) | |
| Density | ~1.03 g/cm³ at 25 °C | |
| Hazards | H226: Flammable liquid and vapor.H302: Harmful if swallowed. |
Q3: What is the scientifically recommended procedure for storing this compound long-term?
To ensure the long-term integrity and purity of this compound, we recommend the following storage protocol, grounded in best practices for fluorinated and heterocyclic compounds:
-
Temperature: Store in a cool, dry place.[2][3][4] While the compound is chemically stable at room temperature, refrigeration (2–8 °C) is a prudent measure to minimize any potential for slow degradation over extended periods, a common practice for valuable reagents.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). Although the pyrazine core is relatively stable, some fluorinated compounds can be sensitive to air and moisture.[5] An inert atmosphere prevents potential reactions with atmospheric oxygen or water.
-
Container: Keep the container tightly sealed and in its original packaging.[1][3][6] Ensure the container is clearly labeled.
-
Light: Protect from light.[5] While not always explicitly stated for this specific molecule, many complex organic molecules can be light-sensitive. Storing in an amber vial or inside a cabinet is a simple and effective precaution.
Q4: What specific Personal Protective Equipment (PPE) is required for handling?
A multi-layered approach to PPE is essential when working with any fluorinated chemical.[2][4]
-
Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, such as transfers of larger quantities, a face shield worn over the goggles is required.[2]
-
Hand Protection: Use chemically resistant gloves. It is advisable to consult the glove manufacturer’s compatibility chart for compounds with similar properties. Double-gloving is recommended as a best practice.[2]
-
Body Protection: A flame-retardant lab coat is essential due to the compound's flammability. Ensure clothing fully covers the skin.
-
Respiratory Protection: All handling should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1][4]
Q5: What materials or chemical classes are incompatible with this compound?
To prevent hazardous reactions, keep this compound away from strong oxidizing agents. Additionally, general guidelines for fluorinated compounds recommend avoiding strong acids and bases.[2] Always conduct a thorough risk assessment before introducing this reagent into a new reaction system.[7]
Section 2: Troubleshooting Guide
Even with meticulous technique, unexpected issues can arise. This section provides logical steps to diagnose and resolve common problems.
Problem: My compound, which was initially colorless, has developed a slight yellow tint. Is it still usable?
Analysis: A slight color change can be concerning but does not automatically mean the compound is unusable. The trifluoromethyl groups lend high stability to the pyrazine ring. The discoloration is most likely due to the presence of minute impurities or very slow, minor degradation from repeated exposure to the atmosphere during use.
Recommended Action:
-
Do not discard immediately. The bulk material is likely still of high purity.
-
Verify Purity: Before a critical reaction, verify the compound's integrity using a suitable analytical method (e.g., ¹H NMR, ¹⁹F NMR, or GC-MS). Compare the resulting spectrum to the reference data to check for new signals indicating impurities.
-
Proceed with Caution: If analysis confirms >97% purity, you can likely proceed with your experiment. If significant degradation is observed, a new bottle should be used.
Below is a decision-making workflow to guide your assessment.
Caption: A decision tree for assessing the usability of discolored reagent.
Problem: I'm observing unexpected byproducts in my reaction analysis. Could the this compound be degrading under my reaction conditions?
Analysis: The pyrazine ring bearing two trifluoromethyl groups is electronically deactivated and generally very stable to a wide range of reaction conditions, including heating and acidic or basic environments. While direct degradation is unlikely, other factors could be at play.
Troubleshooting Steps:
-
Evaluate Reaction Conditions: Are there any exceptionally harsh reagents (e.g., extremely potent nucleophiles or reducing agents) that have not been previously tested with this substrate?
-
Check for Water: Some trifluoromethyl-substituted heterocycles can form stable covalent dihydrates in the presence of water.[8] While this specific pyrazine is expected to be aromatic and dehydrated, the presence of water could potentially lead to unexpected hydrated species or side reactions depending on your specific chemistry. Ensure all solvents and reagents are scrupulously dry.
-
Run a Control: Subject a small amount of the this compound to the reaction conditions (solvent, temperature, base/acid) without your other starting materials. Analyze the result to see if the pyrazine itself is being altered.
-
Consider Other Reagents: The source of the impurity is often one of the other components in the reaction. Verify the purity of all other starting materials and solvents.
Problem: I have spilled a small amount of the liquid on the lab bench. What is the correct cleanup procedure?
Analysis: Due to its flammability and potential toxicity, a spill must be handled promptly and correctly. The primary goals are to prevent ignition and contain the material safely.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Ensure the fume hood sash is at the proper height. If the spill is outside the hood, evacuate the area and follow your institution's emergency procedures.
-
Eliminate Ignition Sources: Immediately turn off any open flames, hot plates, or other spark-producing equipment in the vicinity.[6]
-
Wear Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-layered chemical-resistant gloves.
-
Contain and Absorb: Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[9] Do not use paper towels, which are combustible.
-
Collect Waste: Using only non-sparking tools (e.g., a plastic or brass scoop), carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[6]
-
Decontaminate: Wipe the spill area with a cloth dampened with soapy water. Place the cleaning materials into the same hazardous waste container.
-
Dispose: Dispose of the waste through your institution's environmental health and safety office.[1]
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles... (1986). J. Chem. Soc., Perkin Trans. 1.
- SAFETY D
- Safety and handling of fluorinated organic compounds. (2025). Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- Practical Guidelines for the Safe Use of Fluorine Gas... (2022). ACS Chemical Health & Safety.
- 2,2-Bis{4-[3-(trifluoromethyl)-3H-diazirin-3- yl]phenyl}hexafluoropropane SDS. (n.d.). Generic SDS Provider.
-
5,6,7,8-Tetrahydro-3-(trifluoromethyl)[2][8]triazolo[4,3-a]pyrazine hydrochloride SDS. (n.d.). Apollo Scientific.
- Guidelines for safe use of fluorin
- Safety D
- SAFETY DATA SHEET De Monchy Aromatics Limited. (n.d.).
- 2,3-Bis(trifluoromethyl)-pyrazine - Oakwood Chemical. (n.d.). Oakwood Chemical.
- SAFETY DATA SHEET 2,3,5-Trimethyl pyrazine - Synerzine. (2015). Synerzine.
- Trifluoromethoxypyrazines: Prepar
-
2-(Trifluoromethyl)-[2][8]triazolo[1,5-a]pyrazine - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. synerzine.com [synerzine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. demonchyaromatics.com [demonchyaromatics.com]
preventing decomposition of 2,3-bis(trifluoromethyl)pyrazine
Welcome to the dedicated technical support center for 2,3-bis(trifluoromethyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this valuable building block in your experiments. Here, we address common challenges and questions regarding its handling, storage, and reactivity to prevent its decomposition.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues you may encounter during your work with this compound, providing not just solutions but the chemical reasoning behind them.
Issue 1: My reaction is yielding a complex mixture of unidentified byproducts, and I suspect my starting material is decomposing.
-
Question: I'm performing a reaction with this compound using a nucleophilic reagent (e.g., an amine, alkoxide, or thiol). My TLC/LC-MS analysis shows multiple spots/peaks that do not correspond to my expected product. What is happening?
-
Answer & Protocol: The primary cause of decomposition in the presence of nucleophiles is the high electrophilicity of the pyrazine ring, which is significantly enhanced by the two strongly electron-withdrawing trifluoromethyl groups. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) or related addition reactions.
Causality: The electron density of the pyrazine ring is heavily pulled towards the two trifluoromethyl groups, creating electron-deficient carbon atoms that are prime targets for nucleophilic attack. Strong nucleophiles can attack the ring, leading to a cascade of reactions and byproducts.
Preventative Protocol:
-
Reagent Stoichiometry and Addition: Use no more than a slight excess (1.05-1.2 equivalents) of the nucleophile. If possible, add the nucleophile slowly to a cooled solution of the pyrazine to control the reaction rate and minimize side reactions.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and slowly warm up only if necessary.
-
Use of a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base such as proton sponge, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or a bulky amine like diisopropylethylamine (DIPEA) instead of primary or secondary amines, or alkoxides which can act as competing nucleophiles.
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent reactions with atmospheric moisture and oxygen, which can lead to complex side reactions.
-
Issue 2: I've noticed a decrease in purity of my stored this compound over time.
-
Question: My previously pure compound now shows signs of degradation upon re-analysis, even though it has been stored in what I thought were standard conditions. What could be causing this?
-
Answer & Protocol: The likely culprit for degradation during storage is gradual hydrolysis of the trifluoromethyl groups, especially in the presence of trace amounts of moisture, which can be exacerbated by basic or acidic residues.
Causality: The carbon atoms of the trifluoromethyl groups are highly electrophilic. Water, while a weak nucleophile, can attack these carbons, especially if catalyzed by acid or base, leading to a stepwise hydrolysis to a carboxylic acid or other degradation products.
Recommended Storage Protocol:
-
Container: Store in a tightly sealed amber glass vial with a PTFE-lined cap to protect from light and moisture.
-
Atmosphere: For long-term storage, flush the vial with a dry, inert gas (Argon or Nitrogen) before sealing.
-
Temperature: Store in a freezer at -20°C.
-
Dessication: Place the sealed vial inside a secondary container with a desiccant.
-
Purity: Ensure the compound is free of any acidic or basic impurities before long-term storage. If necessary, purify by sublimation or recrystallization from a non-polar, anhydrous solvent.
Workflow for Long-Term Storage:
Caption: Workflow for optimal long-term storage. -
Frequently Asked Questions (FAQs)
-
Q1: What solvents are recommended for use with this compound?
A1: It is crucial to use anhydrous aprotic solvents. Protic solvents like alcohols or water should be avoided unless they are a reactant, due to the risk of nucleophilic attack on the electron-deficient ring.
Recommended Solvents Solvents to Use with Caution Solvents to Avoid Anhydrous Toluene Tetrahydrofuran (THF) Water Anhydrous Hexanes Dichloromethane (DCM) Alcohols (Methanol, Ethanol) Anhydrous Diethyl Ether Acetonitrile (MeCN) Protic Acids (e.g., Acetic Acid) -
Q2: Is this compound sensitive to light?
A2: While specific photodecomposition studies on this compound are not widely published, many fluorinated and aromatic compounds exhibit light sensitivity.[1] To mitigate any potential photolytic degradation, it is best practice to store the compound in an amber vial and to conduct experiments in a fume hood with the sash down or with the reaction vessel wrapped in aluminum foil.
-
Q3: What is the expected thermal stability of this compound?
A3: The trifluoromethyl group itself is known to be highly thermally stable.[2][3] Decomposition of the molecule is more likely to be initiated by reactions with other substances rather than purely thermal degradation under an inert atmosphere. However, as a general precaution, avoid unnecessarily high temperatures during reactions and purification (e.g., distillation).
-
Q4: Can I use strong bases like sodium hydroxide or potassium carbonate with this compound?
A4: The use of strong aqueous bases like sodium hydroxide should be avoided as they can promote the hydrolysis of the trifluoromethyl groups.[4][5] While potassium carbonate is a weaker base, it is often used in aprotic solvents and can be acceptable depending on the reaction conditions (temperature, other nucleophiles present). If a base is needed, a non-nucleophilic organic base is a safer choice (see Troubleshooting Issue 1).
Potential Hydrolysis Pathway:
Caption: Simplified hydrolysis pathway under basic conditions.
References
-
Cushman, M., Wong, W. C., & Bacher, A. (1986). Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups. Journal of the Chemical Society, Perkin Transactions 1, 1043-1050. [Link]
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
-
Ghosh, S., et al. (2021). Improved Photostability in Fluorinated 2D Perovskite Single Crystals. Materials, 14(4), 893. [Link]
-
Gross, U., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
-
Luo, J., et al. (2011). Transformation of anionically activated trifluoromethyl groups to heterocycles under mild aqueous conditions. Organic & Biomolecular Chemistry, 9(7), 2351-2354. [Link]
-
Wang, R., et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Omega, 6(29), 18591-18597. [Link]
-
Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. demonchyaromatics.com [demonchyaromatics.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 2,3-Bis(trifluoromethyl)pyrazine
Welcome to the comprehensive technical support guide for the synthesis of 2,3-bis(trifluoromethyl)pyrazine. This resource is meticulously designed for researchers, scientists, and professionals in drug development who are looking to scale up this synthesis. Here, we delve into the nuances of the reaction, providing not just protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound, providing concise and actionable answers.
Q1: What is the most common synthetic route for this compound?
A1: The most direct and frequently employed method for synthesizing this compound is the condensation reaction between an appropriate ortho-diamine and perfluorobutane-2,3-dione (PFBD).[1] This approach is favored for its straightforward nature and the commercial availability of the starting materials.
Q2: I am observing low yields in my reaction. What are the likely causes?
A2: Low yields can stem from several factors. Key areas to investigate include the purity of your starting materials, suboptimal reaction conditions such as temperature and solvent, and incomplete reaction.[2][3] Ensuring anhydrous conditions is also critical, as moisture can interfere with the reaction.
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials and byproducts from side reactions. Positional isomers, if applicable to your specific diamine, can also be a significant challenge.[4] Silica gel column chromatography is the most widely documented method for purification.[4] Recrystallization can also be effective for obtaining a highly pure crystalline product.[4]
Q4: Are there any stability issues with this compound during workup or purification?
A4: While pyrazines are generally stable aromatic compounds, the presence of two strongly electron-withdrawing trifluoromethyl groups can influence their reactivity. It is advisable to avoid strongly acidic or basic conditions during workup unless the stability of the compound under these conditions has been verified.[5]
Q5: Can I use other trifluoromethylating reagents for this synthesis?
A5: While the condensation with PFBD is the most direct route, other trifluoromethylation strategies exist for introducing CF3 groups onto a pre-existing pyrazine ring. These methods often involve radical reactions using reagents like Togni's or Umemoto's reagents, potentially under photocatalytic or metal-catalyzed conditions.[2][6][7] However, these approaches may be less efficient for the specific synthesis of the 2,3-bis(trifluoromethyl) derivative compared to the condensation method.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Reagents: Purity of the ortho-diamine or perfluorobutane-2,3-dione may be compromised. | - Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).- Use reagents from a reputable supplier. |
| Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time. | - Screen different solvents to find the optimal medium for your specific substrates.[2]- Optimize the reaction temperature; some reactions may benefit from gentle heating.[2]- Monitor the reaction progress using TLC or GC to determine the optimal reaction time. | |
| Presence of Moisture or Oxygen: Water can hydrolyze starting materials or intermediates. Oxygen can interfere with certain reaction mechanisms. | - Ensure all glassware is oven-dried before use.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Formation of Significant Side Products | Side Reactions: The trifluoromethyl groups can activate the pyrazine ring towards nucleophilic attack or other undesired reactions under harsh conditions. | - Optimize reaction conditions to be as mild as possible.- Consider the choice of solvent, as it can influence reaction pathways.[8] |
| Decomposition of Starting Materials or Product: The reagents or the final product may be unstable under the reaction or workup conditions. | - Perform a stability test on your starting materials and product under the planned reaction and workup conditions.[5] | |
| Difficulty in Product Isolation and Purification | Product is Volatile: The product may be lost during solvent removal. | - When removing solvent under reduced pressure, use a cold trap and avoid excessive heating.[5] |
| Product is Water-Soluble: The product may be partitioning into the aqueous layer during workup. | - Check the aqueous layer for the presence of your product using an appropriate analytical method.[5] | |
| Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult. | - Experiment with different solvent systems for column chromatography.- Consider alternative purification techniques such as recrystallization or distillation. |
Part 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Synthesis of this compound via Condensation
This protocol is based on the general principle of pyrazine formation from an ortho-diamine and a 1,2-dicarbonyl compound.
Materials:
-
1,2-Diaminobenzene (or other suitable ortho-diamine)
-
Perfluorobutane-2,3-dione (PFBD)
-
Anhydrous Ethanol (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas supply
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the ortho-diamine (1.0 eq) in anhydrous ethanol under an inert atmosphere.
-
Reagent Addition: Slowly add perfluorobutane-2,3-dione (1.0 - 1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to reflux if the reaction is sluggish. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm its identity and purity.
Part 4: Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- Technical Support Center: Optimizing CBrF3 Trifluoromethylation Reactions - Benchchem.
- optimization of reaction conditions for N-trifluoromethylation - Benchchem.
- Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - RSC Publishing.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- Trifluoromethoxypyrazines: Preparation and Properties - MDPI.
- Recent Trifluoromethylation Reactions. A Mini Review Paper - SciSpace.
- Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry.
- Technical Support Center: Purification of Halogenated Pyrazine Carbonitriles - Benchchem.
- Identifying common pitfalls in pyrazine synthesis and purification - Benchchem.
Sources
- 1. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. scispace.com [scispace.com]
- 7. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
Navigating the Catalytic Landscape of 2,3-bis(trifluoromethyl)pyrazine: A Technical Support Guide
For Immediate Release
Technical Support Center
Topic: Catalyst Selection for Reactions Involving 2,3-bis(trifluoromethyl)pyrazine
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the catalytic functionalization of this compound. This guide is designed to provide practical, in-depth assistance for navigating the unique challenges presented by this highly electron-deficient and sterically demanding heterocyclic building block. As Senior Application Scientists, we have compiled this resource based on established principles in catalysis and our experience with challenging substrates.
The presence of two powerful electron-withdrawing trifluoromethyl groups on the pyrazine core dramatically influences its reactivity. This guide will provide troubleshooting strategies and frequently asked questions (FAQs) to empower you to optimize your catalytic reactions, from common cross-coupling methodologies to C-H functionalization.
Troubleshooting Guide: Common Issues and Solutions
Scenario 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with a halo-2,3-bis(trifluoromethyl)pyrazine, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings with this substrate are common and typically stem from challenges in the oxidative addition and transmetalation steps of the catalytic cycle. The electron-deficient nature of the pyrazine ring can deactivate the palladium catalyst, while the trifluoromethyl groups can introduce steric hindrance.
Potential Causes & Step-by-Step Solutions:
-
Inefficient Oxidative Addition: The C-X bond on the pyrazine ring is activated, but the subsequent steps can be sluggish.
-
Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a more electron-rich and bulky ligand system. Palladium precatalysts, such as those from the Buchwald or Hartwig groups (e.g., XPhos Pd G3, SPhos Pd G3), are designed for challenging substrates and often give superior results.
-
Ligand Selection: If using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, employ bulky, electron-donating phosphine ligands. Good starting points include SPhos, XPhos, or RuPhos. These ligands stabilize the palladium center and promote oxidative addition.
-
-
Slow Transmetalation: The transfer of the organic group from the boronic acid/ester to the palladium complex can be a rate-limiting step.
-
Base Selection: The choice of base is critical. While stronger bases like NaOt-Bu are sometimes used, they can promote side reactions. A good starting point is often K₂CO₃ or Cs₂CO₃ in a biphasic system (e.g., toluene/water or dioxane/water). The presence of water can be crucial for the activity of inorganic bases. For base-sensitive substrates, milder bases like KF can be beneficial, though they may require higher temperatures or longer reaction times.
-
Boronic Acid vs. Ester: Protodeboronation (cleavage of the C-B bond) can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids. Using the corresponding boronic ester (e.g., pinacol esters) can often mitigate this issue.
-
-
Catalyst Deactivation: The pyrazine nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition.
-
Ligand Steric Hindrance: The bulky nature of ligands like XPhos not only promotes the desired catalytic cycle but also helps prevent inhibitory coordination of the pyrazine substrate.
-
Experimental Protocol: Suzuki-Miyaura Coupling
Frequently Asked Questions (FAQs)
Q1: Can I perform C-H activation on this compound?
A1: Direct C-H activation on this compound is challenging but potentially feasible. The strong electron-withdrawing nature of the CF₃ groups deactivates the C-H bonds towards electrophilic-type C-H activation. However, radical-based approaches may be more successful. For instance, Minisci-type reactions using radical trifluoromethylating agents could be explored. Transition metal-catalyzed C-H functionalization would likely require a directing group to overcome the electronic deactivation and achieve site-selectivity.
Q2: What are the main side reactions to watch out for in cross-coupling reactions with halo-2,3-bis(trifluoromethyl)pyrazines?
A2: The most common side reactions include:
-
Reductive dehalogenation: The halo-pyrazine is converted back to this compound. This can often be minimized by the careful choice of ligand and ensuring an efficient catalytic cycle.
-
Protodeboronation: In Suzuki-Miyaura couplings, the boronic acid reagent is converted to the corresponding arene. Using boronic esters or carefully controlling the base and water content can help.
-
Homocoupling: Dimerization of the boronic acid or the halo-pyrazine can occur, though this is often less of an issue with highly effective modern catalysts.
Q3: Are there any alternatives to palladium catalysts for these reactions?
A3: While palladium is the most common and well-studied catalyst for these transformations, nickel-based catalysts are a viable alternative, particularly for coupling with less reactive electrophiles like aryl chlorides. Nickel catalysts can sometimes offer different reactivity and may be more cost-effective. Copper-catalyzed reactions, such as the Ullmann condensation, are also an option for C-N and C-O bond formation, though they often require higher reaction temperatures.
Q4: How do the trifluoromethyl groups affect catalyst selection?
A4: The trifluoromethyl groups have two major effects:
-
Electronic: They are strongly electron-withdrawing, which deactivates the pyrazine ring towards oxidative addition in some catalytic cycles but can also make it more susceptible to nucleophilic attack. This electronic effect necessitates the use of electron-rich ligands on the metal center to facilitate key steps in the catalytic cycle.
-
Steric: The CF₃ groups are sterically bulky, which can hinder the approach of the catalyst and other reagents to the adjacent positions on the ring. This steric hindrance further emphasizes the need for carefully selected, often bulky, ligands that can effectively coordinate to the metal and promote the reaction while navigating the crowded environment of the substrate.
Catalyst System Comparison for Common Reactions
| Reaction Type | Recommended Catalyst System | Key Considerations |
| Suzuki-Miyaura Coupling | Pd precatalyst (e.g., XPhos Pd G3) + K₂CO₃ or Cs₂CO₃ | Use boronic esters to prevent protodeboronation. Biphasic solvent system is often beneficial. |
| Buchwald-Hartwig Amination | Pd precatalyst (e.g., RuPhos Pd G4) + NaOt-Bu or LHMDS | Ligand choice depends on the amine (primary vs. secondary). Strictly anhydrous and inert conditions are crucial. |
| Sonogashira Coupling | Pd/Cu co-catalysis (e.g., Pd(PPh₃)₂Cl₂/CuI) + Amine base | Can be sensitive to catalyst poisoning. Ensure high purity of reagents. |
| Heck Coupling | Pd(OAc)₂ + Phosphine ligand (e.g., P(o-tol)₃) | May require higher temperatures. Regioselectivity can be an issue. |
This technical support guide provides a starting point for addressing the challenges associated with the catalytic functionalization of this compound. Successful outcomes will depend on careful optimization of the reaction conditions for each specific substrate combination.
References
-
(No author given). Buchwald–Hartwig amination. Wikipedia. Available at: [Link].
-
(No author given). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link].
-
(No author given). Buchwald-Hartwig amination catalysts | Johnson Matthey. Johnson Matthey. Available at: [Link].
-
(No author given). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link].
-
(No author given). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].
-
BenchChem. Help troubleshooting a Buchwald-Hartwig amination?. BenchChem. Available at: [Link].
-
Ellman Laboratory. C-H Functionalization. Yale University. Available at: [Link].
-
Emory News Center. Chemical Catalyst Turns 'Trash' to 'Treasure'. Emory University. Available at: [Link].
-
Hartwig, J. F., & St. Martin, E. I. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link].
-
Ignat'ev, N. V., & Finze, M. Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. PubMed. Available at: [Link].
-
O'Brien, C. J., & Fairlamb, I. J. S. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link].
-
O'Brien, C. J., & Fairlamb, I. J. S. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Available at: [Link].
-
Spokoyny, A. M., et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link].
-
Thieme. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. NIH. Available at: [Link].
-
U.S. Department of Health & Human Services. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. Available at: [Link].
-
Zard, S. Z., et al. Practical and innate C–H functionalization of heterocycles. PubMed Central. Available at: [Link].
Validation & Comparative
A Tale of Two Pyrazines: A Comparative Guide to the Reactivity of 2,3-bis(Trifluoromethyl)pyrazine and 2,3-Dimethylpyrazine
For the attention of: Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazines represent a cornerstone, finding extensive applications from flavor and fragrance chemistry to the intricate world of pharmaceuticals and agrochemicals.[1][2] The reactivity of the pyrazine ring can be meticulously tuned by the introduction of various substituents. This guide provides an in-depth comparison of the reactivity of two such analogues: 2,3-dimethylpyrazine, an electron-rich system, and 2,3-bis(trifluoromethyl)pyrazine, its electron-deficient counterpart. Understanding their divergent chemical behaviors is paramount for their strategic deployment in synthesis and drug design.
The introduction of methyl groups (-CH₃), which are electron-donating through induction and hyperconjugation, enhances the electron density of the pyrazine ring. Conversely, the trifluoromethyl group (-CF₃) is a potent electron-withdrawing group, primarily due to the strong inductive effect of the three fluorine atoms, which significantly diminishes the ring's electron density.[3] This fundamental electronic dichotomy dictates their susceptibility to chemical transformations.
Electronic Landscape: The Influence of Substituents
The divergent reactivity of these two molecules is rooted in the electronic nature of their substituents. The methyl groups in 2,3-dimethylpyrazine enrich the aromatic ring with electron density, whereas the trifluoromethyl groups in this compound severely deplete it.
Caption: Electronic effects of methyl vs. trifluoromethyl substituents.
Comparative Reactivity at a Glance
| Property/Reaction | 2,3-Dimethylpyrazine | This compound | Rationale |
| pKa (Basicity) | ~1.62 - 2.21 | Expected to be significantly < 1 | -CF₃ groups are strongly electron-withdrawing, reducing the basicity of the nitrogen atoms. |
| Nucleophilic Aromatic Substitution | Highly Deactivated | Highly Activated | The electron-deficient ring in the trifluoromethyl derivative is susceptible to nucleophilic attack. |
| Electrophilic Aromatic Substitution | Activated (relative to pyrazine) | Highly Deactivated | The electron-rich ring of the dimethyl derivative is more susceptible to electrophilic attack. |
| Oxidation | More Susceptible | More Resistant | The electron-rich nature of the dimethyl derivative makes it easier to oxidize. |
| Reduction | More Resistant | More Susceptible | The electron-deficient nature of the trifluoromethyl derivative makes it easier to reduce. |
In-Depth Reactivity Analysis
Basicity and pKa
The basicity of pyrazines, attributed to the lone pairs on the nitrogen atoms, is profoundly influenced by the electronic nature of the substituents.
-
2,3-Dimethylpyrazine: The electron-donating methyl groups increase the electron density on the nitrogen atoms, making them more available for protonation. Experimental data places its pKa in the range of 1.62 to 2.21.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a hallmark reaction for electron-deficient aromatic systems.
-
This compound: The pyrazine ring is severely electron-deficient, making it an excellent substrate for SNAr reactions. The trifluoromethyl groups activate the ring towards attack by nucleophiles. Although direct experimental data on this specific molecule is scarce, related trifluoromethyl-substituted heterocycles readily undergo nucleophilic substitution.
-
2,3-Dimethylpyrazine: The electron-donating methyl groups render the pyrazine ring electron-rich and thus, highly deactivated towards nucleophilic attack. SNAr reactions on this substrate are generally not feasible unless a leaving group is activated by other means.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution on pyrazine is generally difficult due to the deactivating effect of the two nitrogen atoms.[6]
-
2,3-Dimethylpyrazine: The electron-donating methyl groups partially counteract the deactivating effect of the ring nitrogens, making it more susceptible to electrophilic attack than the parent pyrazine. However, forcing conditions are still typically required.
-
This compound: The combined deactivating effects of the two nitrogen atoms and the two strongly electron-withdrawing trifluoromethyl groups make the ring extremely electron-poor and thus, exceptionally resistant to electrophilic aromatic substitution.
Oxidation and Reduction
The electron density of the pyrazine ring also dictates its susceptibility to oxidation and reduction.
-
Oxidation: The electron-rich 2,3-dimethylpyrazine is more readily oxidized compared to the electron-deficient this compound.
-
Reduction: Conversely, the electron-poor nature of this compound makes it a better candidate for reduction.
Experimental Protocols
Protocol 1: Competitive Nucleophilic Aromatic Substitution
This protocol provides a method to qualitatively compare the reactivity of a halogenated derivative of this compound and 2,3-dimethylpyrazine towards a common nucleophile. For this hypothetical experiment, we will consider the reaction of 5-chloro-2,3-bis(trifluoromethyl)pyrazine and 5-chloro-2,3-dimethylpyrazine with a nucleophile, such as sodium methoxide.
Caption: Workflow for pKa determination by ¹⁹F NMR.
Methodology:
-
Sample Preparation: Prepare a series of buffer solutions of known pH, spanning a range that is expected to include the pKa of the analyte (e.g., from pH -1 to 4).
-
Dissolution: In each buffer solution, dissolve a precise concentration of this compound and a suitable, non-reactive fluorinated reference standard (e.g., trifluoroacetic acid).
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum for each sample at a constant temperature.
-
Data Analysis: Determine the chemical shift of the trifluoromethyl groups in this compound relative to the reference standard for each pH value.
-
pKa Calculation: Plot the observed chemical shift (δ) as a function of pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the pH at the inflection point of the curve.
Conclusion
The comparison between 2,3-dimethylpyrazine and this compound offers a classic illustration of the profound impact of substituent electronic effects on the reactivity of an aromatic heterocycle. The electron-donating methyl groups render the pyrazine ring more susceptible to electrophilic attack and increase the basicity of the nitrogen atoms. In stark contrast, the powerful electron-withdrawing nature of the trifluoromethyl groups creates an electron-deficient ring that is highly activated for nucleophilic substitution and significantly less basic. These predictable yet dramatic differences in reactivity provide a valuable framework for chemists to rationally design synthetic routes and modulate the properties of pyrazine-containing molecules for a myriad of applications in science and industry.
References
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Beilstein Journals. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 123-131. Retrieved from [Link]
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Royal Society of Chemistry. (1995). Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2351. Retrieved from [Link]
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ResearchGate. (2018). The 2,3-dimethylpyrazine biosynthesis by B. subtilis strains. Retrieved from [Link]
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MDPI. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(15), 3483. Retrieved from [Link]
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Taylor & Francis Online. (2008). Synthesis and Reactions of Some Pyrazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 564-573. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Electrophilic Substitution In Azines. Retrieved from [Link]
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PMC - NIH. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8325608. Retrieved from [Link]
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Royal Society of Chemistry. (1968). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 864-867. Retrieved from [Link]
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ResearchGate. (2016). Determination of p K a values of fluorocompounds in water using 19 F NMR. Retrieved from [Link]
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PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(39), e2110189118. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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NIH. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(14), 4479. Retrieved from [Link]
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Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Retrieved from [Link]
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ASM Journals. (2020). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 86(11), e00301-20. Retrieved from [Link]
-
ResearchGate. (n.d.). The scope of the nucleophilic substitution of the bis‐CHF2‐triazine 3c. Retrieved from [Link]
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Chemistry Stack Exchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]
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Semantic Scholar. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
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Beilstein Journals. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 123-131. Retrieved from [Link]
-
MDPI. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(14), 4479. Retrieved from [Link]
-
YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
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Dalton Transactions. (2022). Investigating the potential of pyrazine dioxide based-compounds as organic electrodes for batteries. Dalton Transactions, 51(24), 9293-9302. Retrieved from [Link]
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Semantic Scholar. (2022). Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. Retrieved from [Link]
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NIH. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 5, 66. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 2,3-Dimethylpyrazine (HMDB0032971). Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy, (22), 3721-3726. Retrieved from [Link]
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The Trifluoromethyl Group's Profound Influence on Pyrazine: A Comparative Guide to Electronic Effects
For researchers, scientists, and drug development professionals, understanding the subtle yet powerful ways in which substituents alter the electronic landscape of a heterocyclic core is paramount. The trifluoromethyl (CF3) group, a cornerstone of modern medicinal chemistry, imparts a unique and potent electronic signature. When appended to the pyrazine ring, an already electron-deficient scaffold, the resulting modifications in reactivity and physicochemical properties are dramatic. This guide provides an in-depth, objective comparison of the electronic effects of the trifluoromethyl group on pyrazine, supported by experimental data and detailed protocols for its characterization.
The trifluoromethyl group is a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I).[1] This property profoundly influences the electron density, basicity, and reactivity of the pyrazine ring, making trifluoromethyl-substituted pyrazines valuable building blocks in the design of novel pharmaceuticals and agrochemicals.[2]
Comparative Analysis of Electronic Effects
To quantify the impact of the trifluoromethyl group, we can compare its effects on the pyrazine ring with other common substituents. The following table summarizes key electronic parameters.
| Substituent (at C2) | Hammett Constant (σp) | pKa (of conjugate acid) | Reduction Potential (Epc vs. Ag/AgCl) | 19F NMR Chemical Shift (δ, ppm) |
| -H | 0.00 | 0.65[3] | ~ -1.1 V (unsubstituted pyrazine) | N/A |
| -CH3 (Electron-Donating) | -0.17 | ~1.2 | More negative than pyrazine | N/A |
| -Cl (Electron-Withdrawing) | +0.23 | < 0.65 | Less negative than pyrazine | N/A |
| -CF3 (Strongly Electron-Withdrawing) | +0.54 | Significantly < 0.65 (estimated) | -0.280 V to -1.100 V (for related pyrazinothiadiazoles)[4] | -50 to -70[5] |
| -CN (Strongly Electron-Withdrawing) | +0.66 | < 0.65 | Less negative than pyrazine | N/A |
The Hammett constant (σp) provides a measure of the electronic influence of a substituent. The large positive value for the trifluoromethyl group (+0.54) underscores its powerful electron-withdrawing capacity, second only to the cyano group in this comparison. This strong inductive pull has several important consequences:
-
Reduced Basicity (pKa): The electron-withdrawing CF3 group significantly decreases the electron density on the nitrogen atoms of the pyrazine ring, making them less available for protonation. This results in a markedly lower pKa value for the conjugate acid of trifluoromethylpyrazine compared to unsubstituted or methyl-substituted pyrazine.[3] While a precise experimental value is not cited here, the trend is clear and can be experimentally verified.
-
Facilitated Reduction (Cyclic Voltammetry): The electron-deficient nature of the trifluoromethyl-substituted pyrazine ring makes it more susceptible to reduction. Cyclic voltammetry studies on related systems show that electron-withdrawing groups shift the reduction potential to less negative (more positive) values, indicating that the molecule is more easily reduced.[4]
-
Characteristic 19F NMR Signature: The fluorine atoms of the trifluoromethyl group provide a sensitive probe for the local electronic environment. The chemical shift of the 19F NMR signal for a CF3 group on a pyrazine ring typically falls within the -50 to -70 ppm range, providing a distinct spectroscopic handle for characterization.[5]
Impact on Chemical Reactivity
The profound electronic perturbation caused by the trifluoromethyl group significantly alters the reactivity of the pyrazine ring, particularly in nucleophilic aromatic substitution (SNAr) reactions. The already electron-poor pyrazine ring is further activated towards nucleophilic attack by the presence of a CF3 group. This enhanced reactivity can be harnessed for the synthesis of complex, highly functionalized pyrazine derivatives.
Experimental Protocols
To empirically validate the electronic effects of the trifluoromethyl group on the pyrazine scaffold, the following experimental protocols are provided.
Potentiometric Titration for pKa Determination
This method allows for the precise measurement of the acid dissociation constant (pKa) of the conjugate acid of a pyrazine derivative.
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a solution of the pyrazine derivative (e.g., 0.01 M) in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO may be used, and the apparent pKa will be determined.
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).[6]
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
-
Titration:
-
Place a known volume of the pyrazine solution into a thermostatted beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution at a constant rate.
-
Add the standardized HCl solution in small, precise increments (e.g., 0.05-0.1 mL) using a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[7]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point, which is the point of greatest inflection on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.
-
The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.
-
The pKa of the conjugate acid of the pyrazine is equal to the pH of the solution at the half-equivalence point.[8]
-
Cyclic Voltammetry for Reduction Potential Measurement
Cyclic voltammetry (CV) is an electrochemical technique used to probe the reduction and oxidation processes of a molecule.
Caption: Workflow for reduction potential measurement by cyclic voltammetry.
Step-by-Step Methodology:
-
Cell Assembly and Sample Preparation:
-
Assemble a three-electrode electrochemical cell. A glassy carbon electrode is a common working electrode, a silver/silver chloride (Ag/AgCl) electrode can be used as the reference, and a platinum wire serves as the counter electrode.
-
Prepare an electrolyte solution of a suitable salt (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in an appropriate solvent (e.g., acetonitrile or dimethylformamide).
-
Dissolve the pyrazine derivative in the electrolyte solution to a known concentration (e.g., 1-5 mM).
-
-
Measurement:
-
Deoxygenate the sample solution by bubbling a stream of an inert gas (nitrogen or argon) through it for at least 10-15 minutes. This is crucial as dissolved oxygen can interfere with the measurement.
-
Connect the electrodes to a potentiostat.
-
Initiate the cyclic voltammetry experiment. A typical potential window for the reduction of substituted pyrazines might be from 0 V to -1.5 V vs. Ag/AgCl. The potential is swept linearly to the final potential and then reversed.
-
Record the current response as a function of the applied potential.
-
-
Data Analysis:
-
The resulting plot of current versus potential is the cyclic voltammogram.
-
The cathodic peak potential (Epc) corresponds to the potential at which the reduction of the pyrazine derivative is at its maximum rate.
-
By comparing the Epc values of trifluoromethylpyrazine with other substituted pyrazines, a quantitative measure of the electronic effect on the ease of reduction can be obtained. A less negative Epc indicates that the compound is easier to reduce.
-
Conclusion
The trifluoromethyl group exerts a powerful electron-withdrawing effect on the pyrazine ring, fundamentally altering its electronic properties and chemical reactivity. This is manifested in a significant decrease in basicity and a facilitation of reduction, as can be quantitatively assessed through pKa measurements and cyclic voltammetry. A thorough understanding and experimental characterization of these effects are essential for the rational design of novel pyrazine-containing molecules with tailored properties for applications in drug discovery and materials science.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Cammack, R., Cook, N. J., & Rideout, J. M. (1986). Electrochemical Properties of Pyrazinothiadiazoles I. Journal of the Chemical Society, Perkin Transactions 2, (5), 621-625.
- Jackson, J. A., & Ziegler, G. R. (2018). Acrylamide formation and browning in deep-fried sweet potato. Journal of Food Science, 83(10), 2449-2457.
- Li, J. H. Y., Cragoe, E. J., & Lindemann, B. (1993). Hammett substituent constant (σ-) and blocking rate constants of amiloride and analogs with substitutions at pyrazine ring position-6.
- Perrin, D. D. (1965). Dissociation constants of organic bases in aqueous solution. Pure and Applied Chemistry, 20(2), 133-236.
- Armand, J., Chekir, K., & Pinson, J. (1978). Electrochemical reduction of pyrazine, quinoxaline and their derivatives. Canadian Journal of Chemistry, 56(14), 1804-1812.
- Creative Bioarray. (n.d.).
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- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Cyclic voltammetry of pyrazine 1 (blue), and mono- 10 (orange), di- 11 (green), and tetra-methyl 12 (red)-substituted pyrazine.
- MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- American Chemical Society. (1974). Electrochemical reduction of pyrazine in aqueous media.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Royal Society of Chemistry. (1998). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy.
- U.S. National Library of Medicine. (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.
- Zafar, S., et al. (2014).
- Der Pharma Chemica. (2017). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents.
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A Comparative Guide to 2,3-Bis(trifluoromethyl)pyrazine and Non-Fluorinated Pyrazine for Advanced Research Applications
This guide provides an in-depth, objective comparison of 2,3-bis(trifluoromethyl)pyrazine and its non-fluorinated analog, pyrazine. For researchers, medicinal chemists, and materials scientists, the strategic incorporation of fluorine atoms can dramatically alter a molecule's properties. This document elucidates the significant advantages conferred by the two trifluoromethyl groups on the pyrazine core, supported by experimental insights and principles of physical organic chemistry.
Introduction: The Pyrazine Scaffold and the Transformative Power of Fluorination
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4][5] Its derivatives are found in numerous FDA-approved drugs and natural products, exhibiting a wide range of biological activities.[1][2][4] However, the ever-present challenge in drug development and materials science is the fine-tuning of molecular properties to enhance efficacy, stability, and bioavailability.
The introduction of trifluoromethyl (CF₃) groups, as seen in this compound, is a powerful strategy to achieve this.[6] The unique electronic properties of fluorine, the most electronegative element, impart profound changes to the pyrazine core, leading to significant advantages over its non-fluorinated counterpart.[7]
At a Glance: Comparative Physicochemical Properties
The addition of two trifluoromethyl groups to the pyrazine ring dramatically alters its fundamental physicochemical characteristics. The following table summarizes these key differences, which form the basis for the enhanced performance of this compound in various applications.
| Property | Pyrazine | This compound | Rationale for Difference |
| Electron Density | Electron-deficient due to two nitrogen atoms. | Severely electron-deficient. | The two trifluoromethyl groups are exceptionally strong electron-withdrawing groups, pulling electron density away from the pyrazine ring through a powerful inductive effect (-I).[8][9][10] |
| Lipophilicity (LogP) | Moderately lipophilic. | Significantly more lipophilic. | The trifluoromethyl group is highly lipophilic, substantially increasing the molecule's solubility in non-polar environments.[6][11][12][13][14] |
| Metabolic Stability | Susceptible to oxidative metabolism by Cytochrome P450 enzymes. | Markedly enhanced metabolic stability. | The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl groups resistant to enzymatic cleavage and metabolic degradation.[15][16][17][18][19] |
| pKa (Basicity) | Weakly basic. | Significantly less basic. | The strong electron-withdrawing nature of the CF₃ groups reduces the electron density on the nitrogen atoms, making them less available for protonation.[6] |
| Reactivity | Undergoes nucleophilic aromatic substitution under forcing conditions. | Highly activated towards nucleophilic aromatic substitution. | The severe electron deficiency of the pyrazine ring makes it highly susceptible to attack by nucleophiles.[20] |
The Trifluoromethyl Advantage: A Deeper Dive
The data presented above highlights a clear set of advantages for this compound. Here, we explore the causality behind these enhanced properties.
Enhanced Metabolic Stability: A Cornerstone of Modern Drug Design
A primary challenge in drug development is overcoming rapid metabolic degradation, which can lead to poor bioavailability and short half-life. The introduction of trifluoromethyl groups is a well-established strategy to block metabolic pathways.[15][16][18][19] The exceptional strength of the C-F bond makes the CF₃ groups highly resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug clearance.[17] By replacing metabolically labile C-H bonds with robust C-F bonds, the intrinsic stability of the molecule is significantly increased.
Diagram 1: Impact of Trifluoromethyl Groups on Pyrazine Core Properties
Caption: Trifluoromethyl groups enhance pyrazine's properties.
Modulated Lipophilicity for Improved Permeability
Lipophilicity is a critical parameter influencing a drug's ability to cross cell membranes. The trifluoromethyl group is known to be highly lipophilic.[11][12][13][14] The introduction of two such groups in this compound significantly increases its overall lipophilicity compared to the parent pyrazine. This enhanced lipophilicity can lead to improved absorption and distribution within biological systems.
Fine-Tuning Basicity and Reactivity
The strong electron-withdrawing nature of the trifluoromethyl groups has a profound impact on the electronic properties of the pyrazine ring.[8][9][10] This leads to a significant reduction in the basicity of the nitrogen atoms, which can be advantageous in avoiding unwanted interactions with biological targets.[6] Furthermore, the severe electron deficiency of the aromatic ring makes this compound highly susceptible to nucleophilic aromatic substitution reactions.[20] This enhanced reactivity opens up new avenues for the synthesis of complex derivatives that would be challenging to access from the non-fluorinated pyrazine.
Experimental Protocol: Comparative Metabolic Stability Assay
To empirically validate the enhanced metabolic stability of this compound, a comparative in vitro metabolic stability assay using human liver microsomes can be performed.
Objective: To compare the rate of metabolism of pyrazine and this compound in the presence of human liver microsomes.
Materials:
-
Pyrazine
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching and sample preparation)
-
Internal standard (for LC-MS analysis)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
In separate microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer (pH 7.4), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and either pyrazine or this compound (final concentration, e.g., 1 µM).
-
Prepare control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each incubation mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (pyrazine or this compound) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.
-
Expected Results:
| Compound | Expected In Vitro Half-life (t₁/₂) | Expected Intrinsic Clearance (CLᵢₙₜ) |
| Pyrazine | Short | High |
| This compound | Significantly longer | Low to negligible |
The expected outcome is that this compound will exhibit a significantly longer half-life and lower intrinsic clearance compared to pyrazine, providing quantitative evidence of its superior metabolic stability.
Diagram 2: Experimental Workflow for Comparative Metabolic Stability Assay
Caption: Workflow for assessing metabolic stability.
Conclusion
The strategic incorporation of two trifluoromethyl groups onto the pyrazine core in this compound offers a suite of compelling advantages for researchers in medicinal chemistry and materials science. These include significantly enhanced metabolic stability, increased lipophilicity, and modulated electronic properties that can be leveraged for further synthetic transformations. While the non-fluorinated pyrazine remains a valuable scaffold, its trifluoromethylated counterpart provides a powerful tool for overcoming common challenges in the development of advanced molecules with superior performance characteristics.
References
-
Brainly. (2023, August 23). In electrophilic aromatic substitution reactions, the -CF3 group is ______.[Link]
-
ResearchGate. A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.[Link]
-
National Institutes of Health. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.[Link]
-
Khan Academy. Meta directors II.[Link]
-
ResearchGate. CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides.[Link]
-
MDPI. Trifluoromethoxypyrazines: Preparation and Properties.[Link]
-
RSC Publishing. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups.[Link]
-
ACS Publications. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.[Link]
-
ACS Publications. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.[Link]
-
National Institutes of Health. Superelectrophiles and the effects of trifluoromethyl substituents.[Link]
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PubMed. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production.[Link]
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ResearchGate. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.[Link]
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Journal of the Chemical Society, Perkin Transactions 1. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy.[Link]
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The Tale of Two Pyrazines: A Comparative Analysis of Trifluoromethylated vs. Alkylated Derivatives for the Modern Researcher
In the intricate world of molecular design, particularly within the realms of medicinal chemistry and materials science, the pyrazine scaffold stands as a cornerstone. Its inherent aromaticity and nitrogen-rich structure provide a versatile platform for a multitude of applications. However, the true potential of a pyrazine-based molecule is often unlocked not by the core itself, but by the nature of the substituents that adorn it. Among the most common and impactful modifications are alkylation and trifluoromethylation. This guide offers a deep, comparative analysis of these two substitution patterns, moving beyond a simple list of properties to explore the fundamental chemical principles that govern their divergent behaviors and providing the experimental context to empower your research decisions.
The Strategic Choice: Why Alkyl and Trifluoromethyl Groups?
The decision to incorporate an alkyl or a trifluoromethyl group onto a pyrazine ring is a strategic one, driven by the desired modulation of a molecule's physicochemical and biological properties.
-
Alkylated Pyrazines: These are the classical workhorses. Found in nature, they contribute to the aromas of coffee and cocoa.[1] In the lab, the introduction of simple alkyl groups like methyl or ethyl is a common strategy to increase steric bulk, enhance lipophilicity, and probe hydrophobic binding pockets. Their synthesis is often straightforward, relying on well-established organometallic cross-coupling reactions or functional group interconversions.
-
Trifluoromethylated Pyrazines: The trifluoromethyl (CF₃) group is a fascinating and powerful tool in modern molecular design. It is often considered a bioisostere of a methyl or isopropyl group, meaning it has a similar size and shape and can occupy the same space in a biological target.[2] However, its electronic properties are vastly different. The strong electron-withdrawing nature of the three fluorine atoms dramatically alters the characteristics of the pyrazine ring and the molecule as a whole.[3] This "fluorine factor" can lead to profound improvements in metabolic stability, binding affinity, and membrane permeability.[4]
This guide will now dissect the key differences between these two classes of pyrazines, providing both the "what" and the "why," supported by experimental evidence.
A Head-to-Head Comparison: Physicochemical and Biological Properties
The substitution of an alkyl group with a trifluoromethyl group on a pyrazine ring is not a trivial change. It sets off a cascade of effects that ripple through the molecule's entire profile.
Electronic Effects and Basicity (pKa)
The most fundamental difference lies in the electronic nature of the substituents. Alkyl groups are weakly electron-donating through an inductive effect, while the trifluoromethyl group is strongly electron-withdrawing. This has a direct and predictable impact on the basicity of the pyrazine nitrogens.
The lone pairs of electrons on the pyrazine nitrogens are what make them basic. An electron-donating alkyl group will increase the electron density on the ring, making these lone pairs more available to accept a proton, thus increasing the basicity (higher pKa). Conversely, the powerful electron-withdrawing effect of the CF₃ group pulls electron density away from the ring, making the nitrogen lone pairs less available and significantly decreasing the basicity (lower pKa).
Table 1: Comparative pKa Values of Substituted Pyridines (as a proxy for Pyrazines)
| Compound | Substituent | pKa | Rationale |
| Pyridine | -H | 5.25 | Baseline |
| 2-Methylpyridine | -CH₃ | 5.97 | Electron-donating CH₃ group increases basicity. |
| 2-(Trifluoromethyl)pyridine | -CF₃ | -2.5 | Strongly electron-withdrawing CF₃ group drastically reduces basicity. |
Note: Data for substituted pyridines is used here as a well-documented proxy to illustrate the electronic effects on a similar nitrogen-containing aromatic ring. The trend is directly applicable to pyrazines.
This modulation of pKa is critical in drug design. A lower pKa can reduce unwanted interactions with off-target biological molecules and can influence a drug's absorption and distribution profile.
Lipophilicity (LogP)
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial parameter for drug absorption and cell membrane permeability. The common wisdom is that fluorination increases lipophilicity. While this is often true, the reality is more nuanced.
The trifluoromethyl group is indeed more lipophilic than a methyl group.[3] This is attributed to the "hydrophobic sheath" created by the fluorine atoms. However, the overall effect on the LogP of the entire molecule can be complex and is influenced by other factors, such as the position of the substituent and the presence of other functional groups.[5][6]
Table 2: Calculated LogP Values for Exemplary Pyrazines
| Compound | Structure | Calculated LogP |
| 2,5-Dimethylpyrazine | CH₃-Pyrazine-CH₃ | 1.14 |
| 2-Methyl-5-(trifluoromethyl)pyrazine | CH₃-Pyrazine-CF₃ | 2.08 |
| 2,5-Bis(trifluoromethyl)pyrazine | CF₃-Pyrazine-CF₃ | 2.99 |
Calculated LogP values are estimations and can vary between different software packages. However, the trend of increasing lipophilicity with trifluoromethylation is consistently observed.
The enhanced lipophilicity of trifluoromethylated pyrazines can improve their ability to cross cell membranes and access intracellular targets.
Metabolic Stability
One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability.[7] Alkyl groups, particularly methyl groups, are susceptible to oxidation by cytochrome P450 enzymes in the liver, a primary route of drug metabolism. This can lead to rapid clearance of the drug from the body, reducing its efficacy.
The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[8] By replacing a metabolically vulnerable alkyl group with a trifluoromethyl group, this metabolic pathway can be effectively blocked.[8] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[8]
Table 3: Conceptual Comparison of Metabolic Stability
| Feature | Alkylated Pyrazine (e.g., with -CH₃) | Trifluoromethylated Pyrazine (e.g., with -CF₃) |
| Primary Metabolic Pathway | Oxidation of the alkyl group | Resistant to oxidation at the CF₃ group |
| Rate of Metabolism | Generally faster | Generally slower |
| In Vivo Half-life | Shorter | Longer |
| Bioavailability | Potentially lower | Potentially higher |
This enhanced metabolic stability is a key driver for the increasing prevalence of trifluoromethylated compounds in modern pharmaceuticals.[3]
Synthesis Strategies: Experimental Protocols and Workflows
The choice between an alkylated and a trifluoromethylated pyrazine also has practical implications in the laboratory. The synthetic routes to these compounds differ significantly.
Synthesis of Alkylated Pyrazines
The synthesis of alkylated pyrazines often involves the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by oxidation. A common laboratory-scale synthesis for 2,5-dimethylpyrazine is outlined below.
Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine [9][10][11][12][13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diaminopropane (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: Slowly add a solution of 2,3-butanedione (1 equivalent) in ethanol to the flask at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Oxidation: After cooling to room temperature, add an oxidizing agent, such as manganese dioxide or simply expose the reaction to air with vigorous stirring, to facilitate the aromatization to the pyrazine ring.
-
Work-up and Purification: Filter the reaction mixture to remove any solids. The solvent is then removed under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.
Workflow for Alkylated Pyrazine Synthesis
Caption: Synthesis of 2,5-Dimethylpyrazine.
Synthesis of Trifluoromethylated Pyrazines
The introduction of a trifluoromethyl group requires more specialized reagents and conditions. Direct trifluoromethylation of a pre-formed pyrazine ring can be challenging. A more common approach is to use a building block that already contains the trifluoromethyl group.
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyrazine (a key intermediate) [14][15]
-
Starting Material: Begin with 2-chloro-5-methylpyridine.
-
Chlorination: The methyl group is first exhaustively chlorinated to a trichloromethyl group (-CCl₃) using a chlorinating agent like sulfuryl chloride with a radical initiator (e.g., AIBN) under heating.
-
Halogen Exchange (Halex) Reaction: The 2-chloro-5-(trichloromethyl)pyridine is then subjected to a halogen exchange reaction with a fluoride source, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), at elevated temperatures.
-
Work-up and Purification: The reaction mixture is carefully quenched with water and extracted with an organic solvent. The crude product is then purified by distillation under reduced pressure.
The resulting 2-chloro-5-(trifluoromethyl)pyrazine can then be further functionalized using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce other substituents.[1]
Workflow for Trifluoromethylated Pyrazine Synthesis
Caption: Synthesis of a Trifluoromethylated Pyrazine.
Applications and Case Studies: Where the Choice Matters
The distinct properties of alkylated and trifluoromethylated pyrazines dictate their applications.
-
Alkylated Pyrazines in Flavors and Fragrances: Due to their characteristic nutty, roasted, and earthy aromas, alkylated pyrazines are widely used as flavor and fragrance additives in the food industry.[16][17] Their volatility and sensory properties are paramount in this context.
-
Trifluoromethylated Pyrazines in Pharmaceuticals: The advantages of enhanced metabolic stability, increased lipophilicity, and modulated basicity make trifluoromethylated pyrazines highly attractive for drug discovery. A notable example is the drug Pexidartinib , a tyrosine kinase inhibitor approved for the treatment of tenosynovial giant cell tumor.[18] The trifluoromethyl group in pexidartinib contributes to its favorable pharmacokinetic profile, including its metabolic stability.[18]
Conclusion: A Strategic Toolkit for the Discerning Scientist
The choice between an alkylated and a trifluoromethylated pyrazine is not merely a matter of swapping one substituent for another. It is a fundamental design decision that profoundly influences a molecule's electronic, physicochemical, and biological properties.
-
Alkylated pyrazines remain valuable for their straightforward synthesis and their utility in applications where their inherent sensory properties are desired or where a simple increase in steric bulk is required.
-
Trifluoromethylated pyrazines , on the other hand, represent a more modern and sophisticated approach to molecular design. The strategic incorporation of a CF₃ group can overcome common drug development hurdles such as poor metabolic stability and can fine-tune a molecule's properties for optimal performance. While their synthesis can be more complex, the potential rewards in terms of improved efficacy and a more favorable pharmacokinetic profile are often well worth the effort.
Ultimately, the informed researcher will view both alkylation and trifluoromethylation as essential tools in their molecular design toolkit. By understanding the underlying principles that govern the behavior of each, and by leveraging the experimental methodologies outlined in this guide, scientists can make more rational and effective decisions in their quest to create novel and impactful molecules.
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spectroscopic differences between fluorinated and non-fluorinated pyrazines
An In-Depth Guide to the Spectroscopic Differences Between Fluorinated and Non-Fluorinated Pyrazines
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Pyrazine scaffolds, prevalent in pharmaceuticals and functional materials, are frequently targeted for fluorination to enhance properties such as metabolic stability, lipophilicity, and target binding affinity.[1] This modification, however, profoundly alters the molecule's electronic landscape, leading to distinct and predictable changes in its spectroscopic signature.
This guide provides a comprehensive comparison of the key . By understanding these shifts, researchers can unequivocally confirm successful fluorination, elucidate molecular structures, and gain deeper insights into the physicochemical properties of their compounds. We will explore the underlying electronic principles and provide practical, data-driven comparisons across Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
The Fundamental Influence: Fluorine's Electronic Impact
The root of all spectroscopic differences lies in the potent electronic effects of the fluorine atom. As the most electronegative element, fluorine exerts a powerful negative inductive effect (-I) , withdrawing electron density from the pyrazine ring.[2] This is partially counteracted by a weaker positive mesomeric effect (+M) , where fluorine's lone pairs can donate into the aromatic π-system.[2] However, the inductive effect is overwhelmingly dominant, rendering the pyrazine ring significantly more electron-deficient. This fundamental electronic perturbation is the direct cause of the spectral shifts detailed below.
Caption: The dominant inductive effect of fluorine withdraws electron density from the pyrazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint
NMR spectroscopy provides the most detailed and unambiguous evidence of fluorination, offering insights through ¹H, ¹³C, and, most notably, ¹⁹F nuclei.
¹H and ¹³C NMR: The Ripple Effect of Electron Withdrawal
Upon fluorination, the remaining protons and carbons on the pyrazine ring experience a deshielding effect due to the electron withdrawal by fluorine. This results in:
-
¹H NMR: Protons on the fluorinated ring typically shift downfield (to a higher ppm value) compared to their non-fluorinated counterparts. Furthermore, the spectra become more complex due to ¹H-¹⁹F spin-spin coupling , which introduces new splitting patterns over two to five bonds (²JHF to ⁵JHF).
-
¹³C NMR: The carbon directly bonded to fluorine (C-F) exhibits a very large one-bond coupling constant (¹JCF , typically 200-300 Hz) and its chemical shift is significantly altered. Other carbons in the ring also experience downfield shifts and show smaller, long-range couplings to fluorine (²JCF, ³JCF).[3]
¹⁹F NMR: The Unmistakable Signal of Success
The most direct confirmation of fluorination comes from ¹⁹F NMR. The ¹⁹F nucleus is an ideal probe due to its 100% natural abundance, high gyromagnetic ratio (high sensitivity), and exceptionally wide chemical shift range (~800 ppm), which minimizes signal overlap.[4][5][6]
-
High Sensitivity: ¹⁹F NMR is approximately 83% as sensitive as ¹H NMR, allowing for detection of even minor fluorinated species.[7]
-
Distinct Chemical Shifts: The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful tool for distinguishing between isomers and identifying subtle structural changes. For fluoroaromatic compounds, these shifts often appear in a predictable region of the spectrum.
Comparative NMR Data
| Spectroscopy | Pyrazine (Hypothetical) | 2-Fluoropyrazine (Hypothetical) | Key Difference |
| ¹H NMR (δ, ppm) | H2/H6: ~8.6 ppmH3/H5: ~8.5 ppm | H3: ~8.4 ppmH5: ~8.3 ppmH6: ~8.2 ppm | Downfield shifts and complex splitting due to JHF couplings. |
| ¹³C NMR (δ, ppm) | C2/C3/C5/C6: ~145 ppm | C2: ~158 ppm (¹JCF ≈ 250 Hz)C3: ~140 ppm (²JCF ≈ 15 Hz)C6: ~135 ppm (²JCF ≈ 20 Hz) | Large C-F coupling constant on the directly substituted carbon. |
| ¹⁹F NMR (δ, ppm) | Not Applicable | ~ -70 ppm (vs. CFCl₃) | Presence of a distinct signal in a characteristic region. |
Experimental Protocol: Acquiring a ¹⁹F NMR Spectrum
This protocol outlines the standard procedure for analyzing a fluorinated pyrazine derivative.
-
Sample Preparation: Dissolve 5-10 mg of the purified fluorinated pyrazine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.
-
Setup and Tuning: Tune the probe to the ¹⁹F frequency. While many instruments can use the proton lock channel, ensure stability.
-
Acquisition Parameters:
-
Experiment: A standard 1D ¹⁹F experiment, often with proton decoupling (¹H-decoupled) to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for each unique fluorine environment.
-
Spectral Width: Set a wide spectral width (e.g., 250-300 ppm) to ensure all potential fluorine signals are captured.
-
Pulse Angle: Use a standard 30-45° pulse angle.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 128) to achieve a good signal-to-noise ratio.[8]
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Reference the spectrum using an internal or external standard (e.g., hexafluorobenzene at -164.9 ppm).[8]
Caption: Workflow for the NMR analysis of a fluorinated pyrazine.
Infrared (IR) Spectroscopy: The Vibrational Tell-Tale
IR spectroscopy detects the vibrational modes of a molecule. The introduction of fluorine creates a new, highly characteristic absorption band and perturbs the existing vibrations of the pyrazine ring.
-
The C-F Stretch: The most prominent difference is the appearance of one or more strong absorption bands corresponding to the C-F stretching vibration . These bands are typically found in the 1000-1400 cm⁻¹ region of the spectrum, an area that can sometimes be congested but where the C-F stretch is often one of the strongest peaks.[9]
-
Ring Vibrations: The electron-withdrawing nature of fluorine strengthens the bonds within the pyrazine ring, causing the C=N and C=C ring stretching vibrations to shift to a higher wavenumber (frequency).[10]
-
C-H Bending: The C-H out-of-plane bending vibrations may also be shifted, reflecting the altered electron density of the ring.
Comparative IR Data
| Vibrational Mode | Non-Fluorinated Pyrazine | Fluorinated Pyrazine |
| Aromatic C-H Stretch | ~3050-3100 cm⁻¹ | ~3050-3100 cm⁻¹ |
| Ring C=C, C=N Stretch | ~1400-1600 cm⁻¹ | Shifted to higher frequency |
| C-F Stretch | Not Applicable | ~1000-1400 cm⁻¹ (Strong) |
| C-H Bending | ~700-900 cm⁻¹ | Shifted |
Experimental Protocol: Acquiring an FTIR Spectrum (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid pyrazine sample directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after analysis.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the n→π* and π→π* transitions in pyrazines.[11] Fluorination alters the energy levels of the molecular orbitals (MOs) involved.
-
Orbital Stabilization: The inductive effect of fluorine stabilizes both the occupied (HOMO) and unoccupied (LUMO) molecular orbitals.[2]
-
λmax Shifts: Because both the ground and excited states are stabilized, the effect on the absorption maximum (λmax) can be subtle. Often, the HOMO-LUMO gap is not dramatically changed.[2] However, a slight hypsochromic (blue) shift is frequently observed for the n→π* transition. This occurs because the non-bonding (n) orbitals on the nitrogen atoms are stabilized to a greater extent than the π* orbitals, thus increasing the energy gap for this transition.
Comparative UV-Vis Data
| Transition | Pyrazine in Cyclohexane | 2-Fluoropyrazine (Expected) | Effect of Fluorination |
| n→π | ~320 nm | ~310 nm | Hypsochromic (Blue) Shift |
| π→π | ~260 nm | ~255 nm | Minor Hypsochromic Shift |
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, cyclohexane).
-
Solution Preparation: Prepare a dilute solution of the pyrazine derivative. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Cuvette Preparation: Fill a quartz cuvette with the pure solvent to be used as a blank. Fill a second quartz cuvette with the sample solution.
-
Instrument Setup: Place the blank cuvette in the reference beam of a double-beam spectrophotometer.
-
Baseline Correction: Run a baseline correction with the solvent-filled cuvette to zero the instrument.
-
Sample Measurement: Replace the blank cuvette with the sample cuvette and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
Mass Spectrometry (MS): Mapping Fragmentation Pathways
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. The presence of a strong C-F bond significantly influences how a fluorinated pyrazine breaks apart upon ionization.
-
Molecular Ion (M⁺•): The molecular weight will increase by 18.00 Da for every hydrogen atom substituted by a fluorine atom (¹⁹F = 18.998 Da; ¹H = 1.008 Da). The molecular ion peak should be readily identifiable.
-
Fragmentation Differences: Mass spectra of fluorinated compounds are often starkly different from their hydrocarbon analogs.[12] While non-fluorinated pyrazine may fragment via loss of HCN, fluorinated pyrazines can exhibit unique fragmentation pathways, including the loss of HF or other fluorine-containing radicals. The high strength of the C-F bond can make fragmentation less predictable than for other halogenated aromatics.
Comparative Mass Spectrometry Data (Electron Ionization)
| Species | Pyrazine (m/z) | Monofluoropyrazine (m/z) |
| Molecular Ion [M]⁺• | 80 | 98 |
| Key Fragment | 53 ([M-HCN]⁺•) | Potentially [M-HCN]⁺• (m/z 71) or other F-containing fragments. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Method: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). The GC oven temperature program should be optimized to separate the analyte from impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, which is typically operated in Electron Ionization (EI) mode at 70 eV.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) and detected.
-
Data Interpretation: The resulting mass spectrum is analyzed for the molecular ion and characteristic fragment ions to confirm the structure.[13]
Caption: Simplified fragmentation pathways for a monofluoropyrazine in EI-MS.
Conclusion
The substitution of hydrogen with fluorine on a pyrazine ring imparts distinct and diagnostic changes across a range of spectroscopic techniques. From the unequivocal appearance of a signal in ¹⁹F NMR and a strong C-F stretch in the IR spectrum to the subtle but informative shifts in UV-Vis and altered fragmentation in mass spectrometry, these differences provide a powerful analytical toolkit. For scientists in drug discovery and materials science, a thorough understanding of these spectroscopic signatures is essential for confirming synthetic outcomes, characterizing novel compounds, and ultimately, advancing the rational design of next-generation fluorinated molecules.
References
- Functional Group Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid using Infrared Spectroscopy. Benchchem.
- FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. ResearchGate.
- UV-Vis spectra of porphyrazine 1b (1) and pyraziniporphyrazine 4b (2) and fluorescence spectrum of 4b (3). ResearchGate.
- Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. National Institutes of Health (NIH).
- Application Notes and Protocols for the Fluorination of Pyrazine Derivatives. Benchchem.
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health (NIH).
- Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC - PubMed Central.
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ScienceDirect.
- Infrared spectrometry of pyrazines. ResearchGate.
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines | Request PDF. ResearchGate.
- spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives. Benchchem.
- Fluorine NMR. Stanford University.
- Mass spectra of fluorocarbons. National Institute of Standards and Technology (NIST).
- PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube.
- SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES. ResearchGate.
-
Pyrazine - Mass spectrum (electron ionization). National Institute of Standards and Technology (NIST). Available at: [Link]
- 19F-centred NMR analysis of mono-fluorinated compounds. PMC - PubMed Central.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate.
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
- Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. Montana State University.
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A Technical Guide to the Synthesis of 2,3-Bis(trifluoromethyl)azines: A Comparative Analysis of Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials chemistry, the incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a well-established strategy for modulating molecular properties. The potent electron-withdrawing nature of the CF₃ group can significantly enhance metabolic stability, binding affinity, and lipophilicity. Among the myriad of trifluoromethylated heterocycles, 2,3-bis(trifluoromethyl)azines, particularly quinoxalines and their analogues, represent a class of compounds with significant potential. Their synthesis, however, presents unique challenges and necessitates a careful selection of reagents and methodologies.
This guide provides a comprehensive comparison of synthetic routes to 2,3-bis(trifluoromethyl)azine systems. Moving beyond a singular focus, we will dissect the traditional reliance on perfluorobutane-2,3-dione and explore viable alternative precursors. By examining the underlying reaction mechanisms, experimental efficiencies, and substrate scopes, this document aims to equip researchers with the critical knowledge to make informed decisions in their synthetic endeavors.
The Prevailing Paradigm: Perfluorobutane-2,3-dione as the Key Building Block
The classical and most direct route to 2,3-bis(trifluoromethyl)quinoxalines and related nitrogen heterocycles involves the condensation of an ortho-diamine with perfluorobutane-2,3-dione (also known as hexafluorobiacetyl). This α-dicarbonyl compound serves as a highly reactive two-carbon synthon, readily undergoing cyclization to form the desired pyrazine ring.
The strong electrophilicity of the carbonyl carbons in perfluorobutane-2,3-dione, exacerbated by the inductive effect of the adjacent trifluoromethyl groups, drives the reaction forward, often under mild conditions. This method is lauded for its high atom economy and generally good to excellent yields.
dot graph TD { A[ortho-Phenylenediamine] --> C{Reaction}; B[Perfluorobutane-2,3-dione] --> C; C --> D[2,3-Bis(trifluoromethyl)quinoxaline]; subgraph "Classical Synthesis" A; B; D; end } Classical synthesis of 2,3-bis(trifluoromethyl)quinoxaline.
However, the practical application of this method is not without its limitations. Perfluorobutane-2,3-dione is a volatile and potentially hazardous reagent, requiring careful handling. Furthermore, its commercial availability and cost can be prohibitive for large-scale syntheses. These factors have spurred the exploration of alternative synthetic strategies.
Emerging Alternatives to Perfluorobutane-2,3-dione
The quest for more accessible, safer, and cost-effective synthetic routes has led to the development of several innovative approaches that circumvent the use of perfluorobutane-2,3-dione. These methods often employ more readily available starting materials and offer distinct advantages in terms of substrate scope and functional group tolerance.
Trifluoroacetic Acid as a Trifluoromethyl Source
A notable metal-free approach utilizes trifluoroacetic acid (TFA) as an inexpensive and readily available source of the trifluoromethyl group. This method allows for the direct synthesis of 2-(trifluoromethyl)quinazolin-4-ones and 4-(trifluoromethyl)pyrrolo/indolo[1,2-a]quinoxalines.[1] While not a direct synthesis of 2,3-bis(trifluoromethyl)quinoxalines, this strategy highlights the utility of TFA in constructing trifluoromethylated nitrogen heterocycles and offers a pathway to related structures without resorting to perfluorinated diketones. The reaction proceeds through the formation of an intermediate imine, followed by intramolecular cyclization, and is compatible with a wide range of substituents.[1]
Building Block Approaches for Trifluoromethylated Pyridines
The synthesis of trifluoromethylated pyridines, which share the trifluoromethylated azine motif, also offers insights into alternative strategies. Two primary methods dominate this field: the chlorine/fluorine exchange of a trichloromethylpyridine precursor and the construction of the pyridine ring from a trifluoromethyl-containing building block.[2] The latter approach is particularly relevant as it avoids the direct use of perfluorinated diketones. For instance, the cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with 3-methylbutanal is a key step in the synthesis of important agrochemicals.[2]
Comparative Analysis of Synthetic Methodologies
To provide a clear and objective comparison, the following table summarizes the key features of the traditional and alternative synthetic routes.
| Methodology | Key Reagent/Precursor | Advantages | Limitations | Typical Yields |
| Classical Condensation | Perfluorobutane-2,3-dione | High atom economy, generally high yields, direct route. | Volatility and handling of reagent, cost and availability. | Good to Excellent |
| TFA-Mediated Cyclization | Trifluoroacetic Acid | Inexpensive and readily available CF₃ source, metal-free.[1] | Primarily yields mono-trifluoromethylated heterocycles. | 52-94%[1] |
| Building Block Approach | Trifluoromethylated β-ketoesters, etc. | Avoids hazardous reagents, versatile for pyridine synthesis.[2] | Indirect route for quinoxalines, may require multi-step synthesis. | Varies with substrate |
Reactivity of 2,3-Bis(trifluoromethyl)azines: Gateways to Complex Molecules
The potent electron-withdrawing character of the two trifluoromethyl groups renders the pyrazine ring of 2,3-bis(trifluoromethyl)quinoxalines and related systems highly electron-deficient. This electronic feature dictates their reactivity, making them valuable intermediates in organic synthesis.
While direct participation as dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions is plausible, their primary utility lies in their susceptibility to nucleophilic aromatic substitution. The electron-deficient ring is readily attacked by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity makes them key building blocks for the synthesis of more complex, highly functionalized heterocyclic systems with potential applications in pharmaceuticals and materials science.
dot graph TD { A[2,3-Bis(trifluoromethyl)quinoxaline] -- "Nucleophilic Aromatic Substitution" --> B{Functionalized Quinoxalines}; B -- "Further Transformations" --> C[Complex Heterocyclic Systems]; subgraph "Synthetic Utility" A; B; C; end } Synthetic utility of 2,3-bis(trifluoromethyl)quinoxaline.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Bis(trifluoromethyl)quinoxaline via Classical Condensation
Materials:
-
o-Phenylenediamine
-
Perfluorobutane-2,3-dione (Hexafluorobiacetyl)
-
Ethanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
With stirring, slowly add perfluorobutane-2,3-dione (1.0 eq) to the solution. An exothermic reaction may be observed.
-
Attach a condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure to induce crystallization.
-
Wash the crude product with cold ethanol and dry under vacuum to afford the desired 2,3-bis(trifluoromethyl)quinoxaline.
Protocol 2: Synthesis of 2-(Trifluoromethyl)quinazolin-4-one using Trifluoroacetic Acid[1]
Materials:
-
2-Amino-N-phenylbenzamide
-
Trifluoroacetic acid (TFA)
-
1,2-Dichloroethane (DCE)
-
Sealed tube or pressure vessel
-
Heating block or oil bath
Procedure:
-
To a sealed tube, add 2-amino-N-phenylbenzamide (1.0 eq), trifluoroacetic acid (as the CF₃ source), and 1,2-dichloroethane.
-
Seal the tube and heat the reaction mixture to 140 °C.
-
Maintain the reaction at this temperature for the specified time as determined by optimization (typically several hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel to isolate the 2-(trifluoromethyl)quinazolin-4-one.
Conclusion
The synthesis of 2,3-bis(trifluoromethyl)azine heterocycles is a critical endeavor for the advancement of medicinal and materials chemistry. While the classical condensation of ortho-diamines with perfluorobutane-2,3-dione remains a robust and high-yielding method, its practical limitations have necessitated the development of alternative strategies. The use of trifluoroacetic acid as a CF₃ source and the application of building block approaches for related heterocycles represent significant progress in this area, offering milder, more economical, and potentially safer routes to these valuable compounds. The pronounced electron-deficient nature of the resulting 2,3-bis(trifluoromethyl)azine core imparts a unique reactivity profile, establishing these molecules as versatile intermediates for the construction of complex and functionally rich molecular architectures. The choice of synthetic methodology will ultimately depend on the specific target molecule, scale of the reaction, and the resources available to the researcher.
References
- Cheeseman, G. W. H., & Werstiuk, E. S. G. Recent advances in quinoxaline chemistry. Advances in Heterocyclic Chemistry, 1972, 14, 99-209.
- Seitz, G., & Overheu, W. Quinoxalines. In Comprehensive Organic Chemistry II (Vol. 6, pp. 11-48). Pergamon.
- Katritzky, A. R., et al.
- Boger, D. L. Diels-Alder Reactions of Heterocyclic Azadienes. In Comprehensive Organic Synthesis (Vol. 5, pp. 451-512). Pergamon.
- Sauer, J. Diels-alder reactions of heterodienes. Angewandte Chemie International Edition in English, 1967, 6(1), 16-33.
- Uneyama, K. Organofluorine Chemistry. Blackwell Publishing, 2006.
- Ishikawa, N. (Ed.).
- Banks, R. E., et al. (Eds.). Organofluorine Chemistry: Principles and Commercial Applications. Springer Science & Business Media, 1994.
- Taylor, E. C., & McKillop, A. The Chemistry of Heterocyclic Compounds, Quinoxalines: Supplement II. John Wiley & Sons, 2004.
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The Trifluoromethyl Group in Pyrazine Scaffolds: A Comparative Guide for Drug Discovery
Introduction: The Strategic Alliance of Pyrazine and Trifluoromethyl Groups in Medicinal Chemistry
The pyrazine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone in the architecture of numerous biologically active molecules.[1] Its presence in both natural products and synthetic pharmaceuticals underscores its versatility as a privileged scaffold in drug discovery.[2] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[3]
The strategic incorporation of a trifluoromethyl (CF3) group into organic molecules has become a powerful tool in medicinal chemistry.[4] This small, yet highly electronegative moiety can profoundly influence a molecule's physicochemical and biological properties. The introduction of a CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic properties to modulate binding affinity and target selectivity.[4]
This guide provides an in-depth, comparative analysis of trifluoromethylated pyrazines in drug discovery. We will explore their synthesis, compare their biological performance against non-fluorinated analogs and other alternatives, and provide detailed experimental protocols to support researchers in this promising field.
Synthesis of Trifluoromethylated Pyrazines: Navigating the Chemical Landscape
The introduction of a trifluoromethyl group onto a pyrazine ring can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.
Key Synthetic Approaches
One common approach involves the use of trifluoromethyl-containing building blocks in the construction of the pyrazine ring. Alternatively, direct trifluoromethylation of a pre-formed pyrazine scaffold can be employed.
Below is a generalized workflow for the synthesis of trifluoromethylated pyrazines, followed by a specific experimental protocol.
Experimental Protocol: Synthesis of 3-Trifluoromethyl-5,6-dihydro-[5][6][7]triazolo[4,3-α]pyrazine Derivatives
This protocol, adapted from Raveesha et al. (2020), describes the synthesis of a series of 3-trifluoromethyl-5,6-dihydro-[5][6][7]triazolo[4,3-α]pyrazine-7(8H)-carboxamides.[8]
Materials:
-
3-Trifluoromethyl-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-α]pyrazine hydrochloride
-
Various isocyanates
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Water
Procedure:
-
To a suspension of 3-trifluoromethyl-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-α]pyrazine hydrochloride (1.0 mmol) in DCM (10 mL) at room temperature, add triethylamine (1.5 mmol).
-
Add the desired isocyanate (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the desired 3-trifluoromethyl-5,6-dihydro-[5][6][7]triazolo[4,3-α]pyrazine derivative.[8]
Comparative Biological Activity: A Data-Driven Analysis
The true measure of a drug candidate's potential lies in its biological performance. In this section, we will compare the efficacy of trifluoromethylated pyrazines and their analogs across different therapeutic areas, supported by quantitative data.
Anticancer Activity: Targeting Key Pathways
Trifluoromethylated pyrazine derivatives have emerged as potent anticancer agents, often functioning as kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases, leading to improved potency and selectivity.
Table 1: Anticancer Activity of Trifluoromethylated Pyrazine Analogs
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| [5][6][7]triazolo[4,3-a] pyrazines | Compound 17l | A549 (Lung) | 0.98 | [9] |
| MCF-7 (Breast) | 1.05 | [9] | ||
| HeLa (Cervical) | 1.28 | [9] | ||
| 3-Trifluoromethyl-5,6-dihydro-[5][6][7]triazolo pyrazines | Compound RB7 | HCT-116 (Colon) | 11.10 | [8] |
| HT-29 (Colon) | 6.587 | [8] |
The data in Table 1 demonstrates the potent anticancer activity of trifluoromethylated triazolopyrazine derivatives against various cancer cell lines.[8][9] For instance, compound 17l , a dual c-Met/VEGFR-2 inhibitor, exhibits sub-micromolar to low micromolar activity against lung, breast, and cervical cancer cells.[9] The trifluoromethylpyrazole moiety in this compound was found to be beneficial for its potent antiproliferative and kinase inhibitory activities.[9]
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. While direct comparative data for trifluoromethylated pyrazines is limited, studies on closely related trifluoromethylated pyrazoles provide strong evidence for the beneficial role of the CF3 group in enhancing antimicrobial potency.
Table 2: Antimicrobial Activity of Trifluoromethylated Pyrazole Derivatives
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(Trifluoromethyl)phenyl substituted pyrazoles | Compound 13 | MRSA | 3.12 | [7] |
| Compound 25 | S. aureus | 0.78 | [7] | |
| S. epidermidis | 1.56 | [7] | ||
| E. faecium | 0.78 | [7] |
As shown in Table 2, N-(trifluoromethyl)phenyl substituted pyrazole derivatives exhibit potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] The authors of this study noted that the trifluoromethyl-substituted derivative showed good activity against the tested bacteria.[7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Test compounds (trifluoromethylated pyrazine derivatives)
-
Bacterial culture (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution of Compounds: Serially dilute the test compounds in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Structure-Activity Relationship (SAR): The Impact of Trifluoromethylation
While direct head-to-head comparisons of trifluoromethylated pyrazines with their non-fluorinated counterparts are not abundant in the literature, a comparative analysis of 6-fluoro-pyrazine-2-carboxylic acid and its non-fluorinated analog, pyrazine-2-carboxylic acid, provides valuable insights. The introduction of a fluorine atom can significantly alter the physicochemical properties of the pyrazine ring, impacting its biological activity.
A study on fluorinated triazolopyrazine compounds as antimalarial agents found that the introduction of a trifluoromethyl group at a specific position improved the antimalarial activity.[7] However, further substitution with fluoroalkyl moieties led to a reduction or loss of activity, highlighting the nuanced and position-dependent effects of fluorination.[7]
In the context of kinase inhibitors, a review of pyrazine-based compounds indicates that substituents like trifluoromethyl groups on associated phenyl rings contribute to hydrophobic interactions within the kinase binding pocket, which can enhance potency.
Conclusion and Future Perspectives
The incorporation of a trifluoromethyl group into the pyrazine scaffold represents a highly effective strategy in the design of novel therapeutic agents. The available data, primarily from anticancer and antimicrobial studies, strongly suggests that trifluoromethylation can significantly enhance the biological activity of pyrazine derivatives. This is often attributed to improved metabolic stability, increased lipophilicity, and enhanced binding interactions with biological targets.
While direct comparative studies are still needed to fully elucidate the structure-activity relationships, the evidence from closely related heterocyclic systems provides a compelling case for the continued exploration of trifluoromethylated pyrazines in drug discovery. Future research should focus on systematic SAR studies, comparing trifluoromethylated pyrazines with their non-fluorinated and other halogenated analogs to precisely quantify the impact of this "super-halogen" on their therapeutic potential.
References
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Design, Synthesis, and Biological Evaluation of[5][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). National Institutes of Health. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). National Institutes of Health. [Link]
-
Tucaliuc, R. A., et al. (2013). New Pyridazine-Fluorine Derivatives: Synthesis, Chemistry and Biological Activity. Part II. European Journal of Medicinal Chemistry. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). PubMed Central. [Link]
-
Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. (2020). PubMed Central. [Link]
-
Synthesis of 3-Trifluoromethyl-5,6-dihydro-[5][6][7]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2020). MDPI. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). National Institutes of Health. [Link]
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Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (2021). MDPI. [Link]
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Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2021). PubMed Central. [Link]
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). ResearchGate. [Link]
-
Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2022). MDPI. [Link]
-
Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis. (2019). Chemical Communications. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2021). MDPI. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2021). MDPI. [Link]
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A Comparative Guide to Validating the Structure of 2,3-bis(Trifluoromethyl)pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical techniques used to unequivocally determine the structure of 2,3-bis(trifluoromethyl)pyrazine derivatives. It moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating, integrated approach to structural elucidation.
Multinuclear NMR Spectroscopy: The Foundational Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is invariably the first and most information-rich technique applied to a novel compound. For trifluoromethylated pyrazines, a multinuclear approach (¹H, ¹³C, ¹⁹F) is not just recommended; it is essential.
Expertise in Action: Why a Multinuclear Approach is Critical
The pyrazine core can be substituted at various positions, leading to potential isomers. While ¹H NMR provides initial information on the substitution pattern of the aromatic ring, the powerful electron-withdrawing effects of the two CF₃ groups can lead to complex spectra. It is the interplay between ¹H, ¹³C, and, crucially, ¹⁹F NMR that allows for the assembly of a definitive structural blueprint.
¹⁹F NMR: The Decisive Arbiter
The true power in analyzing these compounds lies in ¹⁹F NMR. The chemical shift of a CF₃ group is highly sensitive to its electronic environment.[4][5] For a this compound, the two CF₃ groups are chemically equivalent and should appear as a single, sharp singlet in the ¹⁹F NMR spectrum, confirming the integrity of the core structure.[4] The absence of additional splitting confirms a chemically symmetrical environment for the fluorine atoms.[4]
-
Causality: Any deviation from a single sharp singlet (e.g., multiple signals, complex coupling patterns) would immediately indicate either the presence of isomers, unexpected substitution, or decomposition. This makes ¹⁹F NMR a rapid and highly reliable diagnostic tool.
¹³C NMR and C-F Coupling
The ¹³C NMR spectrum is equally informative. The carbons directly attached to the CF₃ groups will appear as quartets due to strong one-bond C-F coupling (¹J_CF). The magnitude of this coupling constant is typically large (~270 Hz).[6] Furthermore, two-bond and three-bond couplings (²J_CF, ³J_CF) to other carbons in the pyrazine ring provide invaluable connectivity information.
-
Trustworthiness: Observing the characteristic quartet for the CF₃-bearing carbons provides a self-validating data point. Combining this with 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) allows for the unambiguous assignment of the entire carbon skeleton by correlating protons to carbons over two and three bonds.[7]
Comparative Data: Expected NMR Signatures
| Nucleus | Technique | Expected Observation for 2,3-bis(CF₃)pyrazine Core | Rationale & Key Insight |
| ¹⁹F | 1D ¹⁹F NMR | A single, sharp singlet (typically δ -60 to -70 ppm).[4][8] | Confirms the chemical equivalence of the two CF₃ groups. A rapid purity and identity check. |
| ¹³C | 1D ¹³C NMR | Two distinct quartets for the CF₃ carbons (¹J_CF ≈ 270 Hz).[6] Other ring carbons may show smaller quartet or triplet splittings due to ²J_CF and ³J_CF. | Provides direct evidence of the C-F bonds and their location on the aromatic ring. |
| ¹H | 1D ¹H NMR | Signals corresponding to protons on the pyrazine ring (if present) and any substituents. | Defines the substitution pattern on the aromatic core. |
| ¹H-¹³C | 2D HSQC/HMBC | HSQC correlates protons to their directly attached carbons. HMBC shows correlations from protons to carbons 2-3 bonds away.[7] | Unambiguously connects the proton and carbon frameworks, piecing together the molecular structure. |
Detailed Protocol: Acquiring and Correlating Multinuclear NMR Data
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H Spectrum: Acquire a standard 1D proton spectrum to assess purity and identify proton signals.
-
¹⁹F Spectrum: Acquire a 1D fluorine spectrum. This is a quick experiment that provides the most diagnostic information. Ensure the spectral width is adequate to observe CF₃ signals (e.g., +10 to -90 ppm).
-
¹³C Spectrum: Acquire a proton-decoupled 1D carbon spectrum. This may require a longer acquisition time. Pay close attention to the characteristic quartets of the CF₃-substituted carbons.
-
2D Correlation Spectra:
-
Run a ¹H-¹³C HSQC experiment to identify which protons are attached to which carbons.
-
Run a ¹H-¹³C HMBC experiment to establish long-range connectivity. This is crucial for determining how different fragments of the molecule are connected, especially for assigning the positions of substituents relative to the CF₃ groups.[7]
-
If necessary, a ¹H-¹⁹F HOESY can be used to confirm through-space proximity between specific protons and the fluorine atoms, which can help resolve complex stereochemistry.[9]
-
High-Resolution Mass Spectrometry: The Elemental Gatekeeper
While NMR builds the molecular skeleton, High-Resolution Mass Spectrometry (HRMS) acts as a gatekeeper, confirming the elemental composition.
Expertise in Action: Why HRMS is Non-Negotiable
Low-resolution MS provides the molecular weight, but HRMS provides the exact mass with high precision (typically to four decimal places). This allows for the calculation of a unique elemental formula.
-
Causality: For a compound like a this compound derivative, confirming the presence of two nitrogen atoms and six fluorine atoms is paramount. An exact mass measurement that matches the theoretical mass for the proposed formula provides extremely strong evidence for its validity.[4]
Fragmentation Analysis
The way a molecule breaks apart upon ionization (fragmentation) can offer additional structural clues. Heterocyclic rings like pyrazine have characteristic fragmentation patterns.[10][11][12] The loss of a CF₃ group (a loss of 69 Da) is a common fragmentation pathway for these derivatives.
-
Trustworthiness: A logical fragmentation pattern that can be rationalized from the proposed structure adds another layer of validation. For instance, observing the molecular ion peak and a prominent peak corresponding to [M-CF₃]⁺ strongly supports the presence of a trifluoromethyl group.
Comparative Data: Expected Mass Spectrometry Signatures
| Technique | Expected Observation | Rationale & Key Insight |
| HRMS (e.g., ESI-TOF) | Molecular ion peak [M+H]⁺ or [M]⁺˙ with a mass accuracy < 5 ppm of the calculated exact mass. | Unambiguously confirms the elemental formula of the compound.[4] |
| MS/MS Fragmentation | Observation of key fragment ions, such as [M-69]⁺ corresponding to the loss of a CF₃ radical. | Provides corroborating evidence for the presence of key functional groups and structural motifs. |
Detailed Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization method. Electrospray Ionization (ESI) is common for polar molecules, while Electron Impact (EI) can be used for more volatile, less polar compounds.
-
Mass Analysis: Acquire the spectrum in high-resolution mode on a Time-of-Flight (TOF), Orbitrap, or FT-ICR mass spectrometer.
-
Data Analysis:
-
Identify the molecular ion peak.
-
Use the instrument's software to calculate the elemental formula based on the measured exact mass.
-
Compare the experimental mass to the theoretical mass for the proposed structure. The difference should be minimal (< 5 ppm).
-
Analyze the major fragment ions and propose a rational fragmentation pathway.
-
Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard
When NMR and MS data are ambiguous, or when absolute stereochemistry must be determined, Single-Crystal X-ray Crystallography (SCXRD) provides the definitive answer. It is the most comprehensive technique for determining molecular structure, providing a precise 3D map of atomic positions, bond lengths, and bond angles in the solid state.[13][14]
Expertise in Action: When to Pursue Crystallography
-
Isomeric Ambiguity: If the synthesis could plausibly yield different constitutional isomers that cannot be distinguished by NMR.
-
Stereochemistry: To determine the absolute configuration of chiral centers.
-
Conformational Analysis: To understand the solid-state conformation and intermolecular interactions, which can be crucial for drug design and materials science.[15]
The primary challenge and rate-limiting step for this technique is obtaining a high-quality single crystal suitable for diffraction.[13][16]
Detailed Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: This is the most critical and often challenging step.
-
Ensure the compound is of high purity (>98%).
-
Screen various solvents and solvent systems.
-
Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed jar containing a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the vial, reducing the solubility and inducing crystallization.
-
-
-
Crystal Mounting and Data Collection: A suitable crystal (well-formed, 0.1-0.5 mm) is selected, mounted on the diffractometer, and cooled in a nitrogen stream to minimize radiation damage.[16]
-
Structure Solution and Refinement: X-rays are diffracted by the crystal lattice, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined.[13]
Integrated Validation Workflow
A robust structural validation follows a logical progression, with each step building upon the last. This integrated workflow ensures a high degree of confidence in the final structural assignment.
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 2,3-Bis(trifluoromethyl)pyrazine
For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is only half the journey. The responsible management of chemical waste is a critical, and often complex, final step. This guide provides an in-depth, procedural framework for the proper disposal of 2,3-Bis(trifluoromethyl)pyrazine, a fluorinated heterocyclic compound whose unique chemical properties demand a rigorous and informed approach to its end-of-life cycle.
Immediate Safety and Handling: The First Line of Defense
Before any disposal procedures are initiated, a thorough understanding of the potential hazards associated with this compound is essential. Based on data from similar trifluoromethylated and pyrazine-containing compounds, it is prudent to handle this chemical with a high degree of caution.[1][2][3]
Core Hazard Assessment:
-
Irritant: Likely to cause skin and serious eye irritation.[1][2]
-
Harmful if Swallowed: Potential for toxicity upon ingestion.[3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory discomfort.[1]
Personal Protective Equipment (PPE): A Non-Negotiable Mandate
All handling and disposal operations involving this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential irritation.[1][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes.[1][3] |
| Protective Clothing | A flame-retardant and chemical-resistant lab coat. | To shield skin and personal clothing from contamination. |
| Respiratory Protection | An OSHA-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of potentially harmful dust or vapors. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that emphasizes segregation, secure containment, and the use of a licensed hazardous waste management service. At no point should this chemical be disposed of down the drain or in regular solid waste.[4][5]
Step 1: Waste Segregation and Collection
-
Designated Waste Stream: Establish a dedicated hazardous waste container for this compound and any materials contaminated with it. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Solid Waste: All solid waste, including residual amounts of the compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, should be placed in this designated container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Labware: Disposable labware that has come into contact with the chemical should be considered hazardous waste. Non-disposable glassware must be decontaminated by triple rinsing with a suitable solvent (e.g., acetone or ethanol). The rinsate from this cleaning process must be collected as hazardous liquid waste.
Step 2: Secure Containment and Storage
-
Container Integrity: Ensure that the hazardous waste container is in good condition, compatible with the chemical, and can be securely sealed.
-
Labeling: The hazardous waste label must be filled out completely and accurately, including the chemical name, concentration (if in solution), and the date of accumulation.
-
Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
Step 3: Final Disposal via Professional Services
-
Licensed Waste Contractor: The final disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. Your institution's EHS department will have established procedures for the pickup and disposal of such waste.
-
High-Temperature Incineration: Due to the high stability of the carbon-fluorine bond, the recommended method for the destruction of fluorinated organic compounds is high-temperature incineration.[6][7][8] This process is necessary to ensure the complete breakdown of the molecule and to prevent the release of persistent fluorinated compounds into the environment.
-
Potential Byproducts: Incomplete combustion of trifluoromethyl-containing compounds can lead to the formation of hazardous byproducts, most notably hydrogen fluoride (HF).[2] Professional hazardous waste incinerators are equipped with scrubbers and other pollution control devices to manage such emissions.
Visualizing the Disposal Pathway
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Environmental Fate and Persistence: A Note of Caution
While specific environmental fate data for this compound is limited, the general behavior of fluorinated organic compounds suggests a high potential for environmental persistence. The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds resistant to natural degradation processes.[7][9][10][11] This inherent stability underscores the critical importance of proper disposal to prevent their release into the environment, where they could have long-lasting and unforeseen ecological impacts.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of waste minimization, proper segregation, secure containment, and professional disposal through high-temperature incineration, the scientific community can continue its vital work while upholding the highest standards of environmental stewardship.
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]
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Knowde. (2024, October 28). Safety Data Sheet - 2,3,5-Trimethyl pyrazine. Retrieved from [Link]
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ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
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Pharos. (n.d.). 2,5-Bis(trifluoromethyl)pyrazine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2020, December 18). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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Navigating the Unseen: A Guide to Safely Handling 2,3-Bis(trifluoromethyl)pyrazine
For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities is a constant frontier. 2,3-Bis(trifluoromethyl)pyrazine, a fluorinated heterocyclic compound, represents one such frontier. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it a valuable building block in medicinal chemistry and materials science. However, these same properties necessitate a heightened awareness of its potential hazards and a meticulous approach to its handling and disposal.
This guide provides essential, immediate safety and logistical information for the operational use of this compound. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights, empowering you to work safely and effectively. This document is structured to provide a deep, logical understanding of the required safety protocols, moving beyond a simple checklist to explain the "why" behind each recommendation.
Acknowledging the Data Gap: A Word on Safety Data Sheets
The Hazard Profile: Understanding the Risks
The presence of two electron-withdrawing trifluoromethyl groups on the pyrazine ring significantly influences the molecule's reactivity and potential biological activity. Based on data from analogous compounds, researchers should anticipate the following hazards:
-
Skin and Eye Irritation: Many substituted pyrazines are known to cause skin and eye irritation[2][3]. Direct contact should be strictly avoided.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation[3][4].
-
Acute Toxicity: Similar trifluoromethylated heterocyclic compounds have been shown to be harmful if swallowed, in contact with skin, or if inhaled[5][6].
-
Combustion Hazards: When heated to decomposition, organofluorine compounds can release highly toxic and corrosive fumes, including hydrogen fluoride, carbon oxides, and nitrogen oxides[2][7].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield are mandatory. The trifluoromethyl groups can enhance the reactivity of the compound, and protection against splashes is paramount. |
| Hand Protection | Standard nitrile gloves are not recommended for prolonged contact with halogenated hydrocarbons as they offer poor resistance[8][9]. Double gloving with a robust outer glove is the recommended procedure. |
| Inner Glove: A standard nitrile glove can be used as an inner layer for dexterity. | |
| Outer Glove: A butyl rubber or Viton™ glove should be worn over the nitrile glove. These materials show greater resistance to a wider range of chemicals, including halogenated compounds[10][11]. For extensive handling, consider laminate gloves (e.g., Silver Shield®) which offer the highest level of chemical resistance[12]. | |
| Body Protection | A flame-resistant lab coat is essential. For operations with a higher risk of splashing or aerosol generation, a chemically resistant apron or coveralls should be worn. |
| Respiratory Protection | All handling of solid or volatile this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required. |
Glove Selection Logic: A Deeper Dive
The selection of appropriate gloves is a critical control point. The high electronegativity of the fluorine atoms in the trifluoromethyl groups can lead to interactions with standard glove materials, potentially causing rapid permeation or degradation.
Caption: Workflow for the safe disposal of this compound waste.
By understanding the potential hazards and diligently implementing these operational and disposal plans, you can confidently and safely incorporate this compound into your research endeavors, pushing the boundaries of science while prioritizing the well-being of yourself and your colleagues.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

